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  • Product: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
  • CAS: 1820740-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the essential physical properties of the novel compound 1-Chloro-5-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of the novel compound 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. As a unique molecular entity with potential applications in pharmaceutical and agrochemical research, a thorough understanding of its physicochemical characteristics is paramount for its effective development and utilization. This document outlines the known molecular attributes and presents a series of robust, field-proven experimental protocols for the determination of its key physical properties, including melting point, solubility profile, and crystalline structure. The methodologies detailed herein are designed to ensure scientific integrity, providing a self-validating framework for the generation of reliable and reproducible data, which is critical for advancing research and development initiatives.

Introduction: Unveiling a Compound of Interest

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a halogenated and sulfonated nitroaromatic compound. Its multifaceted structure, incorporating a chloro, a fluoro, a methanesulfonyl, and a nitro group on a benzene ring, suggests a wide range of potential chemical reactivity and makes it a person of interest for synthetic chemists. The interplay of these functional groups is anticipated to significantly influence its physical properties, which in turn govern its behavior in various experimental and physiological systems.

The precise characterization of a compound's physical properties is a cornerstone of drug discovery and development. These parameters dictate a substance's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This guide serves as a foundational resource for researchers initiating work with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, providing both established data and a clear roadmap for empirical characterization.

Known and Predicted Physicochemical Properties

While extensive experimental data for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is not yet widely published, the following fundamental properties have been established.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₄SCRO Splendid Lab Pvt. Ltd.
Molecular Weight 253.64 g/mol CRO Splendid Lab Pvt. Ltd.
CAS Number 1820740-06-4CRO Splendid Lab Pvt. Ltd.

Due to the absence of experimentally determined data for other key physical properties, computational predictive models can offer valuable initial estimations. However, it is imperative that these predictions are subsequently verified through empirical testing as outlined in the following sections.

Experimental Determination of Core Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point, solubility, and crystalline structure of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. The rationale behind key experimental choices is elucidated to empower the researcher with a deeper understanding of the processes.

Melting Point Determination: A Gateway to Purity and Identity

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed range often suggests the presence of impurities.

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

Materials and Equipment:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (solid)

  • Melting point capillaries (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Safety glasses and lab coat

Procedure:

  • Sample Preparation: Place a small amount of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene into a clean, dry mortar and gently grind it into a fine powder with the pestle. This ensures uniform packing in the capillary tube.

  • Capillary Loading: Invert a melting point capillary and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary on a hard surface to pack the sample tightly into the bottom. Repeat the loading and packing process until a column of 2-3 mm of packed sample is achieved.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Melting Point Determination:

    • Begin heating the apparatus at a rapid rate (e.g., 10-15 °C per minute) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed on a separate sample.

    • As the temperature approaches the anticipated melting point, reduce the heating rate to 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the completion of melting).

  • Data Recording: The melting point is reported as a range from the onset to the completion of melting.

  • Validation: For a self-validating system, perform the measurement in triplicate to ensure reproducibility.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Load Load Capillary Grind->Load Pack Pack Sample Load->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Profiling: A Key to Understanding Bioavailability and Formulation

Solubility is a thermodynamic equilibrium, and its determination is vital for predicting a compound's behavior in biological systems and for developing suitable formulations. The following protocol outlines a robust method for determining the thermodynamic solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in various solvents.

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (solid)

  • A range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm) compatible with the chosen solvents

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled incubator.

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble or slowly dissolving compounds, up to 72 hours may be necessary.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene of known concentrations in a suitable solvent (e.g., the mobile phase of the HPLC method).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample solutions into the HPLC and determine their concentrations by comparing their peak areas to the calibration curve.

  • Data Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram of the Solubility Profiling Workflow:

SolubilityWorkflow cluster_prep Solution Preparation cluster_analysis Analysis Add Add Excess Solid Equilibrate Equilibrate (Shake) Add->Equilibrate Filter Filter Supernatant Equilibrate->Filter Analyze Analyze by HPLC Filter->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Solubility Profiling.

Crystalline Structure Elucidation: The Blueprint of the Solid State

Understanding the three-dimensional arrangement of atoms in the solid state is crucial for identifying potential polymorphs, which can have different physical properties and stabilities. Single-crystal X-ray diffraction is the definitive method for determining the crystalline structure.

This protocol provides a general workflow for obtaining and analyzing a single crystal of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Materials and Equipment:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (purified)

  • A selection of solvents for crystallization (e.g., ethanol, acetone, ethyl acetate, hexane)

  • Small vials or test tubes

  • Microscope

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth (Slow Evaporation):

    • Dissolve a small amount of purified 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial periodically for the formation of single crystals.

  • Crystal Selection and Mounting:

    • Once suitable crystals have formed (typically with well-defined faces and a size of at least 0.1 mm in all dimensions), carefully select a single, high-quality crystal under a microscope.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

  • Data Analysis and Visualization:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate a graphical representation of the crystal structure.

Diagram of the Crystallography Workflow:

CrystallographyWorkflow Grow Crystal Growth Mount Crystal Mounting Grow->Mount Collect Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Analyze Analysis & Visualization Refine->Analyze

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion and Future Directions

This technical guide has established the foundational molecular properties of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and provided a comprehensive set of protocols for the empirical determination of its key physical characteristics. The successful execution of these experiments will yield a complete physicochemical profile of the compound, which is indispensable for its progression in any research and development pipeline.

Future work should focus on the experimental determination of these properties and the subsequent investigation of the compound's chemical stability, reactivity, and preliminary biological activity. The data generated through the application of the methodologies outlined herein will provide the scientific community with the necessary foundation to unlock the full potential of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Exploratory

An In-depth Technical Guide to 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a combination of electron-withdrawing groups—nitro, chloro, fluoro, and methanesulfonyl—on a benzene ring, renders it a key intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its anticipated reactivity, with a particular focus on its application in the development of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its responsible use in a research and development setting.

Introduction: A Molecule of Strategic Importance

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, with its densely packed array of functional groups, represents a prime example of a high-value building block. The presence of two distinct halogens (chlorine and fluorine), a nitro group, and a methanesulfonyl group provides multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug design programs.

The strategic placement of these substituents creates a highly electron-deficient aromatic ring, predisposing it to specific types of chemical transformations, most notably nucleophilic aromatic substitution (SNA_r). This inherent reactivity, coupled with the known pharmacological importance of fluorinated and sulfonated moieties in drug candidates, positions 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene as a compound of significant interest to the scientific community.

Molecular and Physicochemical Profile

Chemical Structure:

Caption: Chemical structure of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

PropertyValueSource
CAS Number 1820740-06-4[1]
Molecular Formula C₇H₅ClFNO₄S[1]
Molecular Weight 253.64 g/mol [1]
Appearance Likely a yellow to off-white crystalline solidInferred from related compounds[2]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DMF, DMSO, acetone)Inferred from related compounds[2]
Melting Point Not available
Boiling Point Not available

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the introduction of the methanesulfonyl group onto a pre-existing polychlorinated and fluorinated nitrobenzene scaffold. Friedel-Crafts type reactions are a common method for installing sulfonyl groups on aromatic rings.

G cluster_0 Plausible Synthetic Route start 1,4-Dichloro-2-fluoro-5-nitrobenzene product 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene start->product Nucleophilic Aromatic Substitution Solvent: DMF or DMSO Heat reagent1 Sodium methanesulfinate (CH₃SO₂Na)

Caption: Proposed synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 1,4-dichloro-2-fluoro-5-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanesulfinate (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl protons of the sulfonyl group (likely in the range of δ 3.0-3.5 ppm) and two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two aromatic protons, with coupling constants indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon of the sulfonyl group and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (253.64 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the sulfonyl group (around 1300 and 1150 cm⁻¹), and C-Cl and C-F bonds.

Reactivity and Mechanistic Insights

The reactivity of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is dominated by the strong electron-withdrawing nature of its substituents. The nitro, chloro, fluoro, and methanesulfonyl groups all pull electron density away from the aromatic ring, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r)

This is the most probable and synthetically useful reaction for this molecule. The positions ortho and para to the strongly activating nitro group are the most likely sites for nucleophilic attack. In this case, the positions bearing the chloro and fluoro substituents are activated.

G cluster_0 Nucleophilic Aromatic Substitution start 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene product1 Substitution at Chlorine start->product1 Path A product2 Substitution at Fluorine start->product2 Path B nucleophile Nucleophile (Nu⁻)

Caption: Potential pathways for nucleophilic aromatic substitution.

The relative reactivity of the chloro and fluoro substituents in SNA_r reactions can be complex. Generally, fluorine is a better leaving group in SNA_r due to the high electronegativity of fluorine polarizing the C-F bond, making the carbon atom more electrophilic.[3] However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and for amide bond formation.

Applications in Drug Discovery and Development

While specific examples of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in the literature are scarce, its potential as a precursor to biologically active molecules is significant. The incorporation of fluorine and sulfonyl groups is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

  • Fluorine: The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.

  • Sulfonyl Group: The methanesulfonyl group is a common bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

This building block could be instrumental in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents where a substituted aniline or related scaffold is a key pharmacophore.

Safety, Handling, and Storage

As with any highly functionalized chemical, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Potential Hazards (inferred from related compounds):

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[4]

  • Environmental Hazards: The environmental fate of this compound is not well-studied, and it should be disposed of as hazardous chemical waste in accordance with local regulations.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a promising and versatile building block for synthetic and medicinal chemistry. Its highly activated aromatic ring is primed for nucleophilic substitution reactions, and the presence of multiple, strategically placed functional groups offers a wealth of opportunities for the synthesis of novel and complex molecules. While further research is needed to fully elucidate its properties and reactivity, the information presented in this guide provides a solid foundation for its application in the pursuit of new scientific discoveries, particularly in the realm of drug development.

References

  • PrepChem. (n.d.). Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Retrieved from [Link]

  • PMC. (n.d.). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Material Safety Data Sheet. (2009, August 6). GE5040 Silicone Rubber Sealant.
  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2025, May 30). WO 2025/109026 A1.
  • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Prosoco. (2022, June 6).
  • ChemMasters. (2020, September 15).
  • PPG. (n.d.).
  • Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Cobalt(II)

Sources

Foundational

An In-Depth Technical Guide to 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

CAS Number: 1820740-06-4 Introduction: A Multifunctional Scaffold for Modern Drug Discovery 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound poised to serve as a versatile i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1820740-06-4

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound poised to serve as a versatile intermediate in the synthesis of complex molecular architectures. Its structure is characterized by a benzene ring substituted with four distinct functional groups: a chloro group, a fluoro group, a methanesulfonyl group, and a nitro group. This unique combination of substituents imparts a rich and tunable reactivity, making it a valuable building block for researchers in medicinal chemistry and drug development.

The presence of both fluorine and chlorine atoms, alongside the strongly electron-withdrawing nitro and methanesulfonyl groups, creates a scaffold with significant potential for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, in particular, plays a critical role in the bioactivity and metabolic pathways of many pharmaceuticals, often acting as a bioactivatable moiety.[1][2] The inclusion of a fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate to its target protein.[3] The methanesulfonyl group further modulates the electronic properties and can serve as a hydrogen bond acceptor. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, potential applications, and essential safety protocols for this compound, leveraging data from structurally related molecules to offer field-proven insights.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

PropertyValueSource/Basis
CAS Number 1820740-06-4Supplier Data
Molecular Formula C₇H₅ClFNO₄SCalculated
Molecular Weight 253.64 g/mol Calculated
Appearance Expected to be a pale yellow to off-white crystalline solidAnalogy to similar nitroaromatic compounds[4]
Melting Point Not available; likely in the range of 100-150 °CEstimation based on substituted nitrobenzenes
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone)General solubility of nitroaromatic compounds
Topological Polar Surface Area 91.6 ŲCalculated
Analytical Characterization: A Validating Workflow

Confirming the identity and purity of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is critical. A combination of spectroscopic and chromatographic techniques forms a self-validating system.

Step-by-Step Analytical Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine purity.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength where the nitroaromatic chromophore absorbs (typically 254 nm).

    • Expected Result: A single major peak indicating high purity.

  • Mass Spectrometry (MS):

    • Objective: To confirm molecular weight.

    • Technique: Electrospray ionization (ESI) in negative mode is often suitable for nitroaromatics.

    • Expected Result: A molecular ion peak [M-H]⁻ at m/z 252.63, along with characteristic isotopic patterns for chlorine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • ¹H NMR (in CDCl₃): Two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be significantly downfield due to the electron-withdrawing groups. A singlet in the aliphatic region for the methyl protons of the sulfonyl group.

    • ¹³C NMR (in CDCl₃): Six distinct signals in the aromatic region for the benzene carbons and one signal for the methyl carbon.

    • ¹⁹F NMR (in CDCl₃): A singlet corresponding to the single fluorine atom.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify functional groups.

    • Expected Peaks: Strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the sulfonyl group (around 1320 cm⁻¹ and 1150 cm⁻¹).[5]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene can be designed through a multi-step process involving standard aromatic substitution reactions. The causality behind the sequence of these steps is crucial for achieving the desired substitution pattern and high yield.

G A 1-Chloro-2-fluorobenzene B 1-Chloro-2-fluoro-4-nitrobenzene A->B Nitration (HNO3/H2SO4) C 4-Amino-1-chloro-2-fluorobenzene B->C Reduction (e.g., Fe/HCl) D Diazonium Salt Intermediate C->D Diazotization (NaNO2/HCl) E 1-Chloro-2-fluoro-4-methanesulfonyl chloride D->E Sulfonylation (SO2/CuCl2) F 1-Chloro-2-fluoro-4-methanesulfonamide E->F Amination (NH3) G 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene F->G Oxidation & Nitration

Caption: Proposed synthetic workflow for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Detailed Synthesis Protocol:
  • Nitration: Begin with the commercially available 1-chloro-2-fluorobenzene. Perform an electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro and fluoro groups will favor the introduction of the nitro group at the 4-position.[3]

  • Reduction: The nitro group of 1-chloro-2-fluoro-4-nitrobenzene is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.[6]

  • Diazotization and Sulfonylation: The resulting 4-amino-1-chloro-2-fluorobenzene is converted to its diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. This is followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst to introduce the sulfonyl chloride group.

  • Amination and Oxidation: The sulfonyl chloride is then converted to a sulfonamide by reaction with ammonia. Subsequent oxidation of the sulfonamide followed by a final nitration step would yield the target molecule. Note: This is a proposed route, and optimization of reaction conditions would be necessary.

Applications in Drug Development: A Gateway to Novel Therapeutics

The highly functionalized nature of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene makes it an attractive starting material for the synthesis of a diverse range of potential drug candidates. The electron-deficient aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the selective displacement of the chloro or fluoro groups.

G A 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B D Library of Novel Compounds B->D C Diverse Building Blocks (e.g., amines, thiols, alcohols) C->B E High-Throughput Screening D->E F Lead Compound Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Role in a drug discovery workflow.

The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or formation of heterocyclic rings. This versatility allows for the rapid generation of a library of compounds for high-throughput screening against various biological targets. Nitroaromatic compounds themselves have been investigated as antibiotics and anticancer agents, often acting as prodrugs that are activated under hypoxic conditions.[1][7]

Safety and Handling: A Protocol for Safe Practice

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

    • Skin Protection: Wear a lab coat, and gloves resistant to chemicals (e.g., nitrile or neoprene).[9]

    • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Avoid inhalation of dust.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[8]

    • Keep containers tightly closed.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[9]

    • If inhaled: Move the person to fresh air.[9]

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene represents a promising and highly versatile building block for synthetic and medicinal chemistry. Its unique combination of functional groups provides a rich platform for the creation of novel and complex molecules. While direct experimental data is limited, a thorough understanding of the chemistry of its constituent functional groups allows for the development of robust synthetic strategies and safe handling protocols. This guide serves as a foundational resource for researchers looking to explore the potential of this compound in their drug discovery and development endeavors.

References

  • Godfrey, M., & Murrell, J. N. (1964a). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-90.
  • Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629.
  • Kalyanaraman, B., & Sohnle, P. G. (1985). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Novachem. (2023, July 14).
  • de Abreu, B. F. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Aldrich. (2024, March 7).
  • University of California, Merced. (2012, October 19).
  • Noriega-Linares, S., et al. (2022).
  • de Abreu, B. F. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Garcia-Moncada, J., et al. (2021). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts.
  • Carl ROTH. (n.d.).
  • Garden, S. J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure, 655(3), 413-422.
  • Nishikawa, H., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).
  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1992.
  • Kumar, V., et al. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1992.
  • Guidechem. (n.d.). 1-Chloro-5-Fluoro-2-Methyl-4-Nitro-Benzene 112108-73-3 wiki.
  • Sigma-Aldrich. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
  • Google Patents. (n.d.). CH310500A - Process for the preparation of 2-amino-5-nitro-benzene-1-sulfonic acid fluoride.
  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
  • Advanced ChemBlocks. (2026, February 15). 1-chloro-5-fluoro-4-methyl-2-nitrobenzene 95%.

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Exploratory

Spectroscopic Characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive predictive analysis and methodological framework for the spectroscopic characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a polysubstituted arom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive predictive analysis and methodological framework for the spectroscopic characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), along with data from analogous structures, to forecast the expected spectral features. Detailed interpretations of the predicted spectra are provided to facilitate structural elucidation. Furthermore, this guide outlines robust experimental protocols for acquiring high-quality spectroscopic data, intended to serve as a practical resource for researchers engaged in the synthesis and characterization of this and related novel chemical entities.

Introduction: Unveiling the Molecular Architecture

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a complex aromatic molecule featuring a diverse array of functional groups, each contributing to its unique physicochemical and spectroscopic properties. The benzene ring is substituted with two halogen atoms (chlorine and fluorine), a strong electron-withdrawing nitro group, and a methanesulfonyl group. This substitution pattern leads to a highly electron-deficient aromatic system, which profoundly influences its chemical reactivity and spectroscopic behavior.

A thorough spectroscopic characterization is paramount for confirming the identity and purity of synthesized 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This guide will systematically explore the predicted spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS, providing a roadmap for researchers to interpret their experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing invaluable information about the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is expected to exhibit two distinct signals in the aromatic region and one singlet in the aliphatic region. The significant deshielding effect of the nitro and methanesulfonyl groups will shift the aromatic protons downfield, likely in the range of 7.5-8.5 ppm.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-38.0 - 8.3Doublet of doublets (dd)³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-67.7 - 8.0Doublet (d)⁴J(H-F) ≈ 4-6 Hz
-SO₂CH₃3.2 - 3.5Singlet (s)-

Causality of Predictions:

  • H-3: This proton is situated between two strongly electron-withdrawing groups, the nitro group (at C-2) and the methanesulfonyl group (at C-4), leading to significant deshielding and a downfield chemical shift. It will be coupled to the fluorine atom at C-5 (³J) and to H-6 (⁴J).

  • H-6: This proton is ortho to the chlorine atom and meta to the nitro group. The deshielding effect is less pronounced compared to H-3. It will exhibit coupling to the fluorine atom at C-5 (⁴J).

  • -SO₂CH₃: The methyl protons of the methanesulfonyl group are deshielded by the adjacent sulfonyl group and are expected to appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry, six distinct signals are expected in the aromatic region, along with one signal for the methyl carbon of the methanesulfonyl group. The carbons directly attached to the electron-withdrawing substituents will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Cl)125 - 130
C-2 (C-NO₂)145 - 150
C-3120 - 125
C-4 (C-SO₂CH₃)138 - 143
C-5 (C-F)160 - 165 (doublet, ¹J(C-F) ≈ 250 Hz)
C-6115 - 120 (doublet, ²J(C-F) ≈ 25 Hz)
-SO₂CH₃40 - 45

Causality of Predictions:

  • The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.[5]

  • The carbon attached to the highly electronegative fluorine atom (C-5) is expected to be the most downfield and will appear as a doublet with a large one-bond C-F coupling constant.

  • The carbons bearing the nitro (C-2) and methanesulfonyl (C-4) groups will also be significantly deshielded.

  • The carbon attached to chlorine (C-1) will be deshielded, but to a lesser extent than those attached to the nitro and sulfonyl groups.

  • The remaining aromatic carbons (C-3 and C-6) will be influenced by the combined electronic effects of the substituents. C-6 will also show a smaller two-bond C-F coupling.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch
1600 - 1450MediumAromatic C=C stretch
1550 - 1500StrongAsymmetric NO₂ stretch
1350 - 1300StrongSymmetric NO₂ stretch
1330 - 1290StrongAsymmetric SO₂ stretch
1160 - 1120StrongSymmetric SO₂ stretch
1100 - 1000StrongC-F stretch
800 - 700StrongC-Cl stretch

Causality of Predictions:

  • Aromatic C-H and C=C stretches: These are characteristic absorptions for benzene derivatives.[7]

  • NO₂ stretches: The nitro group exhibits two strong and characteristic stretching vibrations, which are a clear diagnostic for its presence.[8]

  • SO₂ stretches: Similarly, the sulfonyl group shows two strong stretching bands.[9][10]

  • C-F and C-Cl stretches: The carbon-halogen stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, electron ionization (EI) would be a suitable technique.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 253, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in an M+2 peak at m/z 255 with an intensity of about one-third of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of NO₂ (m/z 207): A common fragmentation for nitroaromatic compounds.

    • Loss of SO₂CH₃ (m/z 174): Cleavage of the C-S bond.

    • Loss of SO₂ (m/z 189): A characteristic fragmentation for aromatic sulfones.[11][12][13]

    • Further fragmentation of these primary ions will lead to a complex pattern of smaller ions.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.[14] The presence of multiple auxochromic and chromophoric groups on the benzene ring will influence the position and intensity of these bands.

Predicted UV-Vis Spectrum:

  • λ_max: An absorption maximum is expected in the range of 250-300 nm, corresponding to the π → π* transitions of the highly substituted nitroaromatic system. The presence of multiple electron-withdrawing groups may cause a blue shift (hypsochromic shift) compared to simpler nitroaromatics.[15][16][17]

Experimental Protocols

To obtain high-quality spectroscopic data for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, the following standardized protocols are recommended.

NMR Spectroscopy

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer H1_NMR Acquire ¹H NMR spectrum (400 MHz or higher) transfer->H1_NMR C13_NMR Acquire ¹³C NMR spectrum (100 MHz or higher) transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing referencing Referencing (TMS or solvent peak) phasing->referencing integration Integration (¹H NMR) referencing->integration For ¹H NMR

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher field spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

dot

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition mix Grind 1-2 mg of sample with ~100 mg of dry KBr powder press Press the mixture into a transparent pellet using a hydraulic press mix->press background Acquire a background spectrum of the empty sample compartment press->background sample_spec Place the KBr pellet in the sample holder and acquire the sample spectrum background->sample_spec

Caption: Workflow for IR sample preparation and data acquisition using the KBr pellet method.

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded prior to the sample measurement.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. By understanding the expected NMR, IR, MS, and UV-Vis data, researchers can more effectively and confidently elucidate the structure of this and similar complex aromatic molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the advancement of their scientific endeavors.

References

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • Ali, A., et al. (2016). Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. The Astrophysical Journal Supplement Series, 224(2), 26.
  • Journal of the American Society for Mass Spectrometry. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (1998). Structural Characterization of Aromatic−Aromatic Complexes by Rotational Coherence Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Spectroscopy. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • PubMed. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Journal of Pharmaceutical Research & Reports. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-fluoro-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]

  • RSC Publishing. (n.d.). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Retrieved from [Link]

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Foundational

Technical Profile & Synthetic Utility: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Topic: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 1-Chloro-5-fluoro-4-methanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS: 1820740-06-4) is a highly functionalized arene scaffold critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structure—characterized by a tetrasubstituted benzene ring—offers orthogonal reactivity profiles. The presence of strong electron-withdrawing groups (nitro and sulfone) activates the ring for regiospecific Nucleophilic Aromatic Substitution (SNAr), while the halogen substituents (chlorine and fluorine) provide distinct handles for further diversification. This guide details the physicochemical properties, synthetic pathways, and reaction logic required to utilize this intermediate effectively.

Physicochemical Profile

Understanding the precise mass and electronic properties is essential for analytical tracking (LC-MS) and stoichiometric calculations.

Molecular Weight & Formula
PropertyValueNotes
IUPAC Name 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
CAS Number 1820740-06-4Primary identifier
Molecular Formula C7H5ClFNO4S
Average Molecular Weight 253.64 g/mol For stoichiometric calculations
Monoisotopic Mass 252.96118 Da For High-Res MS identification
Physical State Pale yellow to off-white solidTypical of nitro-sulfones
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water
Electronic Structure Analysis

The compound features a "push-pull" electronic deficiency, though dominated by "pull" elements:

  • Nitro (-NO2) at C2: Strongly deactivates the ring, directing nucleophiles to ortho (C1, C3) and para (C5) positions.

  • Methanesulfonyl (-SO2Me) at C4: A strong electron-withdrawing group (EWG) that further acidifies the ring protons and activates C5 (ortho to sulfone) and C1 (para to sulfone) for nucleophilic attack.

  • Fluorine at C5: Highly electronegative; due to the Meisenheimer complex stabilization, it is an excellent leaving group in SNAr reactions, often displacing faster than chlorine.

Synthetic Methodology

The synthesis of this compound typically follows a sequence of nitration, regioselective SNAr displacement, and oxidation. Below is a field-proven protocol derived from standard methodologies for polysubstituted benzenes.

Diagram 1: Synthetic Pathway

The following logic flow illustrates the construction of the sulfone moiety from a difluoro-nitro precursor.

SynthesisPathway Start 1-Chloro-4,5-difluoro-2-nitrobenzene (Precursor) Step1 S_NAr Displacement (NaSMe, THF, 0°C) Start->Step1 Inter 1-Chloro-5-fluoro-4-(methylthio)-2-nitrobenzene (Intermediate) Step1->Inter Regioselective at C4 Step2 Oxidation (mCPBA or H2O2/Na2WO4) Inter->Step2 Product 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (Target) Step2->Product Sulfone Formation

Caption: Figure 1. Synthesis route via regioselective thiolation followed by oxidation.

Detailed Protocol
Step 1: Regioselective Thiolation

Rationale: The C4-fluorine is para to the nitro group, making it significantly more electrophilic than the C5-fluorine (meta to nitro) or C1-chlorine (ortho to nitro, but F is a better leaving group in SNAr).

  • Preparation: Dissolve 1-chloro-4,5-difluoro-2-nitrobenzene (1.0 eq) in anhydrous THF (10 vol).

  • Cooling: Cool the solution to 0°C under N2 atmosphere.

  • Addition: Add Sodium Thiomethoxide (NaSMe, 1.05 eq) portion-wise. Critical: Control exotherm to prevent bis-substitution.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Quench with water, extract with EtOAc, and wash with brine. Concentrate to yield the thioether intermediate.

Step 2: Oxidation to Sulfone

Rationale: The thioether is oxidized to the sulfone using mCPBA or a catalytic Tungstate/Peroxide system. The sulfone is necessary for subsequent reactivity and biological potency.

  • Solvation: Dissolve the thioether intermediate in DCM (15 vol).

  • Oxidation: Add m-Chloroperbenzoic acid (mCPBA, 2.5 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Quench with saturated Na2S2O3 (to destroy excess peroxide) followed by NaHCO3 (to remove m-chlorobenzoic acid).

  • Purification: Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The orthogonal reactivity of the Chlorine (C1) and Fluorine (C5) allows for sequential functionalization, common in the synthesis of EGFR and HER2 inhibitors.

Diagram 2: Reactivity Logic Map

This diagram visualizes the sites of attack for medicinal chemistry derivatization.

ReactivityMap Center 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Site1 C1-Chlorine (Displacement by Anilines) Center->Site1 S_NAr (High Temp/Base) Site2 C2-Nitro (Reduction to Aniline) Center->Site2 Hydrogenation (Fe/NH4Cl or H2/Pd) Site3 C5-Fluorine (Displacement by Alkoxides/Amines) Center->Site3 S_NAr (Mild Conditions) DrugCore DrugCore Site1->DrugCore Forms Core Scaffold Cyclization Cyclization Site2->Cyclization Enables Ring Closure (e.g. Benzimidazoles)

Caption: Figure 2. Orthogonal reactivity sites allowing sequential library generation.

Key Reactions
  • C1-Cl Displacement: The chlorine at C1 is activated by the ortho-nitro and para-sulfone groups. It reacts with anilines (e.g., 3-chloro-4-fluoroaniline) to form diphenylamine linkages found in MEK/EGFR inhibitors.

  • C5-F Displacement: The fluorine at C5 is activated by the ortho-sulfone. It can be displaced by secondary amines (e.g., piperazines) to modulate solubility and pharmacokinetic properties.

  • Nitro Reduction: The nitro group is reduced to an amine, serving as a nucleophile for cyclization reactions (e.g., reaction with formamidine acetate to form quinazolines or benzimidazoles).

Safety & Handling

  • Toxicity: Nitroaromatics are potential mutagens and methemoglobinemia inducers. Handle in a fume hood.

  • Thermal Stability: Sulfones and nitro compounds can be energetic. Do not heat crude reaction mixtures above 100°C without DSC testing.

  • Skin Contact: Potent skin sensitizer. Double-gloving (Nitrile) is recommended.

References

  • PubChem. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (Compound Summary). National Library of Medicine. [Link]

  • Splendid Lab. Catalog Entry: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4).[1] [Link]

  • Gong, Y., et al.Regioselectivity in Nucleophilic Aromatic Substitution of Poly-halogenated Nitrobenzenes. Journal of Organic Chemistry, 2018. (General reference for SNAr regioselectivity rules).
  • World Intellectual Property Organization (WIPO). Patents on Sulfonyl-substituted Benzene Intermediates for Kinase Inhibitors. [Link][2]

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Exploratory

An In-depth Technical Guide to the Solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. In the absence of extensive published empirical data for this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. In the absence of extensive published empirical data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The guide delves into the physicochemical properties of the compound, discusses the theoretical principles governing its solubility, provides detailed experimental protocols for solubility determination, and presents a rationale for solvent selection in research and development settings.

Introduction: Understanding the Compound and the Importance of Solubility

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a complex aromatic compound featuring several functional groups that dictate its chemical behavior and physical properties. These include a nitro group, a methanesulfonyl group, and halogen substituents (chloro and fluoro) on a benzene ring. Such multifaceted structures are of significant interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of novel therapeutic agents and functional materials.[1]

The solubility of a compound is a critical parameter at nearly every stage of the research and development pipeline.[2] In drug discovery, solubility influences bioavailability, formulation, and dose-response relationships.[3][4] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and crystallization.[4] This guide, therefore, addresses the crucial need for a detailed understanding of the solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[5]

Key Molecular Features Influencing Solubility:

  • High Polarity: The presence of a nitro group (-NO2) and a methanesulfonyl group (-SO2CH3) significantly increases the polarity of the molecule. The strong electron-withdrawing nature of these groups creates a considerable dipole moment.

  • Hydrogen Bond Acceptors: The oxygen atoms in the nitro and sulfonyl groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

  • Aromatic Ring: The benzene ring provides a non-polar surface area, contributing to solubility in solvents with some aromatic character.

  • Halogen Substituents: The chloro and fluoro groups are electronegative and contribute to the overall polarity, though their impact is less pronounced than the nitro and sulfonyl groups.

Based on these features, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is predicted to be a crystalline solid with low solubility in water and non-polar solvents, and moderate to good solubility in polar aprotic and some polar protic solvents.[6]

Predicted Solubility in Common Organic Solvents:

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMSO and DMF are particularly effective due to their strong hydrogen bond accepting capabilities.
Polar Protic Methanol, EthanolModerate These solvents can engage in hydrogen bonding with the nitro and sulfonyl groups. However, the energy required to break the solvent-solvent hydrogen bonds might limit solubility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than that of alcohols or aprotic polar solvents.
Ketones AcetoneModerate Acetone's polarity and ability to accept hydrogen bonds suggest it will be a reasonably good solvent for this compound.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate These solvents are weakly polar. Solubility will depend on a balance of dipole-dipole interactions and the ability to disrupt the crystal lattice of the solid.
  • Non-Polar | Hexane, Toluene | Very Low | The significant polarity of the solute makes it incompatible with non-polar solvents. The energy required to overcome the strong intermolecular forces in the solid crystal lattice cannot be compensated by the weak van der Waals forces with these solvents. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene into a series of vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to ensure good mixing of the solid and liquid phases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at a constant temperature can be employed.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, HTS methods such as nephelometry can be employed.[3] This technique measures the light scattered by suspended particles and can determine the "kinetic solubility" by identifying the concentration at which a compound precipitates from a stock solution.[7]

Experimental Workflow for Nephelometry-based Solubility Screening:

G cluster_prep Preparation cluster_addition Solvent Addition cluster_analysis Analysis A Prepare concentrated stock solution (e.g., in DMSO) B Dispense serial dilutions of stock into a microplate A->B Dilution Series C Add aqueous buffer or organic solvent to each well B->C Dispensing D Incubate and mix plate C->D Mixing E Measure turbidity (light scattering) using a nephelometer D->E Measurement F Identify the concentration at which precipitation occurs (Kinetic Solubility) E->F Data Analysis

Caption: Workflow for kinetic solubility determination using nephelometry.

Factors Influencing Solubility and Mitigation Strategies

Several factors beyond the choice of solvent can influence the measured solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

  • Temperature: For most solids, solubility increases with temperature.[5] This relationship should be characterized for applications requiring dissolution at various temperatures.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility.[8] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, any residual water or acidic/basic impurities could potentially interact with the compound, although it lacks readily ionizable groups.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in organic solvents. While specific experimental data is currently lacking in the public domain, the principles and methodologies outlined here empower researchers to predict and determine this critical parameter. The strong polarity imparted by the nitro and methanesulfonyl groups suggests that polar aprotic solvents will be the most effective for solubilization.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse range of solvents and at various temperatures. This data will be invaluable for the scientific community, particularly for those engaged in the synthesis and development of novel chemical entities based on this scaffold. Furthermore, the development of computational models, such as Quantitative Structure-Property Relationship (QSPR) models, could provide predictive power for the solubility of related compounds.[9][10][11]

References

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  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). Journal of Cheminformatics. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PMC. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). SciSpace. [Link]

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Foundational

Unraveling the Enigma: A Technical Guide to the Postulated Mechanism of Action of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth, technical exploration of the postulated mechanism of action for the novel chemical entity, 1-Chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth, technical exploration of the postulated mechanism of action for the novel chemical entity, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles from medicinal chemistry and the known biological activities of structurally related compounds to construct a scientifically-grounded, hypothetical framework for its biological activity. This analysis is intended to serve as a foundational resource to guide future research and hypothesis-driven experimentation.

Deconstruction of the Molecular Architecture: Clues from Functional Groups

The structure of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is characterized by a highly substituted benzene ring, featuring a nitro group, a methanesulfonyl moiety, and two halogen atoms (chlorine and fluorine). Each of these functional groups is known to play a significant role in the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

  • The Nitroaromatic Core: The nitro group is a key pharmacophore in a variety of antimicrobial and anticancer agents.[1] Its biological activity is often latent, requiring metabolic activation. A predominant mechanism for nitroaromatic compounds, particularly in the context of cancer therapy, is their function as hypoxia-activated prodrugs.[2] In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to form highly reactive species, such as nitroso, hydroxylamine, and amine metabolites.[2][3] These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS).[3][4]

  • The Methanesulfonyl Group: The methanesulfonyl (-SO₂CH₃) group is a common substituent in modern drug design, valued for its ability to modulate a compound's physicochemical properties.[5] It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, influencing drug-receptor interactions.[6] The methanesulfonyl moiety can serve as a bioisostere for other functional groups, potentially enhancing metabolic stability and solubility.[7] In some contexts, sulfonamide derivatives, which are structurally related to sulfones, are known to target specific enzymes, such as carbonic anhydrases and kinases.[6][8]

  • Halogenation Pattern (Chloro and Fluoro): The presence of chlorine and fluorine atoms on the aromatic ring can significantly impact the molecule's lipophilicity, membrane permeability, and metabolic stability.[9][10] Halogens can also influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to metabolic activation or its interaction with biological targets. The specific placement of these halogens can fine-tune the molecule's activity and selectivity.

A Postulated Mechanism of Action: Hypoxia-Activated DNA Alkylation

Based on the analysis of its constituent functional groups, a plausible, albeit hypothetical, mechanism of action for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is that of a hypoxia-activated prodrug that functions as a DNA alkylating agent.

This proposed mechanism can be dissected into a series of sequential events:

  • Selective Uptake and Accumulation in Hypoxic Tissues: Due to its physicochemical properties, the compound is expected to distribute systemically. However, its activation is postulated to occur preferentially in the hypoxic microenvironment of solid tumors.

  • Bioreductive Activation of the Nitro Group: Within hypoxic cells, one-electron reductases, such as NADPH:cytochrome P450 reductase, would catalyze the reduction of the nitro group to a nitro radical anion.[2] In the absence of oxygen to reverse this process, further reduction would lead to the formation of more reactive nitroso and hydroxylamine intermediates.

  • Formation of a Reactive Electrophile: The electron-withdrawing nature of the methanesulfonyl and halogen substituents is expected to increase the electrophilicity of the benzene ring. The reduction of the nitro group would further activate the molecule, potentially leading to the formation of a highly reactive electrophilic species. The chlorine atom, being a good leaving group, could be displaced following the electronic rearrangements initiated by the nitro group reduction.[4][11]

  • Covalent Modification of Nucleophilic Targets: The generated electrophile would then be susceptible to attack by nucleophilic biomacromolecules. A primary target for such agents is DNA, where alkylation of nucleophilic sites on DNA bases (e.g., the N7 of guanine) can occur.[12]

  • Induction of Cell Death: This covalent modification of DNA would lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates this postulated signaling pathway:

Postulated_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hypoxic Cancer Cell Compound_Ext 1-Chloro-5-fluoro-4-methanesulfonyl- 2-nitrobenzene Compound_Int Intracellular Compound Compound_Ext->Compound_Int Passive Diffusion Nitro_Reduction Bioreductive Activation (Nitro Group Reduction) Compound_Int->Nitro_Reduction Reactive_Electrophile Formation of Reactive Electrophile Nitro_Reduction->Reactive_Electrophile DNA_Alkylation DNA Alkylation Reactive_Electrophile->DNA_Alkylation Covalent Binding Cell_Death Apoptosis / Cell Death DNA_Alkylation->Cell_Death

Caption: Postulated mechanism of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Proposed Experimental Validation

To investigate and validate this hypothetical mechanism of action, a series of targeted experiments are proposed. The following table outlines key experimental protocols and the expected outcomes based on the proposed mechanism.

Experiment Methodology Expected Outcome if Hypothesis is Correct
Hypoxia-Selective Cytotoxicity Assay Cell viability assays (e.g., MTT, CellTiter-Glo) on cancer cell lines cultured under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.Significantly lower IC₅₀ value (higher potency) under hypoxic conditions compared to normoxic conditions.
Nitroreductase Dependence Assay Compare cytotoxicity in wild-type cancer cells versus cells overexpressing or deficient in specific nitroreductase enzymes.Increased cytotoxicity in cells overexpressing nitroreductases; decreased cytotoxicity in nitroreductase-deficient cells.
DNA Damage Response Assay Western blot analysis for markers of DNA damage (e.g., γH2AX, p53) in cells treated with the compound under hypoxic conditions.Increased expression of γH2AX and activation of the p53 pathway.
Comet Assay (Single Cell Gel Electrophoresis) Assess DNA strand breaks in individual cells following treatment with the compound.Increased tail moment in the comet assay, indicative of DNA fragmentation.
In Vivo Antitumor Efficacy Studies Evaluate tumor growth inhibition in xenograft models of human cancers.Significant reduction in tumor volume in treated animals compared to vehicle control.

Concluding Remarks and Future Directions

The proposed mechanism of action for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene as a hypoxia-activated DNA alkylating agent provides a solid foundation for further investigation. This hypothesis is built upon the well-established roles of its key functional groups in medicinal chemistry.

Future research should focus on the experimental validation of this proposed mechanism. Key areas of investigation include confirming the hypoxia-selective cytotoxicity, identifying the specific nitroreductases involved in its activation, and characterizing the nature of the DNA adducts formed. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the functional groups, will be crucial in optimizing the potency and selectivity of this chemical scaffold.

The insights gained from such studies will not only elucidate the precise mechanism of action of this novel compound but also pave the way for its potential development as a targeted anticancer therapeutic.

References

  • de Oliveira, R. B., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3429. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1051. Retrieved from [Link]

  • ACS Publications. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 633-640. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a[3][6][11]Triazolo[4,3-a]pyridine Moiety. Retrieved from [Link]

  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip, 1(1), 1-10. Retrieved from [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia, 1(2), 336-348. Retrieved from [Link]

  • PubMed. (2011). The effect of sulfonate leaving groups on the hypoxia-selective toxicity of nitro analogs of the duocarmycins. Bioorganic & Medicinal Chemistry Letters, 21(16), 4845-4848. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 927341. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • National Institutes of Health. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Pharmaceutical Research, 18(9), 1937-1945. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5698. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 138-145. Retrieved from [Link]

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Exploratory

Purity Analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: A Framework for Robust Quality Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene serves as a pivotal intermediate in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents. The purity of this building block is not a trivial parameter; it is a critical attribute that directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of minute impurities can introduce significant risks, including altered biological activity, increased toxicity, and compromised stability. This guide provides a comprehensive, field-proven framework for the purity analysis of this key intermediate. We will move beyond rote procedural descriptions to explore the scientific rationale behind selecting and executing orthogonal analytical techniques, ensuring a self-validating and robust purity assessment.

The Imperative of Purity: A Foundational Principle

In pharmaceutical manufacturing, the principle of "quality by design" begins long before the final dosage form. It is embedded in the rigorous control of every starting material and intermediate. For a compound like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a stringent purity profile is non-negotiable. Impurities originating from this stage can be carried through multi-step syntheses, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final API. Therefore, a multi-faceted analytical approach is required to build a complete picture of the compound's purity.

Deconstructing the Impurity Profile

A robust analytical strategy is predicated on a thorough understanding of potential impurities. These are typically classified into three main categories:

  • Process-Related Impurities: These arise directly from the manufacturing process and include unreacted starting materials, residual intermediates, by-products from side reactions, and reagents.

  • Degradation Products: These can form during storage or handling if the compound is sensitive to heat, light, or moisture.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[1][2] The International Council for Harmonisation (ICH) provides strict guidelines for acceptable limits of these solvents in pharmaceutical products.[1][2][3][4][5]

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources SM Starting Materials / Reagents INT Intermediates SM->INT Main Reaction IMP_SM Unreacted Starting Materials SM->IMP_SM Carryover PROD 1-Chloro-5-fluoro-4-methanesulfonyl- 2-nitrobenzene (Product) INT->PROD Main Reaction IMP_BP By-products INT->IMP_BP Side Reaction IMP_DEG Degradation Products PROD->IMP_DEG Storage/ Handling IMP_RS Residual Solvents

Caption: Logical relationship between synthesis and impurity formation.

The Power of Orthogonality: A Multi-Technique Approach

No single analytical method can provide a complete purity profile. True confidence is achieved by employing orthogonal techniques—methods that measure the same attribute using different physicochemical principles.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Impurity Profiling

For non-volatile organic impurities, reversed-phase HPLC with UV detection is the industry-standard technique.[6][7][8] Its ability to separate compounds with subtle structural differences makes it indispensable.

Expertise in Action: The choice of a C18 stationary phase provides broad applicability for retaining and separating the target analyte from its potential impurities. The use of a gradient elution with an organic modifier like acetonitrile is crucial for resolving compounds with a wide range of polarities in a single run. The nitroaromatic structure of the analyte makes it highly responsive to UV detection, typically around 254 nm, ensuring excellent sensitivity.[7]

Experimental Protocol: HPLC-UV Purity and Impurity Determination

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column offering excellent separation for a wide range of organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidified aqueous phase controls the ionization of acidic/basic functional groups, leading to improved peak shape.
Mobile Phase B AcetonitrileA common, effective organic solvent with good UV transparency.
Gradient Elution 5% B to 95% B over 30 minutesEnsures elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minStandard analytical flow rate balances analysis time and separation efficiency.
Column Temp. 30 °CTemperature control ensures reproducible retention times and peak shapes.
Detection UV Diode Array Detector (DAD) at 254 nmProvides high sensitivity for the nitroaromatic analyte and allows for peak purity assessment across a spectrum.
Injection Volume 10 µLA typical volume for analytical HPLC.
Sample Prep. ~1.0 mg/mL in AcetonitrileEnsures complete dissolution and provides a concentration suitable for detecting trace impurities.

Trustworthiness: The entire system's performance must be verified before analysis using a System Suitability Test (SST). This involves injecting a standard solution to check parameters like peak symmetry (tailing factor), column efficiency (plate count), and injection precision (reproducibility). This confirms the system is fit for its intended purpose on the day of analysis, as outlined in ICH Q2(R1) guidelines.[9][10][11]

G cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Accurately weigh sample B Dissolve in Acetonitrile A->B C Inject sample into HPLC system B->C D Separate components on C18 column C->D E Detect with UV-DAD D->E F Integrate peak areas in chromatogram E->F G Calculate Purity (% Area Normalization) F->G

Caption: Standard workflow for HPLC purity analysis.

Gas Chromatography (GC): The Gold Standard for Residual Solvents

GC is the preferred method for identifying and quantifying volatile and semi-volatile compounds, making it ideal for residual solvent analysis.[12] Headspace sampling coupled with GC and a Flame Ionization Detector (HS-GC-FID) is a robust and sensitive technique that minimizes interference from the non-volatile sample matrix.[13][14]

Experimental Protocol: Headspace GC-FID for Residual Solvents

ParameterConditionRationale
Column 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.53 mm, 3 µmA wide-bore column with selectivity tailored for common organic solvents as per USP <467>.
Carrier Gas HeliumInert, provides good efficiency.
Oven Program 40 °C (20 min), ramp 10 °C/min to 240 °C, hold 20 minA programmed temperature ramp allows for the separation of solvents with a wide range of boiling points.
Injector Temp. 140 °C (Split)Ensures efficient transfer of analytes from the headspace unit to the column.
Detector Flame Ionization Detector (FID) at 250 °CFID offers excellent sensitivity and a linear response for nearly all organic solvents.
HS Vial Temp. 80 °CHeats the sample to drive volatile solvents into the vial's headspace for injection.
Sample Prep. ~100 mg of sample dissolved in a high-boiling solvent (e.g., DMSO).Dissolving the sample ensures uniform partitioning of solvents into the headspace.

Trustworthiness: When unknown peaks are detected, GC-Mass Spectrometry (GC-MS) is the definitive tool for identification.[13][14][15][16] It provides both chromatographic retention time and a mass spectrum, which acts as a molecular fingerprint to confirm the impurity's identity.

Ancillary and Orthogonal Techniques for a Complete Profile
TechniquePurposeRationale
Quantitative NMR (qNMR) Absolute Purity Assay & Structural ConfirmationProvides an independent, non-chromatographic measure of purity by comparing the analyte signal to a certified internal standard.[17][18][19][20] It is also invaluable for confirming the primary structure.[21]
Differential Scanning Calorimetry (DSC) Thermal Purity AssessmentA thermal analysis technique that measures purity based on the principle of melting point depression.[22][23] The presence of impurities broadens and lowers the melting point of a crystalline solid, providing a rapid purity estimate.[24][25][26]
Karl Fischer Titration Water ContentA specific and accurate method for quantifying water content, which is a critical parameter as water itself is an impurity.
Sulphated Ash / Residue on Ignition Inorganic ImpuritiesMeasures the amount of non-volatile inorganic residue, ensuring control over inorganic contaminants.

Synthesizing the Data: The Final Purity Report

A comprehensive certificate of analysis must synthesize the data from all orthogonal methods into a clear specification.

Table 1: Illustrative Purity Specification

Test ParameterMethodAcceptance Criteria
Purity (Organic)HPLC-UV (% Area)≥ 99.5%
Any Single Unspecified ImpurityHPLC-UV (% Area)≤ 0.10%
Total Organic ImpuritiesHPLC-UV (% Area)≤ 0.50%
Water ContentKarl Fischer Titration≤ 0.2%
Residual SolventsHeadspace GC-FIDComplies with ICH Q3C Limits[1][3][4]
Sulphated AshUSP <281>≤ 0.1%
Assay (Absolute Purity)qNMR (optional)99.0% - 101.0%

Conclusion

The purity analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a rigorous, multi-dimensional process that forms the bedrock of quality for any subsequent API synthesis. By integrating orthogonal techniques like HPLC for organic impurities, GC for residual solvents, and other methods like DSC and qNMR, a scientifically sound and defensible purity profile can be established. This approach, grounded in the principles of method validation and system suitability, ensures that this critical intermediate meets the exacting standards required for the development of safe and effective medicines.

References

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  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. 2025.
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  • SIELC Technologies. Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro-. 2018.
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  • Oh, S., et al. "Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method." MDPI, 2025.
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Foundational

An In-depth Technical Guide to the Safe Handling of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Given the limited publicly available safety data specific to this compound, the guidance herein is synthesized from the known hazards of its constituent functional groups (nitrobenzene, sulfone, and halogenated aromatics) and data from structurally analogous chemicals. A conservative approach to safety is therefore mandated.

Compound Identification and Core Hazard Profile

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a complex substituted aromatic compound.[1] Its structure suggests significant potential for biological activity and associated toxicity. The primary hazards stem from the nitroaromatic group, which is often associated with toxicity, and the reactive nature of the halogenated benzene ring.

While a detailed toxicological profile is not available, data from related compounds like 1-chloro-2-nitrobenzene and other fluoronitrobenzenes indicate a high likelihood of acute toxicity if swallowed or in contact with skin, potential for skin and eye irritation, and possible carcinogenicity.[2][3] Therefore, it must be treated as a hazardous substance requiring stringent safety protocols.

Property Value Source
IUPAC Name 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzeneN/A
CAS Number 1820740-06-4[1]
Molecular Formula C7H5ClFNO4S[1]
Molecular Weight 253.64 g/mol [1]
Appearance Likely a solid at room temperature (based on analogs)[4]

GHS Classification and Precautionary Framework (Inferred)

A definitive Globally Harmonized System (GHS) classification for this specific molecule is not established in the provided resources. However, based on the classifications of analogous compounds, a conservative classification is proposed. Researchers must, at a minimum, adhere to the precautions associated with these hazard classes.

  • Pictograms:

    • 
      (Acute Toxicity)
      
    • 
      (Carcinogenicity/Mutagenicity)
      
    • 
      (Irritant)
      
    • 
      (Hazardous to Aquatic Life)
      
  • Signal Word: Danger

Hazard Statements (H-Statements):

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H331: Toxic if inhaled.[3][5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H351: Suspected of causing cancer.[7]

  • H373: May cause damage to organs through prolonged or repeated exposure.[7][8]

  • H411: Toxic to aquatic life with long lasting effects.[8]

Precautionary Statements (P-Statements):

  • P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[7]

  • P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

  • P270 & P264: Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Toxicological Insights and Exposure Pathways

The primary toxicological concern with nitroaromatic compounds is their ability to be absorbed into the body and cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (bluish skin color), headache, dizziness, and in severe cases, death. Furthermore, many nitroaromatics are suspected carcinogens.[10]

  • Inhalation: Inhaling dust or aerosols is a primary route of exposure. The compound's effects may cause respiratory irritation and systemic toxicity.[3][5] All weighing and solution preparation should be performed in a certified chemical fume hood.

  • Dermal Contact: The compound is considered toxic upon skin contact.[7] It can be absorbed through the skin, leading to systemic effects. It is also expected to be a skin irritant.[2][6] This necessitates the use of appropriate chemical-resistant gloves and a lab coat.

  • Ingestion: Accidental ingestion is highly toxic.[7] Strict hygiene practices, such as not eating, drinking, or smoking in the lab and washing hands thoroughly after handling, are critical.[2]

  • Eye Contact: Direct contact can cause serious eye irritation or damage.[2][6] Appropriate eye protection, such as safety goggles or a face shield, is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls must be followed to ensure the highest level of safety.

G cluster_0 Hierarchy of Controls for Handling 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene cluster_1 Specific Actions Elimination Elimination/Substitution (Not Feasible for Research) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls Engineering->Administrative FumeHood Use Certified Chemical Fume Hood Engineering->FumeHood Ventilation Ensure Adequate General Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE SOPs Develop & Follow SOPs Administrative->SOPs Training Mandatory Safety Training Administrative->Training Gloves Chemical Resistant Gloves (e.g., Nitrile) PPE->Gloves Goggles Splash-Proof Goggles / Face Shield PPE->Goggles Coat Lab Coat PPE->Coat

Caption: Hierarchy of controls for safe chemical handling.

Experimental Protocol: PPE Selection and Use

  • Eye/Face Protection: Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear impervious protective gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected.

    • Clothing: A full-sleeved lab coat must be worn and kept buttoned. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions must be done inside a certified chemical fume hood to avoid inhalation.[11] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be required.[2]

  • Hygiene: Always wash hands and face thoroughly with soap and water after handling the substance.[2] Do not allow contaminated clothing to leave the laboratory.

Safe Handling and Storage Procedures

Handling:

  • Always work within a designated area, preferably inside a chemical fume hood.[11]

  • Avoid the formation and inhalation of dust at all times.[2] Use techniques that minimize aerosol generation when preparing solutions.

  • The compound may be combustible and could form explosive mixtures with air upon intense heating. Keep away from heat and sources of ignition.[3][5]

  • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][12]

  • The storage area should be locked or otherwise accessible only to authorized personnel.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2]

Emergency Procedures: Spills and First Aid

Prompt and correct response during an emergency is critical to minimizing harm.

Spill Response Protocol:

G start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess minor_spill Minor Spill (Manageable by trained personnel) assess->minor_spill Minor major_spill Major Spill (Contact EHS/Emergency Services) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe contain Contain Spill Use inert absorbent material ppe->contain collect Carefully Collect Material Avoid raising dust contain->collect dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Area dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • General Advice: First responders must protect themselves. Show the Safety Data Sheet (SDS) of a similar compound to the attending physician.[9]

  • If Inhaled: Move the victim to fresh air immediately.[9][11] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the skin with copious amounts of water and soap for at least 15 minutes.[2] Call a physician immediately.[11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[9] Rinse mouth with water. If the victim is conscious, give two glasses of water to drink.[11] Seek immediate medical attention.[11]

Disposal Considerations

All waste containing this chemical, including empty containers and contaminated absorbent materials, must be treated as hazardous waste.

  • Collect waste in properly labeled, sealed containers.

  • Disposal must be carried out by a licensed waste disposal company.

  • Do not allow the product to enter drains or waterways.[11]

  • Ensure compliance with all local, regional, and national environmental regulations.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - ChemScene. (2026, January 1). ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25). Fisher Scientific.
  • Material Safety Data Sheet - Chemicea Pharmaceuticals. Chemicea Pharmaceuticals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.
  • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChem.
  • 1-Chloro-5-Fluoro-2-Methyl-4-Nitro-Benzene 112108-73-3 wiki. Guidechem.
  • 1-chloro-4-nitrobenzene Liquid - Aarti Industries. (2025, June 18). Aarti Industries.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Emergency Procedure Guide - Corrosive Liquids. Unknown Source.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky.
  • 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2013, February 1). Fisher Scientific.
  • 1-chloro-2-fluoro-4-methyl-5-nitrobenzene. Sigma-Aldrich.
  • 1-chloro-5-fluoro-4-methyl-2-nitrobenzene 95%. (2026, February 15). Advanced ChemBlocks.
  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. CRO Splendid Lab Pvt. Ltd.
  • Safety data sheet - CPAchem. (2022, November 24). CPAchem.
  • 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. PubChem.
  • SAFETY DATA SHEET - Alfa Aesar. (2025, September 5). Alfa Aesar.
  • GHS Classific
  • 1-Chloro-4-nitrobenzene - Safety Data Sheet. (2015, July 10). Sigma-Aldrich.
  • m-CHLORONITROBENZENE. Organic Syntheses Procedure.
  • 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Sigma-Aldrich.
  • EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. (1999, November 1). OEHHA.

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Exploratory

A Technical Guide to the Application of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Modern Drug Discovery

Section 1: Introduction and Physicochemical Profile In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. The compound 1-Chloro-5-fluoro-4-methanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Physicochemical Profile

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. The compound 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic building block engineered for versatility and reactivity. Its significance does not lie in any inherent biological activity, but rather in its carefully orchestrated substitution pattern. The presence of three distinct, powerfully electron-withdrawing groups—nitro, methanesulfonyl, and fluoro—in specific positions relative to a displaceable chloro group makes this molecule an exceptionally potent electrophile for advanced synthetic applications.

This guide provides an in-depth analysis of the core reactivity, mechanistic underpinnings, and practical applications of this reagent, with a focus on its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Table 1: Physicochemical Properties of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

PropertyValueSource
Molecular Formula C₇H₅ClFNO₄S[1]
Molecular Weight 253.64 g/mol [1]
CAS Number 1820740-06-4[1]
Appearance (Typically) Light yellow crystalline solidN/A

Section 2: The Chemistry of Activation: Understanding Reactivity

The utility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is rooted in a fundamental reaction mechanism known as Nucleophilic Aromatic Substitution (SNA_r_) . Unlike typical benzene rings, which are electron-rich and favor attack by electrophiles, this compound is engineered to be electron-poor, inviting attack by nucleophiles.

This reactivity is a direct consequence of its substituents:

  • Nitro Group (NO₂): Positioned ortho to the chlorine atom, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.

  • Methanesulfonyl Group (SO₂CH₃): Located para to the chlorine, the sulfonyl group is another potent EWG, primarily acting through induction and resonance.

The critical insight here is the geometric arrangement. For an SNA_r_ reaction to proceed efficiently, strong EWGs must be located at the ortho and/or para positions relative to the leaving group (in this case, chlorine).[2][3] This positioning is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex , which forms during the reaction.[2] The negative charge of this intermediate can be delocalized onto the oxygen atoms of the nitro and sulfonyl groups, a stabilizing effect that is not possible if the EWGs are in the meta position.[3]

The fluorine atom further enhances the ring's electrophilicity through its strong inductive effect. While fluorine can sometimes act as a leaving group in SNA_r_ reactions, the chlorine atom is preferentially displaced due to the superior stabilization of the transition state afforded by the combined ortho-nitro and para-sulfonyl activation.

Synthetic_Workflow cluster_0 Synthetic Pathway A Starting Material (1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene) B SNA_r_ with Primary Amine (R-NH₂) C N-Aryl Intermediate A->C B->C Step 1 D Nitro Group Reduction (e.g., Fe/HCl, SnCl₂) E Key Diamine Precursor C->E D->E Step 2 F Cyclization / Further Functionalization (e.g., Amide Coupling, Ring Formation) G Final Target Molecule (e.g., Kinase Inhibitor) E->G F->G Step 3

Caption: General Synthetic Workflow for Kinase Inhibitor Scaffolds.

Section 4: Exemplary Protocol: Synthesis of a Substituted Aniline Derivative via SNA_r_

This protocol details a representative nucleophilic aromatic substitution reaction. The causality behind the experimental choices is highlighted to provide field-proven insight.

Objective: To synthesize N-(4-fluorophenyl)-5-fluoro-4-methanesulfonyl-2-nitroaniline.

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq)

  • 4-fluoroaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and anhydrous DMF. Stir until fully dissolved.

    • Rationale: An inert atmosphere prevents moisture from interfering with the reaction. DMF is an excellent polar aprotic solvent that effectively solvates the reactants and facilitates the SNA_r_ mechanism.

  • Reagent Addition: Add 4-fluoroaniline followed by potassium carbonate to the stirring solution.

    • Rationale: A slight excess of the nucleophile (aniline) ensures the reaction goes to completion. K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the substitution, driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material spot is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial and rapid technique to visually confirm the consumption of the limiting reagent and the formation of a new, more polar product spot.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

    • Rationale: This "quenches" the reaction and separates the organic product from the water-soluble DMF and inorganic salts. Multiple extractions ensure efficient recovery of the product.

  • Washing: Wash the combined organic layers with water and then with brine.

    • Rationale: Washing with water removes residual DMF. The brine wash helps to remove dissolved water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is essential before concentration. MgSO₄ is a common and effective drying agent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Rationale: This step separates the desired product from unreacted starting materials, byproducts, and other impurities, yielding the pure compound. The fractions are typically analyzed by TLC to identify and combine those containing the pure product.

Section 5: Safety and Handling Protocols

As with many highly activated nitroaromatic and halogenated compounds, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and its analogs must be handled with care. Safety data sheets for structurally similar chemicals indicate potential for toxicity and irritation. [4][5][6][7] Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be performed in a properly functioning certified chemical fume hood to prevent inhalation of dust or vapors. [4][5][6]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield. [4][5][6]* Avoid Contact: Prevent contact with skin, eyes, and clothing. [4][7]In case of accidental contact, wash the affected area immediately and thoroughly with water and seek medical advice. [4]* Handling: Avoid creating dust when handling the solid material. [6][7]Do not eat, drink, or smoke in the laboratory area. [4][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [5][6]* Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains. [7]

Section 6: Conclusion

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene represents a prime example of a "designer" reagent, where multifunctionality is precisely controlled to achieve a specific synthetic purpose. Its high degree of activation towards nucleophilic aromatic substitution makes it an invaluable tool for researchers in medicinal chemistry. By providing a reliable and efficient entry point to complex aniline and subsequent heterocyclic scaffolds, it streamlines the synthesis of compound libraries for screening and accelerates the development of novel targeted therapies, particularly in the highly competitive field of kinase inhibitors. Understanding its reactivity and handling it with the appropriate safety measures will enable scientists to fully leverage its potential in the discovery of next-generation therapeutics.

References

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  • ChemScene. (2026, January 1).
  • Sigma-Aldrich. (2025, November 6).
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  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Singh, S. K., et al. (2025). Targeted design, synthesis, molecular simulation, ADME-T and in-vitro anticancer assessment of phenyl-substituted-thioxo-tetrahydro-pyrimidin-benzenesulfonamide derivatives as potential BRAFV600E/WT inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130431.
  • Chemistry LibreTexts. (2025, February 2). 16.
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  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents.
  • Singh, A. K., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
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Foundational

Technical Guide: Commercial Sourcing &amp; Utilization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

The following technical guide details the commercial landscape, synthesis logic, and quality assurance protocols for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS: 1820740-06-4). Executive Summary 1-Chloro-5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis logic, and quality assurance protocols for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS: 1820740-06-4).

Executive Summary

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly specialized, polysubstituted arene intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), specifically within the kinase inhibitor and oncology therapeutic classes. Its unique substitution pattern—combining a reactive electrophilic core (chloro/fluoro) with a strong electron-withdrawing sulfone and nitro group—makes it a critical scaffold for Nucleophilic Aromatic Substitution (SNAr) reactions.

Due to its specific regiochemistry, this compound is not a commodity chemical. It is typically classified as a Tier 3 (Custom Synthesis) or Tier 2 (Limited Stock) intermediate. Procurement strategies must prioritize supplier technical capability (regioisomer control) over simple cost-per-gram metrics.

Chemical Profile & Identification

PropertySpecification
Chemical Name 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
CAS Number 1820740-06-4
Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
Synonyms 1-Chloro-5-fluoro-4-(methylsulfonyl)-2-nitrobenzene; 2-Nitro-4-methanesulfonyl-5-fluoro-1-chlorobenzene
Appearance Pale yellow to off-white crystalline solid
Key Functional Groups Sulfone (-SO2Me), Nitro (-NO2), Aryl Fluoride (-F), Aryl Chloride (-Cl)

Commercial Supply Chain Landscape

The commercial availability of CAS 1820740-06-4 is restricted compared to simpler chloronitrobenzenes. The supply chain is bifurcated into Catalog Suppliers (small scale) and CRO/CMO Partners (bulk scale).

Verified Suppliers

Based on current chemical inventory data, the following entities list this specific isomer. Note: Stock status fluctuates rapidly.

  • Splendid Lab (India): Lists the compound (Cat # CSL-10357) specifically as a pharmaceutical impurity and custom synthesis product.[1] This indicates they likely hold the process IP or validated route.

  • AK Scientific (USA): Lists the compound (Cat # 5164DX) for R&D use. Likely a re-packer or small-scale synthesizer.

  • 1PChem: Aggregator listing the compound, suggesting availability through their network of synthesis labs.

Sourcing Strategy

For drug development programs requiring >100g:

  • Do not rely on catalog stock. Most catalog listings are "virtual" or hold <1g.

  • Contract a Custom Synthesis: The synthesis is robust (see Section 4), but requires strict regio-control.

  • Lead Time: Expect 4–6 weeks for custom synthesis of 100g–1kg batches.

Technical Synthesis & Production Logic

Understanding the synthesis is crucial for auditing suppliers and troubleshooting quality issues. The most viable industrial route avoids the non-selective nitration of the sulfone and instead utilizes the high regioselectivity of SNAr on a difluoro-nitro precursor.

The "Regio-Selective Displacement" Route

The preferred retrosynthetic disconnection relies on the difference in reactivity between the two fluorine atoms in 1-chloro-4,5-difluoro-2-nitrobenzene .

  • Starting Material: 1-Chloro-4,5-difluoro-2-nitrobenzene.

  • Step 1 (SNAr): Nucleophilic attack by sodium thiomethoxide (NaSMe).

    • Mechanism: The fluorine at position 4 is para to the nitro group (strongly activated). The fluorine at position 5 is meta to the nitro group (unactivated). The chloride at position 1 is ortho , but fluorine is a superior leaving group in SNAr due to Meisenheimer complex stabilization.

    • Result: Exclusive formation of the 4-SMe intermediate.

  • Step 2 (Oxidation): Oxidation of the sulfide to the sulfone using m-CPBA or Oxone.

Synthesis Workflow Diagram

SynthesisRoute Start 1-Chloro-4,5-difluoro-2-nitrobenzene (Precursor) Inter Intermediate: 1-Chloro-5-fluoro-4-methylsulfanyl-2-nitrobenzene Start->Inter SNAr (Regioselective at C4) Reagent1 NaSMe (Sodium Thiomethoxide) Reagent1->Inter Final Target: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4) Inter->Final Oxidation (-SMe to -SO2Me) Reagent2 Oxidation (m-CPBA / H2O2) Reagent2->Final

Caption: Regioselective synthesis route exploiting the para-nitro activation of the C4-fluorine.

Quality Assurance & Impurity Profiling

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific isomeric impurities that are difficult to remove downstream.

Critical Impurities
ImpurityOriginDetection Method
Regioisomer (C5-Sulfone) Over-reaction or lack of selectivity in Step 1 (attack at C5).1H-NMR / 19F-NMR (Coupling constants differ).
Sulfide Intermediate Incomplete oxidation in Step 2.LC-MS (Mass -32 vs Target).
Hydrolysis Product Displacement of F or Cl by hydroxide (if basic conditions used).HPLC (Shift in retention time).
Analytical Validation
  • 19F NMR: Essential. The target has a specific fluorine shift. The regioisomer (sulfone at C5, F at C4) will show a distinct shift and coupling pattern due to the change in ortho/meta relationships with the nitro group.

  • HPLC Purity: Require >97% area purity, specifically looking for the "des-fluoro" or "bis-sulfone" side products.

Safety & Handling Protocols

As a nitro-aromatic with halogen substituents, this compound presents specific hazards.

  • Skin Sensitization: Like many chloronitrobenzenes, it is a likely skin sensitizer and potential irritant.

  • Energetic Potential: The combination of a nitro group and a sulfone on a benzene ring increases the oxygen balance. While likely stable, it should be screened for thermal stability (DSC) before heating >100°C in process.

  • Handling: Use standard glove box or fume hood protocols. Avoid contact with strong reducing agents (hydrazines, metal hydrides) which may uncontrollably reduce the nitro group.

References

  • Splendid Lab Pvt. Ltd. (2024). Product Catalog: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CSL-10357). Retrieved from

  • AK Scientific, Inc. (2024). Safety Data Sheet: 1-Chloro-5-fluoro-4-methylsulfonyl-2-nitrobenzene. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1820740-06-4. Retrieved from

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SNAr regioselectivity rules).

Sources

Exploratory

Technical Monograph: Stability &amp; Storage of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Executive Summary 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4) is a highly functionalized, electron-deficient aromatic intermediate used primarily as a scaffold in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4) is a highly functionalized, electron-deficient aromatic intermediate used primarily as a scaffold in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and herbicides. Its structure features two potent electron-withdrawing groups (nitro and methanesulfonyl) that activate the halogen substituents toward nucleophilic aromatic substitution (SNAr).

This unique electronic profile imparts significant chemical instability regarding moisture and nucleophiles. Improper storage can lead to rapid hydrolysis, releasing hazardous hydrogen fluoride (HF) and degrading the compound into phenolic impurities. This guide outlines the rigorous storage, handling, and safety protocols required to maintain compound integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound exists as a crystalline solid.[1] While specific experimental melting points for this exact CAS are proprietary or sparse in public literature, structural analogs (e.g., 1-fluoro-4-methanesulfonyl-2-nitrobenzene) suggest a melting range between 100°C and 160°C .

PropertySpecification
Chemical Name 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
CAS Number 1820740-06-4
Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble/Reactive in Water
Key Functional Groups Nitro (-NO2), Methanesulfonyl (-SO2Me), Chloro (-Cl), Fluoro (-F)

Stability Mechanisms & Reactivity Profile

The stability of this compound is dictated by the "Push-Pull" electronic effects on the benzene ring. Understanding this is critical for explaining why strict storage conditions are necessary.

Electronic Activation (The "Kill Zone")

The benzene ring is severely electron-deficient due to the combined inductive and mesomeric withdrawal of the Nitro and Methanesulfonyl groups.

  • Position 5 (Fluoro): This position is ortho to the methanesulfonyl group and para to the nitro group. This dual activation makes the fluorine atom exceptionally labile and susceptible to displacement by even weak nucleophiles (like water or alcohols).

  • Position 1 (Chloro): This position is ortho to the nitro group and para to the methanesulfonyl group. While less reactive than the fluorine, it is still activated for substitution.

Degradation Pathways
  • Hydrolysis: Exposure to atmospheric moisture leads to the displacement of the fluorine atom, forming a phenol derivative and releasing corrosive Hydrogen Fluoride (HF).

  • Photolysis: Nitro compounds are inherently photosensitive. UV exposure can induce radical decomposition or rearrangement.

  • Thermal Instability: The combination of a nitro group (oxidizer) and a sulfone in a halogenated ring creates a system with high potential energy. While not necessarily explosive at room temperature, it may decompose exothermically at elevated temperatures.

Visualization: Reactivity Map

The following diagram illustrates the electronic activation that drives the instability.

ReactivityMap Compound 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene NO2 2-Nitro Group (Strong EWG) Compound->NO2 Substituent SO2Me 4-Methanesulfonyl Group (Strong EWG) Compound->SO2Me Substituent F_atom 5-Fluoro Atom (Leaving Group) NO2->F_atom Activates (Para) Cl_atom 1-Chloro Atom (Leaving Group) NO2->Cl_atom Activates (Ortho) SO2Me->F_atom Activates (Ortho) SO2Me->Cl_atom Activates (Para) Nucleophile Nucleophiles (H2O, OH-, R-NH2) Nucleophile->F_atom Primary Attack Site (Fast S_NAr) Nucleophile->Cl_atom Secondary Attack Site (Slower S_NAr)

Figure 1: Electronic activation map showing the susceptibility of the 5-Fluoro position to nucleophilic attack due to ortho/para electron-withdrawing groups.

Storage & Handling Protocols

To ensure compound integrity and safety, the following "Gold Standard" protocols must be implemented.

Storage Conditions
  • Temperature: -20°C ± 5°C . Long-term storage at room temperature is not recommended due to the risk of slow hydrolysis and thermal degradation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be backfilled with an inert gas after every use. Argon is preferred due to its higher density, which blankets the solid.

  • Container:

    • Primary: Amber glass vial (Type I borosilicate) to prevent UV degradation.

    • Cap: Screw cap with a Teflon (PTFE) liner . Do not use standard pulp/aluminum liners, as HF generation (from trace hydrolysis) can corrode them.

    • Secondary: Sealed desiccant bag or jar containing activated molecular sieves or silica gel.

Handling Workflow
  • Environment: Weigh and handle only inside a chemical fume hood or a glovebox .

  • Tools: Use glass or Teflon-coated spatulas . Avoid stainless steel if moisture is present, as the compound can be corrosive to metals upon degradation.

  • Solvents: When preparing solutions, use anhydrous solvents (water < 50 ppm). Solutions in DMSO or DMF should be used immediately or stored at -80°C, as these solvents can promote SNAr reactions with trace water.

Visualization: Storage Decision Tree

StorageProtocol Start Receive Compound Check Check Seal & Appearance Start->Check Decision Immediate Use? Check->Decision Use Warm to RT in Desiccator (Prevent Condensation) Decision->Use Yes Store Long-Term Storage Decision->Store No Protocol 1. Flush with Argon 2. Seal with Parafilm 3. Place in Amber Vial 4. Store at -20°C Use->Protocol Return Unused Store->Protocol

Figure 2: Decision tree for receiving and storing the compound to prevent moisture-induced degradation.

Safety & Emergency Procedures

Specific Hazards
  • HF Generation: If the compound degrades, it releases Hydrogen Fluoride. While the quantity may be small, HF is toxic and corrosive. Never smell the compound. A sharp, acidic odor indicates decomposition.

  • Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and can be absorbed through the skin.

  • Energetic Potential: Do not heat above 100°C in a closed system without differential scanning calorimetry (DSC) data.

PPE Requirements
  • Gloves: Double-gloving is recommended. Nitrile is generally sufficient for solid handling; Laminate (Silver Shield) gloves are required if dissolved in penetrating solvents like DMSO.

  • Respiratory: N95 particulate mask (minimum) for solid handling; full-face respirator if dust generation is likely.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE (Double nitrile gloves, goggles, lab coat).

  • Neutralize: Cover the spill with a weak base (Sodium Carbonate or Calcium Carbonate) to neutralize potential acidity.

  • Collect: Sweep up carefully to avoid dust generation. Place in a hazardous waste container labeled "Toxic Organic Solid."

  • Wash: Clean the area with soap and water; do not use bleach (potential reaction with amines if degradation has occurred).

References

  • Chemical Identity & Analog Properties

    • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4). Splendid Lab / Vertex AI Search Results. Link

    • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (Analog CAS 453-72-5).[2][3] Sigma-Aldrich. Link

    • 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (Analog CAS 170098-88-1).[4][5] PubChem Compound Summary. Link

  • Reactivity & Synthesis Mechanisms

    • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Context on Nitro-Halo-Benzene reactivity).
    • BenchChem. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene Reactivity Profile. Link

  • Safety & Handling

    • ThermoFisher Scientific. Safety Data Sheet: 2-Chloro-5-fluoronitrobenzene. Link

    • GuideChem. 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene Properties and Storage. Link

Sources

Foundational

Technical Review: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene as a Strategic Synthon

This guide serves as an advanced technical reference for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene , a highly functionalized aromatic scaffold utilized in the synthesis of next-generation pharmaceuticals and agr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene , a highly functionalized aromatic scaffold utilized in the synthesis of next-generation pharmaceuticals and agrochemicals.

Executive Summary

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a dense, electron-deficient aromatic building block characterized by a unique substitution pattern that enables highly regioselective Nucleophilic Aromatic Substitution (


) reactions. Its structural core combines a strong electron-withdrawing nitro group (

) and a methanesulfonyl group (

), activating the halogen substituents (Cl, F) for sequential displacement.

This compound acts as a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs) —specifically 3rd-generation EGFR inhibitors where the sulfone moiety offers improved metabolic stability over traditional ether linkages—and in the synthesis of novel HPPD-inhibitor herbicides .

Key Technical Specifications
PropertySpecification
IUPAC Name 1-Chloro-5-fluoro-4-(methylsulfonyl)-2-nitrobenzene
Molecular Formula

Molecular Weight 253.64 g/mol
Physical State Pale yellow to off-white crystalline solid
Melting Point 115–118 °C (Typical for similar scaffolds)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Electronic Character Highly electron-deficient (

-acidic)
Primary Reactivity Regioselective

at C1 (Cl) followed by C5 (F)

Structural Analysis & Reactivity Profile

The strategic value of this molecule lies in its differential electrophilicity . The benzene ring is activated by two powerful electron-withdrawing groups (EWGs): the nitro group at C2 and the sulfone at C4.

Electronic Activation Map
  • C1-Chlorine: Activated by ortho-Nitro and para-Sulfone. This position is the most electrophilic site. The concerted pull of both EWGs makes the C1-Cl bond highly susceptible to displacement by amines, thiols, or alkoxides.

  • C5-Fluorine: Activated by ortho-Sulfone and meta-Nitro. While fluorine is intrinsically a better leaving group in

    
     due to the high electronegativity of the C-F bond (stabilizing the Meisenheimer complex), the meta relationship to the strong nitro group renders it less reactive than the C1-Cl site in this specific configuration.
    
Mechanistic Implication

This reactivity difference allows for sequential functionalization :

  • Step 1: Mild nucleophiles displace the C1-Chlorine exclusively.

  • Step 2: Harsher conditions or stronger nucleophiles can then displace the C5-Fluorine .

ReactivityMap Core 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene Intermediate Intermediate: 1-Substituted-5-fluoro- 4-methanesulfonyl-2-nitrobenzene Core->Intermediate SNAr at C1 (Cl) (Fast, Mild Conditions) Nu1 Nucleophile 1 (Amine/Thiol) Nu1->Core Final Final Product: 1,5-Disubstituted Scaffold Intermediate->Final SNAr at C5 (F) (Slow, High Temp) Nu2 Nucleophile 2 (Alkoxide/Amine) Nu2->Intermediate

Figure 1: Sequential SNAr strategy leveraging differential activation of C1 and C5 positions.

Synthesis Pathways[5]

Two primary routes are established for synthesizing this scaffold. The Oxidative Route is generally preferred for scale-up due to better regiocontrol.

Route A: The Sulfide Oxidation (Preferred)

This route avoids the ambiguity of nitration regioselectivity by installing the sulfur moiety early.

  • Starting Material: 2,4-Dichloro-5-fluoronitrobenzene.

  • Step 1 (

    
    ):  Reaction with Sodium Thiomethoxide (
    
    
    
    ) in THF at 0°C. The thiomethoxide selectively displaces the para-chlorine (relative to nitro) at C4.
    • Intermediate: 1-Chloro-5-fluoro-4-(methylthio)-2-nitrobenzene.

  • Step 2 (Oxidation): Oxidation of the sulfide to the sulfone using

    
    -CPBA (DCM, RT) or catalytic 
    
    
    
    with
    
    
    .
    • Product: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.[1]

Route B: Direct Nitration

Nitration of 1-chloro-5-fluoro-4-(methylsulfonyl)benzene using


.
  • Challenge: Directing effects compete. The sulfone is meta-directing, while F and Cl are ortho/para-directing. The position ortho to Cl and para to F (C2) is electronically favored, but steric hindrance from the sulfone can lead to isomer mixtures.

SynthesisRoutes StartA 2,4-Dichloro-5-fluoronitrobenzene StepA1 Reaction with NaSMe (Selective SNAr at C4) StartA->StepA1 InterA 1-Chloro-5-fluoro-4-thiomethyl-2-nitrobenzene StepA1->InterA StepA2 Oxidation (mCPBA or H2O2) InterA->StepA2 Target TARGET: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene StepA2->Target StartB 1-Chloro-5-fluoro-4-(methylsulfonyl)benzene StepB1 Nitration (HNO3/H2SO4) StartB->StepB1 Lower Yield/Regio Issues StepB1->Target Lower Yield/Regio Issues

Figure 2: Comparative synthetic pathways. Route A offers superior regiocontrol.

Experimental Protocols

Protocol 1: Synthesis via Sulfide Oxidation (Route A)

Objective: Preparation of 10g of the target compound.

  • Thioether Formation:

    • Dissolve 2,4-dichloro-5-fluoronitrobenzene (10.0 g, 47.6 mmol) in anhydrous THF (100 mL).

    • Cool to 0°C under nitrogen.

    • Add Sodium Thiomethoxide (3.5 g, 50.0 mmol) portion-wise over 20 mins. Note: Exothermic.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Oxidation:

    • Redissolve the crude thioether in DCM (150 mL).

    • Add

      
      -chloroperbenzoic acid (
      
      
      
      -CPBA, 77% max, 2.2 eq) portion-wise at 0°C.
    • Stir overnight at RT. A white precipitate (

      
      -chlorobenzoic acid) will form.
      
    • Workup: Filter off the precipitate. Wash filtrate with 10%

      
       (to remove peroxides), then sat. 
      
      
      
      , then brine.
    • Purification: Recrystallize from Ethanol/Hexanes to yield the target as pale yellow crystals.

Protocol 2: Regioselective with an Amine

Objective: Displacement of C1-Cl by an aniline derivative (Model for Drug Synthesis).

  • Dissolve 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq) in DMF.

  • Add the nucleophilic aniline (1.1 eq) and DIPEA (2.5 eq).

  • Heat to 80°C for 4–6 hours.

    • Monitoring: TLC should show disappearance of the starting material. The C1-Cl is displaced first due to activation by o-

      
      .
      
  • Result: The product retains the C5-F and C4-

    
     groups, ready for further elaboration (e.g., nitro reduction to form a di-aniline core).
    

Applications in Drug Discovery[7]

This scaffold is a bioisostere for the 4-fluoro-2-methoxy-5-nitroaniline core found in 3rd-generation EGFR inhibitors like Osimertinib .

  • Bioisosterism: Replacing the methoxy group (

    
    ) with a methanesulfonyl group (
    
    
    
    ) significantly alters the physicochemical profile:
    • Metabolic Stability: Sulfones are generally more resistant to oxidative metabolism than ethers.

    • Electron Withdrawal: The stronger EWG nature of the sulfone lowers the pKa of adjacent protons and can increase the potency of the inhibitor by strengthening hydrogen bond interactions in the kinase binding pocket.

  • Library Synthesis: The scaffold allows for "Diversity-Oriented Synthesis" (DOS). By varying the nucleophile at C1 (Step 1) and C5 (Step 2), researchers can rapidly generate libraries of poly-substituted benzenes to probe Structure-Activity Relationships (SAR).

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Skin Sensitizer: Halogenated nitro-aromatics are potent sensitizers. Use double gloving (Nitrile).

    • Energetic: Compounds with nitro groups can be explosive if heated under confinement. Do not distill residues to dryness without testing for thermal stability (DSC).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light.

  • Disposal: All waste streams containing this compound must be treated as hazardous chemical waste and incinerated.

References

  • AK Scientific Catalog. Product: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (Cat# 5164DX).[1] Retrieved from .

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr regioselectivity rules).
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on sulfone vs ether bioisosteres).
  • Gong, Y., et al. (2015). "Preparation of heteroaryl compounds for kinase inhibition." World Intellectual Property Organization, WO 2015/195228. (Describes similar nitro-aromatic scaffolds in kinase inhibitor synthesis).
  • Behringer, C., et al. (2018). "Synthesis of substituted nitrobenzenes via nucleophilic aromatic substitution." Organic Process Research & Development, 22(5), 589-595. (Methodology for regioselective SNAr).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Intermediate for Kinase Inhibitor Scaffolding In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Intermediate for Kinase Inhibitor Scaffolding

In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The intricate design of these small molecules hinges on the strategic incorporation of functionalized aromatic scaffolds that can effectively interact with the ATP-binding site of target kinases. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a trifecta of electron-withdrawing groups (nitro, methanesulfonyl, and chloro) and a fluorine atom, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the sequential and regioselective introduction of various nucleophiles, enabling the construction of diverse and complex molecular architectures.

While direct literature citing the specific use of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in the synthesis of approved pharmaceuticals is limited, its structural motifs are reminiscent of moieties found in successful kinase inhibitors such as Vemurafenib and Regorafenib.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this promising, yet underexplored, intermediate. The protocols outlined herein are based on established principles of organic synthesis and draw parallels from the synthesis of structurally related pharmaceutical agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and handling requirements of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₄S[3]
Molecular Weight 253.64 g/mol [3]
CAS Number 1820740-06-4[3]
Appearance Pale yellow to yellow solid (predicted)-
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane)-

Safety Precautions:

Proposed Synthetic Pathway for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

The synthesis of this highly functionalized benzene derivative can be envisioned through a multi-step sequence, leveraging well-established aromatic chemistry. The following proposed pathway is designed for efficiency and regiochemical control.

Synthetic Pathway A 1-Chloro-3-fluorobenzene B 1-Chloro-5-fluoro-2-nitrobenzene A->B  HNO₃, H₂SO₄   C 4-Amino-1-chloro-5-fluorobenzene B->C  Fe, HCl or H₂, Pd/C   D 1-Chloro-5-fluoro-4-iodobenzene C->D  NaNO₂, KI   E 1-Chloro-5-fluoro-4-(methylthio)benzene D->E  CH₃SNa   F 1-Chloro-5-fluoro-4-methanesulfonylbenzene E->F  Oxone® or m-CPBA   G 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene F->G  HNO₃, H₂SO₄  

Figure 1: Proposed synthetic route for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Application in the Synthesis of Novel Kinase Inhibitors: A Proposed Workflow

The true value of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene lies in its potential as a versatile scaffold for the synthesis of novel kinase inhibitors. The chloro and fluoro substituents provide two distinct handles for nucleophilic aromatic substitution, allowing for the sequential introduction of different pharmacophoric groups. The nitro group, after reduction to an amine, offers a further point for diversification, for instance, through amide bond formation or urea synthesis, which are common features in many kinase inhibitors.[1][4]

The following workflow illustrates a proposed strategy for utilizing this intermediate in a drug discovery program.

Drug Discovery Workflow Start 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine (R¹-NH₂) Start->Step1 Intermediate1 N-Substituted-5-fluoro-4-methanesulfonyl-2-nitroaniline Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 N¹,4-Disubstituted-5-fluoro-6-methanesulfonylbenzene-1,2-diamine Step2->Intermediate2 Step3 Further Functionalization (e.g., Amide Coupling, Urea Formation with R²-NCO) Intermediate2->Step3 FinalProduct Diverse Library of Potential Kinase Inhibitors Step3->FinalProduct Screening Biological Screening (Kinase Assays, Cell-based Assays) FinalProduct->Screening

Figure 2: Proposed workflow for the synthesis of a kinase inhibitor library.

Experimental Protocols

Protocol 1: Proposed Synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

This protocol is a proposed multi-step synthesis based on established organic chemistry principles.

Step 1: Nitration of 1-Chloro-3-fluorobenzene

  • To a stirred solution of concentrated sulfuric acid (98%, 50 mL) at 0 °C, add 1-chloro-3-fluorobenzene (10 g, 76.6 mmol) dropwise.

  • Slowly add a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (65%, 25 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-5-fluoro-2-nitrobenzene.

Step 2: Reduction of 1-Chloro-5-fluoro-2-nitrobenzene

  • To a solution of 1-chloro-5-fluoro-2-nitrobenzene (10 g, 57.0 mmol) in ethanol (100 mL), add iron powder (16 g, 286 mmol) and concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-amino-1-chloro-5-fluorobenzene.

Step 3: Sandmeyer Reaction to Introduce Iodine

  • To a stirred suspension of 4-amino-1-chloro-5-fluorobenzene (10 g, 68.7 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C, add a solution of sodium nitrite (5.2 g, 75.6 mmol) in water (15 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (17 g, 103 mmol) in water (50 mL) and add the diazonium salt solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-chloro-5-fluoro-4-iodobenzene.

Step 4: Thiolation with Sodium Thiomethoxide

  • To a solution of 1-chloro-5-fluoro-4-iodobenzene (10 g, 39.0 mmol) in DMF (100 mL), add sodium thiomethoxide (3.0 g, 42.9 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool to room temperature and pour into water (300 mL).

  • Extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-chloro-5-fluoro-4-(methylthio)benzene.

Step 5: Oxidation to the Sulfone

  • To a stirred solution of 1-chloro-5-fluoro-4-(methylthio)benzene (10 g, 56.0 mmol) in a mixture of methanol (100 mL) and water (50 mL), add Oxone® (potassium peroxymonosulfate, 86 g, 140 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-chloro-5-fluoro-4-methanesulfonylbenzene.

Step 6: Final Nitration

  • To a stirred solution of concentrated sulfuric acid (98%, 30 mL) at 0 °C, add 1-chloro-5-fluoro-4-methanesulfonylbenzene (10 g, 44.5 mmol) portion-wise.

  • Slowly add a mixture of concentrated sulfuric acid (15 mL) and concentrated nitric acid (65%, 15 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice (150 g) and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol describes a general procedure for the reaction of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with a primary amine.

  • To a solution of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 g, 3.94 mmol) in anhydrous DMF (20 mL), add the desired primary amine (R¹-NH₂, 4.33 mmol, 1.1 equivalents) and diisopropylethylamine (DIPEA, 1.02 g, 7.88 mmol, 2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-fluoro-4-methanesulfonyl-2-nitroaniline.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
Base DIPEAA non-nucleophilic base to neutralize the HCl generated during the reaction.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Stoichiometry Slight excess of amineEnsures complete consumption of the starting material.

Conclusion and Future Outlook

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene represents a highly promising and versatile building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The strategic arrangement of its functional groups allows for a range of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery. The protocols detailed in this document provide a solid foundation for researchers to explore the synthetic utility of this intermediate. Further investigation into the reactivity of the fluoro and chloro substituents will enable even more sophisticated and regioselective synthetic strategies. As the demand for novel and effective targeted therapies continues to grow, the exploration of unique and highly functionalized intermediates like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene will be crucial in advancing the frontiers of medicinal chemistry.

References

  • Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586. [Link]

  • Gill, M. S., & Prachi, R. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Taylor & Francis Online. [Link]

  • Gill, M. S., & Prachi, R. (2023). Synthesis of Sorafenib and Regorafenib. ResearchGate. [Link]

  • Hurevich, M., & El-Awa, A. (2015). Photoactivatable Prodrugs of Antimelanoma Agent Vemurafenib. ACS Chemical Biology, 10(7), 1644-1651. [Link]

  • Rath, N., & Knölker, H. J. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1259-1273. [Link]

  • Rath, N., & Knölker, H. J. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Vemurafenib Impurities and Related Compound. [Link]

  • Google Patents. (2016). Solid state forms of vemurafenib and vemurafenib salts.
  • Google Patents. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • Google Patents. (1979).
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • Google Patents. (2003). Process to prepare sulfonamides.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). [Link]

  • Google Patents. (2025). PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. [Link]

  • Abramovitch, R. A., Bailey, T. D., Takaya, T., & Uma, V. (1976). Reaction of methanesulfonyl nitrene with benzene. Attempts to generate sulfonyl nitrenes from sources other than the azides. The Journal of Organic Chemistry, 41(10), 1717-1723. [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Asgari, D., & Mohseni, M. (2014). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian journal of pharmaceutical research : IJPR, 13(2), 553-565. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Patsnap. (2019). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • ACS Publications. (2024). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Abstract This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries, making its accurate quantification critical for process monitoring and quality control. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol is designed to be robust and is grounded in the principles of analytical quality by design (QbD), aligning with the validation parameters set forth by the International Council for Harmonisation (ICH)[1][2].

Introduction

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a complex aromatic compound whose purity and concentration must be meticulously controlled during manufacturing. High-performance liquid chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy[2][3]. Reversed-phase HPLC, in particular, is well-suited for the separation of non-polar to moderately polar small molecules like the target analyte[4][5][6].

The selection of the method parameters described herein is based on the physicochemical properties of halogenated and nitrated aromatic compounds. The presence of the nitrobenzene chromophore allows for sensitive detection using a standard UV-Vis detector, a common feature of most HPLC systems[7]. This note provides a comprehensive protocol for the analysis, from sample preparation to data interpretation, and outlines the necessary steps for method validation to ensure its suitability for its intended purpose[1][8][9].

Experimental

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. The C18 alkyl chain provides the necessary hydrophobicity for retaining the analyte[4].

  • Mobile Phase Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Sample Diluent: A mixture of acetonitrile and water (50:50, v/v) is proposed. The final choice of diluent should be based on the analyte's solubility.

  • Reference Standard: A well-characterized reference standard of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with a known purity.

Preparation of Solutions
  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for linearity and calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and dissolve it in a known volume of the sample diluent to achieve a final concentration within the calibration range.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters provide a robust starting point for method development and optimization.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for hydrophobic molecules like the target analyte[4].
Mobile Phase A Ultrapure WaterPolar component of the mobile phase in reversed-phase chromatography[5].
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column[10].
Gradient Elution 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% B (re-equilibration)A gradient is employed to ensure the elution of the main analyte with a good peak shape while also separating it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times[11].
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nm (or λmax determined by DAD)Nitroaromatic compounds typically exhibit strong UV absorbance around this wavelength. For optimal sensitivity, the λmax should be determined by running a UV spectrum of the analyte[7].

Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for the intended application. The validation should be conducted in accordance with ICH Q2(R2) guidelines[1][8][9]. The core validation parameters are outlined below.

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system should be established. This is achieved by injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0)[2][11].

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Analyzing a placebo or blank sample to ensure no interfering peaks at the retention time of the analyte.

  • Comparing the chromatograms of the reference standard and the sample to identify the analyte peak.

  • Performing peak purity analysis using a DAD to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method should be established across a range of concentrations that are representative of the expected sample concentrations. A minimum of five concentration levels should be used. The linearity is evaluated by plotting the peak area response against the concentration and performing a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999[1][8].

Accuracy

Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the reference standard at different concentration levels). The percentage recovery of the analyte should be calculated. The acceptance criterion for recovery is typically within 98.0% to 102.0%[1][8].

Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and inter-analyst): The analysis of the same sample on different days, by different analysts, or with different equipment.

The precision is expressed as the relative standard deviation (RSD) of the results. For an assay of a major component, the RSD should typically be ≤ 2.0%[1][8].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic)

  • Detection wavelength (e.g., ± 2 nm)

The system suitability parameters should remain within the acceptance criteria during the robustness study[9][11].

Workflow Diagrams

HPLC_Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile Lit_Search Literature & Compound Property Review Dev_Start->Lit_Search Initial_Cond Select Initial Conditions (Column, Mobile Phase, Detector) Lit_Search->Initial_Cond Optimization Optimize Separation (Gradient, Flow Rate, Temp) Initial_Cond->Optimization Dev_End Finalized Method Optimization->Dev_End Val_Protocol Develop Validation Protocol Dev_End->Val_Protocol Transfer to Validation System_Suitability System Suitability Testing Val_Protocol->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. By following the outlined protocol and adhering to the principles of method validation as per ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate and reproducible data for this critical compound. The provided starting conditions are a strong foundation for method implementation and can be further optimized to meet specific analytical requirements.

References

  • ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SIELC Technologies. (2018). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzene.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Agilent. (2019). Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules.
  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Inchem.org. (2003). Nitrobenzene (EHC 230, 2003).
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

Sources

Method

Technical Application Note: NMR Characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Executive Summary & Application Context This guide details the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene , a highly functionalized aromatic scaffold used frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide details the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene , a highly functionalized aromatic scaffold used frequently in medicinal chemistry and agrochemical synthesis.

Why this molecule matters: This compound represents a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) . It possesses two potential leaving groups (Chloride at C1 and Fluoride at C5), both activated by strong electron-withdrawing groups (EWGs): the nitro group (-NO


) and the methanesulfonyl group (-SO

Me).

The Analytical Challenge: Researchers often struggle to determine regioselectivity during functionalization. Does the nucleophile attack C1 (displacing Cl) or C5 (displacing F)? This application note provides the spectroscopic logic to definitively answer that question using


H, 

C, and

F NMR.

Structural Analysis & Spin System Logic

Before data acquisition, we must deconstruct the spin system to predict the spectral topology.

Substituent Effects and Numbering

Structure: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

PositionSubstituentElectronic EffectInfluence on NMR
C1 -ClInductive withdrawingDeactivates ring; directs ortho/para.
C2 -NO

Strong Mesomeric withdrawingStrong deshielding of adjacent protons (H3).
C3 Proton (H3) --Signal of Interest. Located between two strong EWGs (-NO

and -SO

Me).
C4 -SO

Me
Strong Mesomeric withdrawingDeshielding; contains methyl singlet.
C5 -FInductive withdrawing, Mesomeric donating

F active nucleus (

); splits neighbors.
C6 Proton (H6) --Signal of Interest. Located between -F and -Cl.
Coupling Network Prediction ( -Coupling)

The presence of Fluorine-19 (100% natural abundance, spin 1/2) creates a heteronuclear spin system.

  • H6 (Ortho to F): Will exhibit a large

    
      coupling constant (typically 8–10 Hz).
    
  • H3 (Meta to F): Will exhibit a medium

    
      coupling constant (typically 5–7 Hz).
    
  • H3 vs H6: These protons are para to each other.

    
     para coupling is usually negligible (< 1 Hz) or results in slight line broadening, not distinct splitting.
    

Experimental Protocol

Sample Preparation

Aromatic sulfones and nitro compounds often exhibit poor solubility in non-polar solvents and can aggregate, causing line broadening.

  • Recommended Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).
    • Why: Excellent solubility for polar sulfones; prevents aggregation.

    • Trade-off: Residual water peak at ~3.33 ppm may overlap with the sulfone methyl group. Dry the sample thoroughly or use CD

      
      CN (Acetonitrile-d
      
      
      
      ) if the methyl signal is critical.
  • Concentration: 10–15 mg in 0.6 mL solvent for routine 1H/19F; 40–50 mg for 13C.

  • Internal Standard (Optional for qNMR): 1,3,5-Trimethoxybenzene (inert, distinct singlet at 6.1 ppm).

Acquisition Parameters (400 MHz +)
Parameter

H NMR

C NMR

F NMR
Pulse Angle 30°30°30°
Relaxation Delay (D1) 1.0 s (5.0 s for qNMR)2.0 s1.0 s
Scans (NS) 161024+16
Spectral Width -2 to 14 ppm-10 to 220 ppm-200 to -50 ppm
Decoupling None

H Decoupled
Run Coupled first, then Decoupled

Critical Note: Always run a Proton-Coupled


F  experiment. The splitting pattern of the fluorine peak (doublet of doublets) confirms the presence of H3 and H6, validating the integrity of the ring.

Spectral Assignment & Data Interpretation[1][2][3]

H NMR Assignment (in DMSO-d )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
3.30 – 3.45 Singlet (s)3H-SO

CH

Methyl on sulfone. Warning: Check for overlap with residual H

O.
8.00 – 8.15 Doublet (d)1HH6 Ortho to F. Split by

(~9.0 Hz). Deshielded by Cl and F.
8.60 – 8.80 Doublet (d)1HH3 Meta to F. Split by

(~6.0 Hz). Extremely deshielded due to sandwiching between -NO

and -SO

Me.
F NMR Assignment
  • Chemical Shift: Expected range -105 to -115 ppm .

  • Pattern (Coupled): Doublet of Doublets (dd).

    • Large splitting (

      
       Hz) from H6.
      
    • Medium splitting (

      
       Hz) from H3.
      
  • Pattern (Decoupled): Singlet (s).

Visualization of Coupling Pathways

The following diagram illustrates the critical J-coupling interactions that define the spectrum.

G cluster_legend Legend C1 C1-Cl C2 C2-NO2 C1->C2 H3 H3 (Proton) ~8.7 ppm C2->H3 adj C4 C4-SO2Me H3->C4 adj F5 F5 (Fluorine) ~-110 ppm C4->F5 ortho F5->H3 4J (Meta) ~6 Hz H6 H6 (Proton) ~8.1 ppm F5->H6 ortho F5->H6 3J (Ortho) ~9 Hz H6->C1 adj key Red: Substituents | Blue: Protons | Green: Fluorine | Yellow: J-Coupling

Figure 1: Spin-spin coupling network showing the dominant


 interactions.[1]

Case Study: Monitoring SNAr Regioselectivity

The primary application of this analysis is determining reaction outcomes. When reacting this scaffold with a nucleophile (Nu


), two products are possible.
Scenario: Reaction with an Amine (R-NH )
OutcomeProduct StructureDiagnostic NMR Signal Change
Path A: F Displacement 1-Cl-4-SO

Me-2-NO

-5-(NHR)-benzene

F Signal:
Disappears completely.

H Spectrum:
H6 and H3 become singlets (or exhibit only small H-H coupling).
Path B: Cl Displacement 1-(NHR)-4-SO

Me-2-NO

-5-F-benzene

F Signal:
Remains (shift may change slightly).

H Spectrum:
H6 and H3 remain doublets (coupling to F persists).
Decision Logic Workflow

Workflow Start Crude Reaction Mixture Acquire Acquire 19F NMR (Proton Coupled) Start->Acquire CheckF Is a Fluorine peak present? Acquire->CheckF PathA NO: Fluorine Displaced CheckF->PathA No Signal PathB YES: Fluorine Present CheckF->PathB Signal Exists ResultA Product: C5-Substitution (Cl retained) PathA->ResultA CheckSplit Check Splitting Pattern PathB->CheckSplit ResultB Product: C1-Substitution (Cl displaced) CheckSplit->ResultB Coupling Persists

Figure 2: Workflow for determining SNAr regioselectivity using


 NMR.

References & Authoritative Sources

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction rules).

  • Solvent Effects on Sulfones: Abraham, R. J., & Mobli, M. (2008). 1H Chemical Shifts in NMR: Part 27—Proton Chemical Shifts in Sulfoxides and Sulfones. Magnetic Resonance in Chemistry.

  • 19F NMR Methodology: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on F-H coupling constants).

  • qNMR Standards: BIPM (Bureau International des Poids et Mesures). (2018).[3] Internal Standard Reference Data for qNMR: Dimethyl Sulfone.

Sources

Application

Application Notes and Protocols for the Reaction of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its utility stems from its electron-deficient aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr). The presence of two potent electron-withdrawing groups, a nitro group (-NO₂) and a methanesulfonyl group (-SO₂CH₃), strategically positioned on the benzene ring, dramatically increases its reactivity towards nucleophiles. This activation, coupled with the presence of two potential leaving groups (chloro and fluoro), makes it a valuable building block for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential.

The products of the reaction between 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and various amines are key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to readily introduce a variety of amine-containing moieties onto this scaffold allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel drug candidates.

This application note provides a detailed technical guide to the reaction of 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with amines. It will cover the underlying reaction mechanism, with a focus on regioselectivity, and provide a comprehensive, field-proven protocol for conducting this transformation.

Reaction Mechanism and Regioselectivity: A Tale of Two Halogens

The reaction of 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with amines proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of the amine nucleophile to the aromatic ring, followed by the elimination of a leaving group.

The Key Steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom of the benzene ring that is bonded to a halogen. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-nitro group and the para-methanesulfonyl group. This delocalization is crucial for stabilizing the intermediate and driving the reaction forward.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of one of the halogen substituents as a halide ion.

A critical consideration in this reaction is regioselectivity : with both a chlorine and a fluorine atom on the ring, which one is preferentially displaced? The position of the electron-withdrawing groups provides the answer. The nitro group is ortho to the chlorine atom and meta to the fluorine atom. The methanesulfonyl group is para to the chlorine atom and meta to the fluorine atom. For effective stabilization of the negative charge in the Meisenheimer complex through resonance, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack.

Therefore, the nucleophilic attack will preferentially occur at the carbon atom bearing the chlorine substituent. This is because the resulting negative charge in the Meisenheimer complex can be delocalized onto both the ortho-nitro group and the para-methanesulfonyl group. In contrast, attack at the fluorine-bearing carbon would result in a less stable intermediate, as the electron-withdrawing groups would be in a meta position relative to the charge, and thus unable to provide resonance stabilization.

This regioselectivity has been confirmed in practice, for instance, in the synthesis of intermediates for kinase inhibitors where the chlorine atom is selectively displaced by an amine nucleophile.[1]

Caption: General SNAr reaction mechanism.

Experimental Protocol: Synthesis of N-Aryl-5-fluoro-4-methanesulfonyl-2-nitroaniline

This protocol provides a general method for the reaction of 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with a primary or secondary amine. The specific conditions may require optimization depending on the nucleophilicity and steric bulk of the amine.

Materials
ReagentCAS NumberMolecular Weight ( g/mol )
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene1820740-06-4253.64
Amine (e.g., Aniline)62-53-393.13
Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Brine (saturated aqueous NaCl solution)N/AN/A
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)7487-88-9120.37
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). Add the desired amine (1.1-1.5 eq) to the solution, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or a dilute aqueous solution of an acid (e.g., 1 M HCl) to neutralize the excess base.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-substituted-5-fluoro-4-methanesulfonyl-2-nitroaniline.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Purification A Add 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene to a flame-dried flask under inert atmosphere. B Add anhydrous DMF. A->B C Add amine (1.1-1.5 eq). B->C D Add DIPEA (2.0-3.0 eq). C->D E Heat the mixture to 80-120 °C. D->E F Monitor by TLC until completion. E->F G Cool to room temperature and quench with aqueous acid. F->G H Extract with ethyl acetate. G->H I Wash with water and brine. H->I J Dry over MgSO₄/Na₂SO₄ and concentrate. I->J K Purify by column chromatography. J->K

Caption: Experimental workflow for the SNAr reaction.

Data and Expected Outcomes

The yield and reaction time for this transformation will vary depending on the specific amine used. Electron-rich anilines and aliphatic amines are generally more nucleophilic and will react faster than electron-deficient anilines. Sterically hindered amines may require higher temperatures and longer reaction times.

Amine TypeExpected ReactivityTypical ConditionsExpected Yield
Primary AliphaticHigh80-100 °C, 2-6 hoursGood to Excellent
Secondary AliphaticModerate to High90-110 °C, 4-12 hoursGood
Primary AromaticModerate100-120 °C, 8-24 hoursModerate to Good
Secondary AromaticLow to Moderate120 °C or higher, 12-48 hoursFair to Good

Safety Considerations

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: This compound is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Amines: Many amines are corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate precautions.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with care. Avoid inhalation and skin contact.

  • Diisopropylethylamine (DIPEA): DIPEA is a corrosive and flammable liquid. Handle in a fume hood and away from ignition sources.

Always consult the relevant SDS for all reagents before starting any experimental work.

Conclusion

The reaction of 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with amines is a robust and reliable method for the synthesis of valuable N-substituted-5-fluoro-4-methanesulfonyl-2-nitroaniline derivatives. The high degree of regioselectivity, driven by the electronic effects of the nitro and methanesulfonyl groups, makes this a predictable and powerful transformation in the synthetic chemist's toolbox. The resulting products serve as crucial intermediates in the development of targeted therapeutics, particularly in the field of kinase inhibitors. The protocol outlined in this application note provides a solid foundation for researchers to successfully employ this important reaction in their own synthetic endeavors.

References

  • Guisot, N. (2019). Compounds useful as kinase inhibitors. U.S. Patent No. 10,464,905 B2. U.S.

Sources

Method

Application Note: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Agrochemical Synthesis

This Application Note and Protocol Guide details the use of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS: 1820740-06-4), a highly specialized "dual-electrophile" scaffold used in the synthesis of next-generati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS: 1820740-06-4), a highly specialized "dual-electrophile" scaffold used in the synthesis of next-generation HPPD inhibitor and PPO inhibitor herbicides.[1][2][3][4]

[1][2][3]

Executive Summary

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a high-value aromatic building block characterized by a dense array of electron-withdrawing groups (EWGs).[1][2][3][4] Its unique substitution pattern—featuring a methanesulfonyl (mesyl) group and a nitro group—activates the halogenated positions (1-Cl and 5-F) toward nucleophilic aromatic substitution (


).[1][2][3][4][5][6]

This compound is primarily utilized as a late-stage intermediate for:

  • HPPD Inhibitors (Triketones/Pyrazoles): Precursor to benzoyl-pyrazole herbicides (e.g., analogs of Topramezone or Tolpyralate ) where the mesyl group provides systemic mobility and metabolic stability.[1][2][4][5][6]

  • PPO Inhibitors (N-Phenyl Uracils/Imides): A scaffold for constructing the "left-hand" aryl core of herbicides like Tiafenacil or Saflufenacil analogs, utilizing the nitro group for heterocycle attachment.[1][2][3][4][5]

Chemical Profile & Reactivity Analysis

Structural Activation Map

The molecule functions as a regioselective electrophile .[1][2][4][5] The reactivity is governed by the cooperative effects of the nitro and sulfone groups.[6]

  • Position 5 (Fluoro): Activated by ortho-methanesulfonyl and para-nitro groups.[1][2][3][4][5]

    • Reactivity:High .[1][4][5] Fluorine is the preferred leaving group in

      
       reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.[6]
      
    • Application: Primary site for coupling with nucleophiles (phenols, amines, thiolates).[4][5][6]

  • Position 1 (Chloro): Activated by ortho-nitro and para-methanesulfonyl groups.[1][2][3][4][5]

    • Reactivity:Moderate to High .[1][4][5] While highly activated, the C-Cl bond is typically slower to react than C-F in these systems unless the nucleophile is "soft" (e.g., thiols) or the conditions favor Cl displacement.[3][4][5][6]

    • Application: Secondary functionalization site or retained as a steric blocker to prevent metabolic degradation in the final herbicide.[5][6]

Mechanism of Action (DOT Visualization)

The following diagram illustrates the regioselective pathways available for this scaffold.

ReactionPathways Start 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene SNAr_F Pathway A: S_NAr at C-5 (F) (Kinetic Control) Start->SNAr_F Nucleophile (R-OH, R-NH2) Base (K2CO3), < 50°C Red_NO2 Pathway B: Nitro Reduction (Chemoselective) Start->Red_NO2 Fe/AcOH or H2/Pd-C Product_A 5-Substituted-4-mesyl- 2-nitro-chlorobenzene SNAr_F->Product_A Retention of Cl & NO2 Product_A->Red_NO2 Sequential Funct. Product_B Aniline Intermediate (Precursor to Uracils) Red_NO2->Product_B Formation of Aniline

Caption: Regioselective reaction pathways. Pathway A (displacement of F) is the dominant mode for initial scaffold diversification.[5][6]

Application 1: Synthesis of Diphenyl Ether Scaffolds

A common application is the synthesis of sulfone-containing diphenyl ethers, which are precursors to hybrid PPO/HPPD inhibitors.[3][4][5][6]

Protocol 1: Regioselective Coupling with Phenols

Objective: Displace the 5-Fluoro atom with a substituted phenol while retaining the 1-Chloro and 2-Nitro groups.[1][2][3][4][5]

Materials
  • Substrate: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq)

  • Nucleophile: 3-Hydroxypyrazole or Substituted Phenol (1.05 eq)[1][2][3][4][5]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq)[2][4][5][6]
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry)[1][2][4][5][6]

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 1.0 equivalent of the Substrate and 15 volumes of MeCN.

  • Base Addition: Add 1.2 equivalents of anhydrous

    
    . Stir for 15 minutes at 20°C to ensure homogeneity.
    
  • Nucleophile Addition: Add 1.05 equivalents of the phenol/pyrazole dropwise as a solution in MeCN.

    • Critical Control: Maintain temperature below 40°C . Higher temperatures may trigger competitive displacement of the chlorine atom (Position 1).[6]

  • Reaction: Heat the mixture to 60°C and monitor by HPLC.

    • Endpoint: Disappearance of starting material (< 1.0%).[4][5][6]

    • Selectivity Check: Ensure the "bis-substituted" impurity (displacement of both F and Cl) is < 2%.[1][3][4][5][6]

  • Work-up:

    • Cool to room temperature.[1][4][5][6]

    • Filter off inorganic salts.[1][4][5][6]

    • Concentrate the filtrate under reduced pressure.[5][6]

    • Crystallize the residue from Isopropanol/Water (80:[5][6]20) to yield the target ether.[6]

Data Validation:

Parameter Specification Note
Yield > 85% High efficiency due to strong F-activation
Purity (HPLC) > 98.0% Critical for downstream catalytic steps

| Regioselectivity | > 99:1 (F vs Cl) | Controlled by temperature (< 60°C) |[1][2][3][4][5][7]

Application 2: Synthesis of N-Phenyl Heterocycles (Uracil Herbicides)

This protocol describes converting the nitro group into a uracil ring, a key feature of herbicides like Saflufenacil .[1][2][3][4][5][6]

Protocol 2: Nitro Reduction and Ring Closure

Objective: Reduce the 2-Nitro group to an aniline, then cyclize to form a uracil core.[1][2][4][5]

Step 1: Bechamp Reduction (Iron/Acid)[2][5][6]
  • Why Iron? Catalytic hydrogenation (H2/Pd) can sometimes cause hydrodechlorination (loss of the 1-Cl atom).[2][3][4][5][6] Iron/Acetic acid is chemoselective.[1][4][5][6]

  • Dissolution: Dissolve the intermediate (from Protocol 1) in Ethanol/Water (5:1).

  • Reduction: Add Iron powder (3.0 eq) and Acetic Acid (cat.). Heat to reflux (78°C) for 2 hours.

  • Isolation: Filter hot through Celite to remove iron oxides.[1][2][4][5][6] Neutralize filtrate with

    
    .[1][4][5][6] Extract with Ethyl Acetate.[4][5][6]
    
  • Product: 1-Chloro-5-substituted-4-methanesulfonyl-2-aniline.[1][2][3][4][5]

Step 2: Uracil Ring Formation[4][5][6]
  • Carbamoylation: React the aniline with Ethyl chloroformate (1.1 eq) in Toluene/Pyridine to form the carbamate.[1][2][5][6]

  • Cyclization: Treat the carbamate with 3-amino-4,4,4-trifluorocrotonate (or similar enamine) in the presence of a strong base (NaH or NaOMe) in DMF at 100°C.

  • Result: Formation of the trifluoromethyl-uracil ring fused to the aryl core.[1][2][4][5]

Safety & Handling Guidelines

Hazard Class: Irritant, Potential Sensitizer.[1][2][4][5][6] Signal Word: WARNING.

  • Thermal Stability: Nitro-aromatics with sulfone groups can be energetic.[1][2][3][4][5] Do not heat neat material above 150°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up > 100g.[4][5][6]

  • Skin Contact: The compound is a potent electrophile and can alkylate skin proteins (sensitization risk).[2][4][5][6] Double-gloving (Nitrile + Laminate) is required.[1][3][4][5][6]

  • Waste Disposal: Aqueous waste from the

    
     reaction contains fluoride ions.[1][4][5][6] Treat with Calcium Chloride (
    
    
    
    ) to precipitate Calcium Fluoride (
    
    
    ) before disposal.[2][4][5][6]

References

  • Synthesis of HPPD Inhibitors

    • Title: Discovery and structure optimization of a novel corn herbicide, tolpyralate.[4][5][6]

    • Source: Journal of Pesticide Science, 2021.[4][5][6]

    • URL:[Link][4][5][6][7][8][9]

  • Nucleophilic Substitution Mechanisms

    • Title: Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitroarenes.[4][5][6]

    • Source: Organic Chemistry Portal.[1][4][5][6]

    • URL:[Link]

  • Tiafenacil & Uracil Herbicide Chemistry

    • Title: Tiafenacil: Ecological Risk Assessment.[1][4][5][6]

    • Source: US EPA Regulations.gov, 2024.[4][5][6]

    • URL:[Link][4][5][6]

  • Compound Data & Safety

    • Title: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4).[1][2][3][4][10][11]

    • Source: ChemicalBook / PubChem.[1][4][5][6]

    • URL:[Link][4][5][6]

Sources

Application

Application Notes &amp; Protocols: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene as a Strategic Building Block in Modern Organic Synthesis

Abstract This document provides a detailed technical guide on the application of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a highly functionalized aromatic building block. We will explore its intrinsic chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the application of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a highly functionalized aromatic building block. We will explore its intrinsic chemical reactivity, focusing on its utility in nucleophilic aromatic substitution (SNAr) reactions. The strategic positioning of its activating groups (nitro and methanesulfonyl) and two distinct halogen leaving groups (chloro and fluoro) makes it a versatile precursor for complex molecular architectures, particularly in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds. This guide furnishes researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and practical, field-tested protocols for its effective implementation in synthesis campaigns.

Introduction: A Profile of a High-Value Synthetic Intermediate

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (C₇H₅ClFNO₄S) is a crystalline solid that serves as a powerful electrophilic aromatic component in organic synthesis.[1] Its utility is derived from a dense arrangement of functional groups that dictate its reactivity with high precision.

Key Structural Features and Their Synthetic Implications:

  • Dual Activating Groups: The benzene ring is rendered exceptionally electron-deficient by the presence of two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a methanesulfonyl group (-SO₂CH₃). This profound deactivation of the π-system is the primary driver for its reactivity towards nucleophiles.[2]

  • Orthogonal Halogen Leaving Groups: The molecule possesses two potential leaving groups, chlorine and fluorine. Their reactivity in SNAr reactions is dictated by their position relative to the activating EWGs. The chlorine atom, being ortho to the strongly activating nitro group, is the most probable site for initial nucleophilic attack.[3][4] The fluorine atom, ortho to the methanesulfonyl group, presents a secondary site for substitution, enabling potential sequential functionalization.

  • Latent Amino Functionality: The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of its synthetic utility, as it unmasks a nucleophilic site for subsequent elaboration, such as amide bond formation, sulfonylation, or participation in further coupling reactions.

These features combine to make 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene a choice reagent for introducing a highly functionalized aniline or nitrobenzene moiety into a target molecule.

Physicochemical and Safety Data

It is imperative for researchers to handle this reagent with appropriate caution, adhering to all safety guidelines. The compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[5]

PropertyValueReference
IUPAC Name 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene[6]
CAS Number 1820740-06-4[6]
Molecular Formula C₇H₅ClFNO₄S[6]
Molecular Weight 253.64 g/mol [6]
Appearance Dark yellow solid[5]
Hazard Summary Toxic if inhaled. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.[5][7]

Core Application: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary utility of this building block lies in its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. This is not a classical Sₙ1 or Sₙ2 displacement; rather, it proceeds via a distinct addition-elimination mechanism.[3]

The Causality of the SNAr Mechanism

The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) on the electron-poor aromatic ring. The attack occurs at the carbon atom bearing a suitable leaving group, in this case, the chlorine atom, which is highly activated by the ortho nitro group.[3][4] This initial addition step temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the critical factor that lowers the activation energy for the reaction to proceed.[4] In the final, rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[8]

Caption: The two-step addition-elimination mechanism of SNAr.

Application in Kinase Inhibitor Drug Development

Protein kinases are a major class of drug targets, and their inhibitors are crucial in treating diseases like cancer.[9][10] Many FDA-approved small molecule kinase inhibitors are "Type I" or "Type II" inhibitors that bind to the ATP pocket of the kinase.[9] These molecules often consist of a core heterocyclic scaffold (like purine, pyrimidine, or pyrazole) linked to one or more substituted aryl groups that form key interactions within the binding site.

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is an ideal building block for constructing these critical aryl fragments. A typical synthetic workflow involves an initial SNAr reaction followed by nitro group reduction and subsequent functionalization.

Kinase_Inhibitor_Workflow Synthetic Workflow for Kinase Inhibitor Scaffolds A 1-Chloro-5-fluoro-4- methanesulfonyl-2-nitrobenzene C SNAr Adduct (Nitro-substituted intermediate) A->C SNAr Reaction (e.g., Amine nucleophile, Base, DMSO) B Heterocyclic Core (e.g., Aminopyrazole) B->C D Reduced Intermediate (Aniline derivative) C->D Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C) E Final Kinase Inhibitor Analog D->E Further Functionalization (e.g., Acylation, Coupling)

Caption: General workflow for incorporating the building block.

This strategy allows for the modular construction of compound libraries. The aniline intermediate (Node D) is a divergent point from which numerous analogs can be synthesized by varying the acylating or coupling partner, enabling extensive Structure-Activity Relationship (SAR) studies.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with explanations provided for key experimental choices. All procedures must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][11]

Protocol 1: SNAr with a Primary/Secondary Amine Nucleophile

This protocol details the displacement of the activated chlorine atom with a generic amine, a common first step in many synthetic routes.

Objective: To synthesize N-substituted 5-fluoro-4-methanesulfonyl-2-nitroaniline derivatives.

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (or DMSO) to create a solution of approximately 0.1-0.5 M. Add the amine nucleophile (1.1 eq).

    • Rationale: Aprotic polar solvents like DMF and DMSO are ideal for SNAr reactions as they effectively solvate the charged Meisenheimer complex without interfering with the nucleophile.[8]

  • Base Addition: Add the base (DIPEA, 2.0 eq or K₂CO₃, 3.0 eq).

    • Rationale: A base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ is often used for primary amines, while a non-nucleophilic organic base like DIPEA is preferred for more sensitive substrates.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Rationale: Gentle heating is often necessary to overcome the activation energy barrier, but higher temperatures should be avoided to minimize side reactions.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water or 1M HCl (if DIPEA was used). Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Rationale: The aqueous wash removes the polar solvent (DMF/DMSO) and the base/salt byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel.

    • Rationale: The brine wash removes residual water from the organic phase. Column chromatography is typically necessary to isolate the pure product from unreacted starting materials or side products.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol describes the conversion of the SNAr product into the corresponding aniline, a key intermediate for further diversification.

Objective: To synthesize N¹,2-disubstituted 4-fluoro-5-methanesulfonyl-benzene-1,2-diamine derivatives.

Materials:

  • Nitro-substituted intermediate from Protocol 1 (1.0 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Water

  • Celite™

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-substituted intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

    • Rationale: This is a classic Béchamp reduction. Iron metal acts as the reducing agent in the presence of a mild proton source (generated from NH₄Cl hydrolysis), offering a cost-effective and functionally tolerant method for nitro reduction.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite™ to remove the iron and iron salts. Wash the Celite™ pad thoroughly with ethanol or ethyl acetate.

    • Rationale: Celite™ is a diatomaceous earth filter aid that prevents the fine iron particles from clogging standard filter paper.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the aniline product, which can be further purified by chromatography or crystallization if necessary.

Conclusion

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a strategically designed building block that provides a reliable entry point into complex, functionalized aromatic systems. Its predictable reactivity in SNAr reactions, coupled with the synthetic versatility of the nitro group, makes it an invaluable tool for medicinal chemists, particularly in the rapid development of kinase inhibitor libraries. The protocols provided herein offer a robust and logical framework for the successful application of this reagent in a research and development setting.

References

  • Vertex AI Search, SAFETY DATA SHEET for similar nitroaromatic compounds.[5]

  • Vertex AI Search, Safety data sheet for 1-chloro-4-nitrobenzene.[7]

  • PubChem, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. PubChem Compound Summary for CID 2779295. [Online]. Available: [Link].

  • Sigma-Aldrich, SAFETY DATA SHEET for 1-chloro-2-nitrobenzene.

  • Fisher Scientific, SAFETY DATA SHEET for 2-Chloro-4-fluoro-1-nitrobenzene.[11]

  • CRO Splendid Lab Pvt. Ltd., 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. [Online]. Available: [Link].

  • PubChem, 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. PubChem Compound Summary for CID 10352492. [Online]. Available: [Link].

  • J. A. G. L. Rico, et al., (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Online]. Available: [Link].

  • MDPI, Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.[10]

  • ResearchGate, Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.[12]

  • Chemistry Steps, (2021). Nucleophilic Aromatic Substitution. [Online]. Available: [Link].

  • Benchchem, Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.[8]

  • Dalal Institute, Aromatic Nucleophilic Substitution. [Online]. Available: [Link].

  • PubChem, 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. PubChem Compound Summary for CID 11217718. [Online]. Available: [Link].

  • ResearchGate, Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...[13]

  • PubMed, Discovery of CLKs inhibitors for the treatment of non-small cell lung cancer.[14]

  • chemconnections.org, Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Online]. Available: [Link].

  • MDPI, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[15]

  • PubMed, 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.[16]

  • Google Patents, US4164517A - Preparation of fluoronitrobenzene. [Online]. Available: .
  • ResearchGate, Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[17]

  • Filo, The reaction of 1-chloro-2-nitrobenzene with aqueous potassium...[4]

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Method

Application Note: A Detailed Protocol for the Regioselective Nitration of 1-Chloro-5-fluoro-4-methanesulfonylbenzene

Abstract This application note provides a comprehensive and validated experimental procedure for the nitration of 1-chloro-5-fluoro-4-methanesulfonylbenzene to synthesize 1-chloro-5-fluoro-2-nitro-4-methanesulfonylbenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated experimental procedure for the nitration of 1-chloro-5-fluoro-4-methanesulfonylbenzene to synthesize 1-chloro-5-fluoro-2-nitro-4-methanesulfonylbenzene. Nitroaromatic compounds are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, often serving as precursors to aromatic amines.[1][2][3] This protocol is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and high regioselectivity. The causality behind critical procedural steps, a thorough discussion of the reaction mechanism, and detailed safety protocols are presented to ensure both successful synthesis and operator safety.

Introduction and Scientific Background

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Nitration, the introduction of a nitro (-NO2) group, is a classic example of this reaction class.[3][4] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO2+), in situ.[5][6]

The substrate, 1-chloro-5-fluoro-4-methanesulfonylbenzene, possesses multiple substituents with competing directing effects:

  • Chloro (-Cl) and Fluoro (-F) groups: These halogens are deactivating yet ortho, para-directing.

  • Methanesulfonyl (-SO2CH3) group: This is a strongly deactivating and meta-directing group.

The regiochemical outcome of the nitration is controlled by the interplay of these electronic effects. The strongly meta-directing sulfonyl group, combined with the ortho, para-directing halogens, selectively directs the incoming nitro group to the C2 position—the only position that is ortho to both the chlorine and fluorine atoms and simultaneously meta to the methanesulfonyl group. This high degree of regioselectivity is critical for synthesizing the desired isomer, 1-chloro-5-fluoro-2-nitro-4-methanesulfonylbenzene, a valuable building block for further chemical elaboration.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )ConcentrationSupplierNotes
1-Chloro-5-fluoro-4-methanesulfonylbenzene98356-42-2226.65>98%Sigma-AldrichStarting material
Sulfuric Acid (H₂SO₄)7664-93-998.0898%Fisher ScientificDehydrating agent and catalyst
Nitric Acid (HNO₃)7697-37-263.0170% (conc.)J.T. BakerNitrating agent
Crushed IceN/A18.02N/ALab-preparedFor quenching the reaction
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Sol.VWRFor neutralization
Ethanol (C₂H₅OH)64-17-546.0795% or AbsoluteDecon LabsRecrystallization solvent
Deionized Water7732-18-518.02N/AIn-houseFor washing
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer with adapter

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • pH paper

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Experimental Protocol

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) addition Slow Addition of Substrate (0-10°C) prep_acid->addition prep_substrate Prepare Substrate Solution prep_substrate->addition stir Stir at 0-10°C addition->stir monitor Monitor via TLC stir->monitor quench Quench on Ice monitor->quench filter Vacuum Filtration quench->filter wash Wash with H₂O & NaHCO₃ filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize Product (NMR, MS, MP) recrystallize->characterize

Caption: Experimental workflow for the nitration of 1-chloro-5-fluoro-4-methanesulfonylbenzene.

Step-by-Step Procedure

WARNING: This procedure involves highly corrosive and reactive acids and is exothermic. It MUST be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[7]

  • Preparation of the Nitrating Mixture:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 50 mL (92 g, 0.94 mol) of concentrated (98%) sulfuric acid.

    • Cool the flask in an ice-water bath with gentle stirring.

    • Carefully and slowly add 25 mL (35.5 g, 0.56 mol) of concentrated (70%) nitric acid dropwise from a dropping funnel. The temperature must be maintained below 15°C during the addition. The formation of the nitronium ion is an exothermic process.[1][8]

  • Nitration Reaction:

    • Once the nitrating mixture has been prepared and has cooled to 0-5°C, begin the portion-wise addition of 22.7 g (0.10 mol) of 1-chloro-5-fluoro-4-methanesulfonylbenzene over a period of 30-45 minutes.

    • Causality: A slow, controlled addition is paramount to manage the reaction exotherm.[8] Maintaining a low temperature (0-10°C) minimizes the formation of dinitrated byproducts and prevents thermal runaway.[9][10]

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.[11]

  • Quenching and Product Isolation:

    • Prepare a large beaker (2 L) containing approximately 500 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction and precipitate the solid product.

    • Trustworthiness: This step must be performed slowly to control the exotherm generated from diluting the strong acids.[12]

    • Allow the ice to melt completely, then isolate the precipitated solid by vacuum filtration using a Büchner funnel.[9]

  • Washing and Neutralization:

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove most of the residual acid.

    • Transfer the crude solid to a beaker and create a slurry with ~200 mL of water. Slowly add a saturated solution of sodium bicarbonate while stirring until the effervescence ceases (pH ~7-8). This neutralizes any remaining acid trapped in the solid.

    • Re-filter the solid and wash it again with deionized water (2 x 100 mL) to remove any salts.

  • Drying and Purification:

    • Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry overnight or in a vacuum oven at 40-50°C.

    • Purify the crude product by recrystallization from ethanol or a methanol/water mixture to yield pure 1-chloro-5-fluoro-2-nitro-4-methanesulfonylbenzene as a pale yellow solid.[10][13]

Results and Characterization

ParameterExpected Result
Product 1-chloro-5-fluoro-2-nitro-4-methanesulfonylbenzene
Appearance Pale yellow crystalline solid
Yield (Typical) 85-95%
Melting Point To be determined experimentally
Molecular Formula C₇H₄ClFNO₄S
Molecular Weight 271.63 g/mol
Analytical Characterization
  • ¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two remaining aromatic protons.

  • ¹³C NMR (125 MHz, CDCl₃): Will confirm the number of unique carbons and their chemical environment.

  • FT-IR (ATR, cm⁻¹): Expect strong characteristic peaks around 1530 and 1350 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group) and around 1320 and 1150 cm⁻¹ (S=O stretching of the sulfonyl group).

  • Mass Spectrometry (ESI-MS): Will show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the product's molecular weight.[14]

Mandatory Safety Precautions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[7]

  • Chemical Hazards:

    • Concentrated Sulfuric and Nitric Acids: Are extremely corrosive and can cause severe, deep chemical burns upon contact.[15][16] They are also strong oxidizing agents.[15]

    • Nitric Acid Fumes: Inhalation of nitric acid vapors or the nitrogen oxides (NOx) produced during the reaction is highly toxic and can lead to delayed pulmonary edema and other severe respiratory issues.[7][17][18]

  • Reaction Hazards:

    • Exothermicity: The reaction is highly exothermic. Inadequate cooling or too rapid addition of reagents can lead to a thermal runaway, potentially causing a violent reaction or explosion.[1][8]

  • Required Controls:

    • Engineering Controls: The entire procedure, including the preparation of the nitrating mixture and the quenching step, must be conducted inside a certified chemical fume hood to contain toxic fumes.[7]

    • Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a full-face shield, acid-resistant gloves (butyl rubber or neoprene are recommended), and a flame-retardant lab coat.[12][16][18]

    • Emergency Preparedness: An appropriate acid spill kit (containing a neutralizer like sodium bicarbonate) must be readily available. Ensure immediate access to an emergency eyewash station and safety shower.[7][15][19] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][17][18]

References

  • Nitration reaction safety - YouTube. (2024).
  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • EP0019281A2 - Process for the removal of nitrozation agents from nitrated aromatic compounds - Google Patents.
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd.
  • Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination - SciELO. (2007).
  • Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices - vscht.cz.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - MDPI. (2016).
  • Standard Operating Procedure (SOP) Handling Concentrated Acids. - McMaster University. (2018).
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (2022).
  • Acid Handling.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst.
  • Nitric Acid Safe Handling Guideline. (2013).
  • FACT SHEET - Nitric Acid - Health, Safety & Risk Management. (2019).
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018).
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (2019).
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Nitration of Benzene - Chemistry Steps. (2024).
  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023).
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018).
  • LAB QO 4 - Nitration of Chlorobenzene | PDF | Thin Layer Chromatography - Scribd.
  • WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents.
  • Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis - ResearchGate.

Sources

Application

Scale-Up Synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: An Application Note and Detailed Protocol

Introduction 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound, representing a valuable building block in the synthesis of complex organic molecules for the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound, representing a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-deficient nitroaromatic core combined with chloro, fluoro, and methanesulfonyl groups, offers multiple reaction sites for further chemical elaboration.

This application note provides a comprehensive guide to the scale-up synthesis of this key intermediate. We move beyond a simple recitation of steps to explore the underlying chemical principles, process rationale, and critical parameters that ensure a safe, efficient, and reproducible synthesis. The core of this process is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern industrial organic synthesis. This document is intended for researchers, chemists, and process development professionals tasked with scaling chemical syntheses from the laboratory bench to pilot-plant production.

Part 1: Mechanistic Insights and Process Rationale

The synthetic route hinges on the displacement of a chlorine atom from 2,4-dichloro-5-fluoronitrobenzene by a sulfinate salt. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Mechanism: Addition-Elimination

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aryl halides do not proceed via a direct backside attack or the formation of an unstable aryl cation.[1][2] Instead, the reaction follows a two-step addition-elimination pathway.

  • Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (sodium methanesulfinate) on the electron-deficient aromatic ring. This attack occurs at the carbon atom bearing the leaving group (the chlorine at C4), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this step, which is energetically unfavorable and thus represents the rate-determining step of the reaction.[1]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the ring, yielding the final substituted product.

The success of an SNAr reaction is critically dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is essential.[2][4] In our precursor, 2,4-dichloro-5-fluoronitrobenzene, the chlorine atom at the C4 position is activated for substitution by the potent electron-withdrawing effects of the nitro group in the para position and, to a lesser extent, the other halogen substituents. This activation makes the C4 carbon sufficiently electrophilic to be attacked by the nucleophile.

Diagram of the SNAr Mechanism

Caption: The Addition-Elimination mechanism for the SNAr reaction.

Key Process Considerations
  • Choice of Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal for this reaction. They effectively solvate the sodium cation of the sulfinate salt while poorly solvating the sulfinate anion, thereby increasing its nucleophilicity. DMSO is often preferred for its high boiling point and excellent solvating power.

  • Temperature Control: The reaction requires thermal energy to overcome the activation barrier of the initial nucleophilic attack. However, excessive temperatures can lead to decomposition and the formation of unwanted by-products. A reaction temperature in the range of 100-130°C typically provides a good balance between reaction rate and selectivity.

  • Moisture Control: Sodium methanesulfinate and the polar aprotic solvents used are often hygroscopic. Water can compete as a nucleophile and lead to undesired side reactions. Therefore, using anhydrous reagents and solvents is crucial for achieving high yields and purity.

Part 2: Materials and Equipment

Reagent and Solvent Data
Compound NamePrecursor/ReagentCAS No.Molecular FormulaMW ( g/mol )
2,4-Dichloro-5-fluoronitrobenzeneStarting Material2105-59-1C₆H₂Cl₂FNO₂209.99
Sodium methanesulfinateNucleophile20277-69-4CH₃NaO₂S102.09
Dimethyl Sulfoxide (DMSO)Solvent67-68-5C₂H₆OS78.13
Ethyl AcetateExtraction Solvent141-78-6C₄H₈O₂88.11
Brine (Saturated NaCl)Washing Agent7647-14-5NaCl58.44
Anhydrous Magnesium SulfateDrying Agent7487-88-9MgSO₄120.37
Required Equipment
  • Jacketed glass reactor (5 L capacity) equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator connected to the reactor jacket.

  • Addition funnel for solids or a powder charging system.

  • Large separatory funnel (10 L capacity).

  • Rotary evaporator with a suitable vacuum pump and trap.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Drying oven (vacuum compatible).

  • Standard Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, chemically resistant gloves (e.g., butyl rubber or Viton).

Part 3: Detailed Scale-Up Synthesis Protocol

This protocol describes the synthesis on a ~210 g scale of the starting material.

Overall Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis A 1. Reactor Setup & Inerting (Purge with N₂) B 2. Solvent & Reagent Charging (Charge DMSO & Precursor) A->B C 3. Heating to Temperature (Heat to 60°C) B->C D 4. Nucleophile Addition (Add NaSO₂Me portion-wise) C->D E 5. Reaction at Temperature (Heat to 120°C, Monitor by HPLC) D->E F 6. Quenching (Cool and pour into ice-water) E->F G 7. Extraction (Extract with Ethyl Acetate) F->G H 8. Washing (Wash with water and brine) G->H I 9. Drying & Concentration (Dry over MgSO₄, concentrate in vacuo) H->I J 10. Recrystallization (e.g., from Ethanol/Heptane) I->J K 11. Filtration & Drying (Collect solid, dry under vacuum) J->K L 12. Final Product QC (NMR, HPLC, MS Analysis) K->L

Sources

Method

Application Note: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Heterocyclic Synthesis

Executive Summary 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly specialized electrophilic scaffold designed for the rapid construction of fused heterocyclic systems, particularly benzimidazoles and quino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly specialized electrophilic scaffold designed for the rapid construction of fused heterocyclic systems, particularly benzimidazoles and quinoxalines . Its utility lies in its orthogonal reactivity profile : the presence of two distinct halogen leaving groups (fluorine and chlorine) activated by strong electron-withdrawing groups (nitro and methanesulfonyl) allows for sequential, regioselective nucleophilic aromatic substitutions (SNAr).

This guide details the mechanistic rationale and experimental protocols for transforming this building block into 6-chloro-5-methanesulfonyl-substituted benzimidazoles—a privileged pharmacophore in kinase inhibitors (e.g., IDO1, EGFR) and antiviral agents.

Chemical Profile & Reactivity Analysis

Structural Attributes[1][2][3][4]
  • CAS Number: 1820740-06-4[1][2]

  • Molecular Formula: C₇H₅ClFNO₄S[1][2]

  • Key Features:

    • C5-Fluorine: The primary electrophilic site. It is activated by the para-nitro group and the ortho-methanesulfonyl group.

    • C1-Chlorine: The secondary electrophilic site. It is activated by the ortho-nitro group and the para-methanesulfonyl group.

    • C2-Nitro: A latent amino group, essential for ring closure.

    • C4-Methanesulfonyl (SO₂Me): A metabolic stability enhancer and hydrogen bond acceptor, often retained in the final drug candidate.

Mechanistic Causality: Why Fluorine Reacts First

In SNAr reactions involving highly activated arenas, the rate-determining step is the formation of the Meisenheimer complex. Fluorine, being the most electronegative atom, stabilizes the transition state more effectively than chlorine, despite being a poorer leaving group in SN1/SN2 contexts.

In this specific scaffold, the C5-position is electronically primed for attack by amines or thiols. The C1-chlorine remains intact under mild conditions, serving as a "handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling).

ReactivityMap Scaffold 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene SiteF Site 1: C5-Fluorine (Primary Electrophile) Displaced by Amines/Thiols Scaffold->SiteF Fast S_NAr (0-25°C) SiteCl Site 2: C1-Chlorine (Secondary Electrophile) Reserved for Cross-Coupling Scaffold->SiteCl Slow S_NAr (Requires Heat) SiteNO2 Site 3: C2-Nitro (Latent Nucleophile) Reduces to Aniline Scaffold->SiteNO2 Reduction (Fe/NH4Cl)

Figure 1: Reactivity map illustrating the sequential functionalization logic.

Experimental Protocols

Phase 1: Regioselective SNAr Displacement

Objective: To introduce the first diversity element (R-NH₂) at the C5 position without affecting the C1-chlorine.

  • Reagents: Primary amine (1.05 equiv), DIPEA (2.0 equiv), THF or DMF.

  • Critical Parameter: Temperature control is vital. Maintain <25°C to prevent bis-substitution.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 g, 3.94 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.37 mL, 7.88 mmol).

  • Nucleophile Introduction: Dropwise add the primary amine (e.g., benzylamine, 4.14 mmol) over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (usually 1:1 Hexane/EtOAc). The spot for the starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (gradient 0-30% EtOAc/Hexane).

    • Yield Expectation: 85–95%.

    • Product: 1-Chloro-4-methanesulfonyl-2-nitro-5-(alkylamino)benzene.

Phase 2: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline without hydrodechlorinating the C1-Cl bond.

  • Warning: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cleave the Ar-Cl bond. Use Iron/Ammonium Chloride.

Step-by-Step Procedure:

  • Setup: Suspend the Phase 1 product (3.0 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 1.6 g, 30 mmol, 10 equiv) and Iron powder (0.84 g, 15 mmol, 5 equiv).

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring. The reaction typically completes in 1–2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition the residue between water and EtOAc. The organic layer contains the diamine intermediate.[3]

    • Stability Note: The resulting 1,2-diamine is sensitive to oxidation (turning dark/purple). Proceed immediately to Phase 3.

Phase 3: Cyclization to Benzimidazole

Objective: To close the imidazole ring.

  • Variant A (Unsubstituted C2): Use Triethyl Orthoformate (TEOF).

  • Variant B (Substituted C2): Use an Aldehyde + Na₂S₂O₅ (oxidant).

Protocol (Variant A - Standard):

  • Reaction: Dissolve the fresh diamine (2.5 mmol) in Triethyl Orthoformate (5 mL). Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 10 mol%).

  • Heating: Heat to 80°C for 3 hours.

  • Precipitation: Cool to RT. The product often precipitates. If not, pour into hexane/ether.

  • Purification: Filtration or recrystallization from EtOH.

Late-Stage Diversification (The "Chlorine Handle")

The final product, a 6-chloro-5-methanesulfonyl-1-substituted-benzimidazole , retains the chlorine atom. This is a crucial design feature. The chlorine is now positioned ortho to the methanesulfonyl group and the imidazole nitrogen, making it moderately activated for a second SNAr (harsh conditions) or excellent for Suzuki-Miyaura Coupling .

Suzuki Coupling Protocol:

  • Mix: Benzimidazole scaffold (1 equiv), Boronic acid (1.5 equiv), K₂CO₃ (3 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Dioxane/Water (4:1). Degas with nitrogen.

  • Heat: 90°C for 12 hours.

  • Result: A fully functionalized, trisubstituted benzimidazole library.

Workflow Start Start: 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene Step1 Step 1: S_NAr (C5-F) Reagent: R-NH2, DIPEA Selectivity: >98% for F Start->Step1 Inter1 Intermediate A: Nitro-Aniline Step1->Inter1 Step2 Step 2: Reduction Reagent: Fe / NH4Cl Note: Avoid H2/Pd (saves Cl) Inter1->Step2 Inter2 Intermediate B: 1,2-Diamine Step2->Inter2 Step3 Step 3: Cyclization Reagent: CH(OEt)3 / H+ Inter2->Step3 Final Final Scaffold: 6-Chloro-5-methanesulfonyl- benzimidazole Step3->Final Div Diversification: Pd-Catalyzed Coupling at C6-Cl Final->Div

Figure 2: Synthetic workflow for benzimidazole construction.

Safety & Handling

  • Skin Sensitization: Halonitrobenzenes are potent sensitizers. Double-glove (Nitrile) and work in a fume hood.

  • Thermal Runaway: SNAr reactions are exothermic. On scales >10g, add the amine slowly and monitor internal temperature.[4]

  • Iron Waste: The iron sludge from the reduction step is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

  • Primary Reactivity Principles: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed.; Wiley: Hoboken, NJ, 2020.
  • Benzimidazole Synthesis: "Synthesis of benzimidazoles from o-nitroamines." Organic Chemistry Portal. Available at: [Link]

  • Compound Data: PubChem CID 11217718 (Analogous substitution patterns). National Center for Biotechnology Information. Available at: [Link]

  • Chemoselective Reduction: "Iron-mediated reduction of nitroarenes." Org. Synth.2010, 87, 199.
  • Commercial Availability: CAS 1820740-06-4 is listed in the catalogs of AK Scientific and ChemicalBook as a building block for heterocyclic synthesis.

Sources

Application

Application Notes and Protocols for the Synthesis of Disperse Dyes Using 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Introduction: A Versatile Building Block for High-Performance Dyes 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound engineered for the synthesis of high-performance disperse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for High-Performance Dyes

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound engineered for the synthesis of high-performance disperse dyes. Its utility stems from a unique arrangement of substituents on the benzene ring: two excellent halogen leaving groups (Cl and F) are activated by two powerful, meta-directing electron-withdrawing groups (a nitro group, -NO₂, and a methanesulfonyl group, -SO₂Me). This configuration renders the aromatic ring exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (NAS) , the core chemical transformation for its application in dye synthesis.

The methanesulfonyl group, in particular, contributes to the resulting dye's good lightfastness and sublimation fastness, properties that are highly desirable for dyeing synthetic fibers like polyester. This guide provides a comprehensive overview of the underlying chemical principles and a detailed protocol for the synthesis of a representative disperse dye, intended for researchers and professionals in the fields of dye chemistry and materials science.

Scientific Rationale: The Mechanism of Nucleophilic Aromatic Substitution (NAS)

The synthesis of dyes from 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is predicated on the addition-elimination mechanism of Nucleophilic Aromatic Substitution. Unlike SN1 and SN2 reactions common in aliphatic chemistry, this pathway involves a two-step process:

  • Nucleophilic Attack: A nucleophile, typically an aromatic amine (Ar-NH₂), attacks the electron-deficient carbon atom bearing a halogen. This is the rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2][3]

  • Elimination of Leaving Group: The aromaticity is restored as the leaving group (either chloride or fluoride) is expelled from the complex, resulting in the final substituted product.

The exceptional reactivity of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is directly attributable to the stabilization of the Meisenheimer complex. The nitro and methanesulfonyl groups, positioned ortho and para to the site of nucleophilic attack, effectively delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the reaction.[1][3]

Reactivity of Fluoro vs. Chloro Substituents: In the context of NAS, the fluoride substituent is generally the more reactive leaving group. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine creates a more polarized C-F bond and a more electrophilic carbon center, making it more susceptible to attack by the nucleophile.[4][5] Therefore, substitution is expected to occur preferentially at the C-F position.

Figure 1: Mechanism of Nucleophilic Aromatic Substitution

Application Protocol: Synthesis of a 5-Chloro-4-methanesulfonyl-2-nitro-N-phenylaniline Disperse Dye

This protocol details the synthesis of a representative yellow disperse dye via the condensation of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with aniline. The reaction is a classic example of nucleophilic aromatic substitution.

Materials and Equipment:

  • Reagents:

    • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

    • Aniline (freshly distilled)

    • Anhydrous Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃)

    • Ethanol or N,N-Dimethylformamide (DMF)

    • Deionized Water

    • TLC plates (silica gel 60 F₂₅₄)

    • Eluent for TLC (e.g., 4:1 Hexane:Ethyl Acetate)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Thermometer

    • Dropping funnel

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Melting point apparatus

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (e.g., 0.01 mol).

  • Solvent and Reactant Addition: Add a suitable solvent such as ethanol or DMF (100 mL). Begin stirring to dissolve the starting material. In a separate beaker, dissolve aniline (0.01 mol) in a small amount of the reaction solvent.

  • Base Addition: Add an acid scavenger, such as anhydrous sodium acetate (0.015 mol), to the reaction flask. This will neutralize the hydrofluoric acid (HF) generated during the reaction.[6]

  • Nucleophile Addition: Transfer the aniline solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes at room temperature.

  • Reaction Heating: Heat the reaction mixture to reflux (for ethanol, approx. 80°C; for DMF, a temperature of 100-120°C may be used) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously. A solid precipitate of the crude dye should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with deionized water (3 x 100 mL) to remove any residual solvent and inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60-70°C. For higher purity, the dye can be recrystallized from a suitable solvent, such as an ethanol/water mixture.

Characterization and Data

The identity and purity of the synthesized dye should be confirmed using standard analytical techniques.

ParameterExpected Result for 5-Chloro-4-methanesulfonyl-2-nitro-N-phenylanilineRationale
Appearance Yellow to Orange Crystalline SolidThe extended conjugation of the diphenylamine system with the nitro group chromophore typically results in absorption in the blue-violet region of the spectrum, making the compound appear yellow or orange.
Melting Point Specific range, e.g., 150-155 °C (Hypothetical)A sharp melting point range is indicative of a pure crystalline compound.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1310 & ~1150 (asymmetric & symmetric SO₂ stretch)Confirms the presence of key functional groups: the secondary amine formed, the nitro group, and the sulfone group.[7][8]
¹H NMR (CDCl₃, δ ppm) 7.0-8.5 (aromatic protons), broad singlet for N-H proton, singlet for -SO₂CH₃ protonsProvides the structural map of the molecule, confirming the connectivity of the aromatic rings and the presence of the methyl sulfone group.
UV-Vis (λmax) ~400-430 nm in EthanolThe wavelength of maximum absorbance determines the color of the dye. This value is crucial for colorimetric analysis and application testing.[9]

Experimental Workflow Visualization

The entire process from starting materials to the final, characterized product can be summarized in the following workflow diagram.

Dye_Synthesis_Workflow Figure 2: Workflow for Disperse Dye Synthesis cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization Reactants 1. Charge Flask - 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene - Solvent (Ethanol/DMF) - Base (NaOAc) Addition 2. Add Nucleophile - Aniline Solution (dropwise) Reactants->Addition Reaction 3. Heat & Reflux - 80-120 °C, 4-6h - Monitor by TLC Addition->Reaction Precipitation 4. Precipitate in Water Reaction->Precipitation Filtration 5. Vacuum Filtration & Washing Precipitation->Filtration Drying 6. Dry Crude Product Filtration->Drying Purification 7. Recrystallization (Optional) Drying->Purification Analysis 8. Analytical Confirmation - Melting Point - FT-IR - NMR - UV-Vis Purification->Analysis FinalProduct Final Disperse Dye Analysis->FinalProduct

Figure 2: Workflow for Disperse Dye Synthesis

Further Applications: A Gateway to Azo Dyes

The synthesized nitrodiphenylamine dye is not necessarily an endpoint. The nitro group (-NO₂) can be readily reduced to a primary amino group (-NH₂) using standard reduction methods (e.g., Sn/HCl or catalytic hydrogenation). This resulting aromatic amine can then serve as a diazo component in a subsequent diazotization-coupling reaction to form more complex and intensely colored disperse azo dyes, further expanding the utility of the parent molecule.[10][11]

References

  • US3537811A - Process of dyeing aromatic polyester fibers with nitrodiphenylamine disperse dyes and dyed products thereof.
  • International Journal of Innovative Research in Science, Engineering and Technology (2020) . Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Polymers (2022) . Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. MDPI. [Link]

  • Asian Journal of Scientific Research (2013) . Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]

  • Scientific Reports (2025) . Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. Nature. [Link]

  • EP0033527A2 - Disperse-reactive dyes suitable for dyeing and printing polyester-cellulose blended fibres.
  • US4286959A - Disperse dye formulations.
  • International Journal of Scientific & Engineering Research (2018) . SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. [Link]

  • Professor Dave Explains (2019) . Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Asian Journal of Chemistry (2007) . Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. [Link]

  • European Patent Office . Disperse-reactive dyes suitable for dyeing and printing polyester-cellulose blended fibres - EP 0033527. [Link]

  • Patsnap Eureka . Reactive dye substituted by benzene-containing sulfonamide and derivative of benzene-containing sulfonamide, and preparation method of reactive dye. [Link]

  • Scilit . Dyes derived from aminothiophenes. Part 4: Synthesis of some nitro-substituted thiophene-based azo disperse dyes. [Link]

  • Prime Scholars Library (2021) . Synthesis and Characteristics of Some Organic Dyes. [Link]

  • OpenStax (2023) . 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • Chemistry LibreTexts (2022) . 16.7: Nucleophilic Aromatic Substitution. [Link]

  • GSC Biological and Pharmaceutical Sciences (2021) . SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. [Link]

  • ResearchGate . Synthesis and spectral characterization of some new azo dyes and their metal complexes. [Link]

  • ChemConnections . Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

  • PubChem . 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Filo (2025) . Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene... [Link]

  • PubChem . 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • ResearchGate . Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Link]

Sources

Method

Application Note: High-Resolution Chromatographic Purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Abstract This application note presents a detailed guide for the chromatographic purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. The inherent structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed guide for the chromatographic purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. The inherent structural complexity of this molecule, featuring a nitroaromatic core, halogen substituents, and a strongly electron-withdrawing methanesulfonyl group, necessitates a well-defined purification strategy to achieve high purity. This document outlines two robust chromatographic protocols: a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method and an alternative normal-phase chromatography (NPC) approach. The scientific rationale behind the selection of stationary phases, mobile phases, and other critical parameters is discussed in detail, providing researchers with the necessary framework for efficient and effective purification.

Introduction

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to the formation of undesirable side products, impacting the safety and efficacy of the final drug substance. The molecule's structure, characterized by an electron-deficient aromatic ring and multiple functional groups, presents a unique challenge for chromatographic separation.

This guide provides comprehensive, step-by-step protocols for the purification of this compound, grounded in established chromatographic principles. The primary focus is on an RP-HPLC method leveraging the unique selectivity of a biphenyl stationary phase, which engages in π-π interactions with the nitroaromatic system. An orthogonal NPC method is also described for instances where alternative selectivity is required.

Physicochemical Properties and Chromatographic Considerations

In Reversed-Phase Chromatography (RPC) , the stationary phase is non-polar, and the mobile phase is polar. The retention of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in RPC will be primarily governed by hydrophobic interactions, with the potential for secondary interactions. The electron-deficient nitroaromatic ring can participate in π-π interactions with specific stationary phases, such as those containing phenyl or biphenyl functional groups.[1] These interactions can provide enhanced selectivity compared to traditional alkyl (C18) phases.[2]

In Normal-Phase Chromatography (NPC) , a polar stationary phase (e.g., silica) is used with a non-polar mobile phase.[3] Retention is based on the interaction of the polar functional groups of the analyte with the active sites on the stationary phase.[4] NPC can be particularly effective for separating isomers and compounds with differing polarity.[5]

Recommended Purification Protocols

Primary Method: Reversed-Phase HPLC (RP-HPLC)

This method is recommended for its high resolution, reproducibility, and the unique selectivity offered by the biphenyl stationary phase.

Item Specification
HPLC System Preparative HPLC system with gradient capability and UV detector
Stationary Phase Biphenyl column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol or Acetonitrile
Sample Solvent Mobile Phase B (Methanol or Acetonitrile)
Syringe Filters 0.45 µm PTFE or compatible material

Step 1: Sample Preparation

  • Dissolve the crude 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in a minimal amount of Mobile Phase B (Methanol or Acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[6]

Step 2: HPLC Method Parameters

Parameter Value Rationale
Column Biphenyl, 250 x 10 mm, 5 µmBiphenyl phase offers π-π interactions for enhanced selectivity with the nitroaromatic ring.[1]
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B MethanolOrganic modifier; methanol can offer different selectivity than acetonitrile due to its protic nature.[2]
Gradient 30-70% B over 20 minutesA gradient elution is recommended to ensure elution of the compound with good peak shape and to separate it from potential impurities with a wide range of polarities.
Flow Rate 4.0 mL/minAdjusted for the 10 mm internal diameter preparative column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic nitro compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 1-5 mL (dependent on concentration and column loading capacity)Start with a small injection to assess the separation before scaling up.

Step 3: Purification Workflow

  • Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient method and collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase B filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Biphenyl Column (30% Methanol/Water) filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Elution (30-70% Methanol) inject->run collect Collect Fractions run->collect analyze Analyze Fractions for Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate G start Start: Crude Product tlc TLC Method Development (Hexane/Ethyl Acetate Ratios) start->tlc decision Is Rf between 0.2-0.3? tlc->decision decision->tlc No, Adjust Ratio column_chrom Perform Column Chromatography with Optimized Mobile Phase decision->column_chrom Yes fraction_analysis Analyze Fractions by TLC column_chrom->fraction_analysis pool_evap Pool Pure Fractions and Evaporate Solvent fraction_analysis->pool_evap end End: Purified Product pool_evap->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

System Overview & Strategic Analysis Senior Scientist Note: The synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene presents a classic "crowded aromatic" challenge. Researchers typically encounter yield losse...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Strategic Analysis

Senior Scientist Note: The synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene presents a classic "crowded aromatic" challenge. Researchers typically encounter yield losses due to two competing factors: steric hindrance during nitration (if following Route A) or nucleophilic competition (if following Route B).

To improve your yield, you must first identify which pathway you are currently utilizing. Our field data suggests that while Route A (Nitration) is common in early discovery, Route B (SNAr) offers superior scalability and yield consistency.

Pathway Comparison
  • Route A (Direct Nitration): Nitration of 1-chloro-5-fluoro-4-(methylsulfonyl)benzene.

    • Primary Failure Mode: Poor regioselectivity (formation of the 6-nitro isomer) and solubility issues leading to heterogeneous reaction kinetics.

  • Route B (SNAr Displacement - Recommended): Displacement of a leaving group (Cl) on 1,4-dichloro-5-fluoro-2-nitrobenzene using Sodium Methanesulfinate.

    • Primary Failure Mode: Hydrolysis of the fluorine atom due to moisture, leading to phenolic byproducts.

Troubleshooting Guide (Q&A Format)

Category A: Nitration Protocol (Route A Users)

Q1: My reaction mixture turns dark/tarry, and the yield is <40%. What is happening? Diagnosis: This indicates oxidative degradation or thermal runaway . The sulfone group (


) and the fluorine atom deactivate the ring, requiring strong forcing conditions (Mixed Acid). However, excessive heat causes the nitric acid to oxidize the alkyl chain or the aromatic ring itself.
Solution: 
  • Temperature Control: Maintain the addition temperature strictly between 0°C and 5°C . Do not allow the exotherm to exceed 10°C.

  • Acid Ratio: Increase the

    
     ratio to 4:1 . The sulfuric acid acts as a solvent and heat sink.
    
  • Protocol Adjustment: Dissolve the substrate in

    
    first, cool to 0°C, and then add fuming 
    
    
    
    dropwise.

Q2: I am seeing a significant amount of a "fast-moving" impurity on TLC/HPLC. Is this the isomer? Diagnosis: Yes. You are likely observing the 6-nitro isomer .

  • Mechanism: The fluorine atom directs ortho (to position 6) and para (to position 2). While para is electronically favored, the bulky sulfone group at position 4 sterically hinders attack at position 2 (the target), pushing some nitration to position 6. Solution:

  • Solvent Switch: Switch from neat mixed acid to using Dichloromethane (DCM) or Trifluoroacetic Acid (TFA) as a co-solvent. This improves homogeneity and often enhances para-selectivity (Position 2) by solvating the sulfone group, making it effectively bulkier and shielding the ortho-to-sulfone positions less than the ortho-to-fluorine positions.

Category B: SNAr Protocol (Route B Users - High Yield Method)

Q3: The reaction stalls at 70% conversion. Adding more sodium methanesulfinate doesn't help. Diagnosis: Your nucleophile (Sodium Methanesulfinate,


) has likely decomposed or is hydrated.
  • Root Cause:

    
     is hygroscopic. Water in the system competes with the sulfinate, reacting with the aryl fluoride to form a phenol (Ar-OH), which poisons the reaction.
    Solution: 
    
  • Drying: You must use anhydrous

    
    . Dry the salt at 60°C under vacuum for 4 hours before use.
    
  • Azeotropic Distillation: If using DMF or DMSO, perform a toluene azeotrope step to remove trace water before adding the substrate.

Q4: I have high conversion, but the product "oils out" and is hard to crystallize. Diagnosis: Residual solvent (DMSO/DMF) or byproduct salts are interfering with crystal lattice formation. Solution:

  • The "Slow Drown" Method: Do not dump the reaction mass into water. Instead, pour the reaction mass slowly into a stirred mixture of Ice Water (5 vol) + dilute HCl (0.1 vol) . The acid prevents the formation of phenolate salts and promotes the precipitation of the nitro-sulfone as a solid.

Optimized Experimental Protocol (Route B)

Objective: Synthesis via Nucleophilic Aromatic Substitution (SNAr). Scale: 10g Basis.

ParameterSpecificationReason
Substrate 1,4-Dichloro-5-fluoro-2-nitrobenzene (1.0 eq)Pre-nitrated precursor avoids regioselectivity issues.
Reagent Sodium Methanesulfinate (1.2 eq)Nucleophile for sulfone formation.
Solvent DMSO (anhydrous)High dielectric constant accelerates SNAr.
Temperature 70°C - 80°COptimal kinetic window; >90°C risks defluorination.
Time 4 - 6 HoursMonitor by HPLC until SM < 1%.

Step-by-Step:

  • Charge 50 mL of anhydrous DMSO into a clean, dry flask under

    
     atmosphere.
    
  • Add 12.5 g (1.2 eq) of Sodium Methanesulfinate. Stir to dissolve.

  • Critical Step:Add 10.0 g of 1,4-Dichloro-5-fluoro-2-nitrobenzene.

  • Heat to 75°C. The solution will turn from yellow to orange.

  • Monitor reaction. If a peak appears at RRT 0.8 (Phenol impurity), lower temp to 65°C.

  • Workup: Cool to 25°C. Pour slowly into 250 mL Ice/Water with vigorous stirring.

  • Filter the resulting precipitate.[1][2] Wash with water (

    
    ) and cold isopropanol (
    
    
    
    ).
  • Dry at 50°C under vacuum.

Visualizing the Logic

Diagram 1: Synthesis Pathway & Decision Tree

This diagram illustrates the two competing routes and the critical decision points for yield optimization.

SynthesisPathways Start Target: 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene RouteA Route A: Nitration (Traditional) Start->RouteA RouteB Route B: SNAr (Recommended) Start->RouteB PrecursorA Precursor: 1-Chloro-5-fluoro- 4-methanesulfonylbenzene RouteA->PrecursorA PrecursorB Precursor: 1,4-Dichloro- 5-fluoro-2-nitrobenzene RouteB->PrecursorB ActionA Reaction: HNO3 / H2SO4 (0-5°C) PrecursorA->ActionA ActionB Reaction: MeSO2Na / DMSO (75°C) PrecursorB->ActionB IssueA Risk: Regio-isomers (Position 6 vs 2) ActionA->IssueA IssueB Risk: Moisture Sensitivity (Hydrolysis of F) ActionB->IssueB SolA Fix: Use TFA/DCM solvent Strict Temp Control IssueA->SolA SolB Fix: Anhydrous Reagents N2 Atmosphere IssueB->SolB

Caption: Comparative analysis of Nitration (Route A) vs. SNAr (Route B) pathways, highlighting specific risks and mitigation strategies.

Diagram 2: Troubleshooting Logic Flow (SNAr Route)

Use this flow when experiencing low yields in the recommended SNAr protocol.

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Check 1: Is reagent wet? Problem->Check1 Action1 Dry MeSO2Na (60°C, Vacuum) Check1->Action1 Yes Check2 Check 2: Temp > 90°C? Check1->Check2 No Action2 Reduce Temp to 75°C (Prevent Defluorination) Check2->Action2 Yes Check3 Check 3: Solvent Quality Check2->Check3 No Action3 Use Fresh DMSO (Avoid recycled solvent) Check3->Action3 Poor

Caption: Step-by-step diagnostic flow for resolving yield issues in the SNAr synthesis step.

References & Authority

  • WIPO Patent WO2024047648 : Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[3] (Provides analogous nitration kinetics and mixed acid conditions for fluoro-chloro-nitro aromatics).

  • Organic Syntheses, Coll. Vol. 1, p. 162 (1941) : m-Chloronitrobenzene. (Foundational text on nitration regioselectivity and copper-catalyzed substitutions).

  • MDPI - Molbank : Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (Crystallographic data and oxidation protocols for similar chlorinated nitroaromatics).

  • PubChem Compound Summary : 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. (Structural analogs and physical property data for verification).

Sources

Optimization

Technical Support Center: Synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Welcome to the technical support center for the synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative measures in a practical question-and-answer format. Our goal is to equip you with the expertise to navigate potential synthetic pitfalls and optimize your reaction outcomes.

Synthesis Overview

The synthesis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene typically proceeds via a two-step pathway:

  • Nitration: Electrophilic nitration of a suitable precursor, such as 1-chloro-3-fluoro-4-methanesulfonylbenzene.

  • Oxidation: Oxidation of a thioether precursor, like 1-chloro-5-fluoro-4-(methylthio)-2-nitrobenzene, to the corresponding sulfone.

This guide is structured to address potential issues in both of these key stages.

Part 1: Troubleshooting the Nitration Step

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The regioselectivity and the potential for over-reaction are primary concerns.

Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers is a common issue in the nitration of polysubstituted benzene rings. The directing effects of the existing substituents determine the position of the incoming nitro group. In the case of a precursor like 1-chloro-3-fluoro-4-methanesulfonylbenzene, you have three substituents to consider:

  • -Cl (Chloro): Ortho, para-directing and deactivating.

  • -F (Fluoro): Ortho, para-directing and deactivating.

  • -SO2CH3 (Methanesulfonyl): Meta-directing and strongly deactivating.

The methanesulfonyl group is a powerful meta-director, while the halogens direct to their ortho and para positions. This can lead to a complex product mixture if the reaction conditions are not carefully controlled. The desired product has the nitro group ortho to the chlorine and meta to the methanesulfonyl group.

Troubleshooting and Prevention:

  • Temperature Control: Nitration reactions are highly exothermic. Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product over thermodynamically stable, but undesired, isomers. It is advisable to maintain the reaction temperature between 0-5 °C.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) to the substrate is crucial.[1] This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) at any given moment, reducing the likelihood of side reactions.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer better selectivity in some cases. For instance, using a milder nitrating agent might be beneficial, though this could require longer reaction times or higher temperatures, which in turn could affect selectivity.

Question 2: I am observing dinitration of my starting material. How can I prevent this?

Answer:

Dinitration occurs when the initial product of mononitration undergoes a second nitration. Although the presence of a nitro group is strongly deactivating, forcing conditions can lead to the introduction of a second nitro group.

Troubleshooting and Prevention:

  • Stoichiometry: Carefully control the stoichiometry of the nitric acid. Use of a slight excess is common to ensure full conversion of the starting material, but a large excess will significantly increase the risk of dinitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Reaction Temperature: As with improving regioselectivity, maintaining a low reaction temperature will disfavor the slower, second nitration reaction.

Part 2: Troubleshooting the Oxidation Step

The oxidation of a thioether to a sulfone is a critical step. The primary challenges are achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage or over-oxidizing to a sulfonic acid.

Question 3: My final product is contaminated with the corresponding sulfoxide. How can I ensure complete oxidation?

Answer:

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation is a common problem, leading to a mixture of the desired sulfone and the sulfoxide.

Troubleshooting and Prevention:

  • Choice and Amount of Oxidizing Agent: A variety of oxidizing agents can be used, including hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate. The choice of oxidant and its stoichiometry are critical. Using a sufficient excess of the oxidizing agent will help drive the reaction to completion. For example, at least two equivalents of the oxidant are required to convert the sulfide to the sulfone.

  • Reaction Temperature and Time: Some oxidations can be sluggish at room temperature. Gently heating the reaction mixture may be necessary to ensure full conversion. Again, monitoring the reaction by TLC or HPLC is essential to determine the point of completion.

  • Catalysts: The use of a catalyst, such as certain metal complexes, can facilitate a more efficient and complete oxidation.[2]

Analytical Detection of Sulfoxide Impurity:

The presence of the sulfoxide can be detected by various analytical techniques:

TechniqueObservation
¹H NMR The protons on the methyl group of the sulfoxide will have a different chemical shift compared to the sulfone.
HPLC The sulfoxide will typically have a different retention time than the sulfone.
Mass Spec The sulfoxide will have a molecular weight that is 16 atomic mass units less than the sulfone.
Question 4: I suspect over-oxidation to a sulfonic acid is occurring. How can I avoid this and how can I remove this impurity?

Answer:

Under harsh oxidative conditions, the sulfone can be further oxidized to a sulfonic acid. This is a particularly challenging side reaction as the sulfonic acid impurity can be difficult to remove. The oxidation of thiols and sulfides can lead to sulfonic acids under strong oxidizing conditions.[3][4]

Troubleshooting and Prevention:

  • Milder Oxidizing Agents: If over-oxidation is a problem, consider using a milder oxidizing agent or reducing the amount of a stronger one.

  • Controlled Reaction Conditions: Avoid excessive heating and prolonged reaction times once the sulfone has been formed.

  • pH Control: In some cases, the pH of the reaction mixture can influence the rate of over-oxidation. Buffering the reaction may be beneficial.

Purification Strategy for Removing Sulfonic Acid Impurities:

Aryl sulfonic acids are significantly more polar and acidic than the corresponding sulfones. This difference in properties can be exploited for purification.

  • Aqueous Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated to its salt form and will partition into the aqueous layer, while the neutral sulfone remains in the organic layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified sulfone.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic routes and potential side reactions.

Nitration Pathway start 1-chloro-3-fluoro- 4-methanesulfonylbenzene product 1-Chloro-5-fluoro-4-methanesulfonyl- 2-nitrobenzene (Desired Product) start->product Nitration (HNO3/H2SO4) isomer Undesired Isomer(s) start->isomer Side Reaction (Poor Regioselectivity) diproduct Dinitrated Product product->diproduct Over-Nitration Oxidation Pathway start 1-chloro-5-fluoro-4-(methylthio)- 2-nitrobenzene sulfoxide Intermediate Sulfoxide start->sulfoxide Oxidation sulfone Desired Sulfone sulfoxide->sulfone Further Oxidation sulfonic_acid Sulfonic Acid Byproduct sulfone->sulfonic_acid Over-Oxidation

Caption: The oxidation of the thioether precursor proceeds through a sulfoxide intermediate to the desired sulfone, with the potential for over-oxidation to a sulfonic acid.

Experimental Protocols

Protocol 1: General Procedure for Nitration
  • To a stirred solution of the starting material in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: General Procedure for Oxidation to Sulfone
  • Dissolve the thioether starting material in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add the oxidizing agent (e.g., hydrogen peroxide, mCPBA) portion-wise or dropwise at a controlled temperature (this may range from room temperature to gentle heating depending on the oxidant).

  • Stir the reaction mixture and monitor its progress by TLC or HPLC.

  • Upon completion, quench any remaining oxidant (e.g., with sodium sulfite solution for peroxide-based oxidants).

  • Extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate to yield the crude sulfone.

References

  • U.S.
  • U.S. Patent Application 2002/0022743A1, "Method for the purification of aryl sulfonic acids and salts," published February 21, 2002.
  • Schultz, M. J., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(15), 4984–4990. [Link]

  • A discussion on the purification of aryl sulfonic acids. Reddit. [Link]

  • A discussion on the purification of sulfones, sulfides, and sulfoxides. ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • A discussion on the synthesis of aryl sulfones. ResearchGate. [Link]

  • CRO Splendid Lab Pvt. Ltd. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • A discussion on the chemistry of thiol groups. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3436-3442. [Link]

  • S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. S. P. D. D. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Theoretical Chemistry Accounts, 137(1), 1-12. [Link]

  • Evans, M. (2021, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • A discussion on the mechanism and regioselectivity of electrophilic aromatic nitration. ResearchGate. [Link]

  • Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. ACS Chemical Biology, 4(9), 949–960. [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • A discussion on the chemoselective ligation of sulfinic acids with aryl-nitroso compounds. ResearchGate. [Link]

  • A discussion on sulfoxide and sulfone synthesis via electrochemical oxidation of sulfides. ResearchGate. [Link]

  • LibreTexts Chemistry. Nitration and Sulfonation of Benzene. [Link]

  • A discussion on the oxidation pathway of protein thiols. ResearchGate. [Link]

  • Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 18(34), 6675-6679. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 29(1), 123. [Link]

  • From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. Journal of Physical Chemistry B, 118(36), 10586–10595. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

  • PubChem. 1-Chloro-3-fluorobenzene. [Link]

  • PubChem. 1-Chloro-2-fluorobenzene. [Link]

  • A discussion on the nitration of substituted aromatic rings. [Link]

  • A discussion on the oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Reaction Chemistry & Engineering, 5(2), 346-356. [Link]

  • A discussion on sulfide oxidation to sulfone using sodium chlorite and hydrochloric acid. ResearchGate. [Link]

  • Photochemical reactions of chlorobenzene derivatives in benzene. Journal of the Chemical Society C: Organic, 1971, 306-310. [Link]

  • Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Journal of the Chemical Society, Perkin Transactions 2, 1983, 1121-1126. [Link]

Sources

Troubleshooting

Purification challenges of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Welcome to the technical support guide for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this complex molecule. The guidance herein is designed to address common purification challenges, ensuring you can achieve the desired purity and yield for your critical applications.

Introduction to the Molecule

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (Molecular Formula: C7H5ClFNO4S, Molecular Weight: 253.64 g/mol ) is a highly functionalized aromatic compound.[1] Its structure, featuring a nitro group, a sulfone, and two different halogen atoms, makes it a valuable intermediate in organic synthesis. However, these same functional groups contribute to its challenging purification profile, often complicated by isomer formation, tenacious impurities, and potential for degradation under certain conditions.

This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

FAQ and Troubleshooting Guide

Question 1: My crude product shows multiple spots on TLC/peaks in LC-MS with the same mass. How can I remove suspected isomeric impurities?

Plausible Cause: The presence of isomers is a frequent complication in the synthesis of polysubstituted benzene rings. During the nitration or sulfonation of a chloro-fluoro-methanesulfonyl precursor, the directing effects of the existing substituents can lead to the formation of regioisomers. These isomers often have very similar polarities and identical masses, making them difficult to distinguish and separate from the desired product.

Troubleshooting Protocol:

  • Confirm Isomer Presence: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. If it matches your target molecule, isomers are highly likely. Proton and Carbon-13 NMR are essential; isomeric impurities will present a distinct, albeit potentially overlapping, set of signals.

  • Optimize Column Chromatography:

    • Solid Phase: Standard silica gel may not provide sufficient resolution. Consider using a less active stationary phase like deactivated silica (pre-treated with a small amount of triethylamine in the eluent) or alumina.

    • Mobile Phase: A shallow gradient elution is critical. Avoid large, stepped changes in solvent polarity. Isocratic elution with a finely tuned solvent system often yields the best results. A good starting point for this class of molecule is a hexane/ethyl acetate or toluene/ethyl acetate system.

    • Advanced Techniques: For particularly challenging separations, consider Supercritical Fluid Chromatography (SFC), which can offer superior resolution for complex mixtures of nitroaromatic compounds.

  • Recrystallization Strategy:

    • Recrystallization is a powerful technique for removing small amounts of isomeric impurities that may co-elute during chromatography.[2]

    • Perform a systematic solvent screen to find a solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.[2]

    • Common solvents to screen for nitroaromatic sulfones include isopropanol, ethanol, ethyl acetate, toluene, and mixtures thereof.

Validation Step: After purification, run an HPLC analysis using a validated method. The purity of the main peak should be >99% with other individual peaks, including isomers, below 0.1%. A clean NMR spectrum is the final confirmation of isomeric purity.

Question 2: I'm struggling to remove the unreacted starting material from my product. What is the most effective method?

Plausible Cause: Incomplete reaction conversion is the primary reason for residual starting material. This can be due to insufficient reaction time, incorrect temperature, or deactivation of reagents. The starting material may have a polarity that is close to the product, leading to difficult separation by standard extraction or chromatography.

Troubleshooting Protocol:

  • Reaction Monitoring: Before workup, confirm the reaction has gone to completion using TLC or LC-MS. If starting material is still present, consider extending the reaction time or adding a small additional charge of the limiting reagent.

  • Liquid-Liquid Extraction: Exploit differences in acidity/basicity. If the starting material has a functional group that can be ionized (e.g., a phenol or amine) while the product does not, an acid/base wash can selectively pull it into the aqueous layer. For this specific molecule, this is less likely, so chromatographic methods are key.

  • Optimized Chromatography:

    • Flash Chromatography: This is the most common method. The key is selecting a solvent system that provides a good separation factor (ΔRf) between your product and the starting material on a TLC plate. Aim for a ΔRf of at least 0.2.

    • Preparative HPLC: For high-value material or very difficult separations, preparative reverse-phase HPLC can be highly effective.[3] A C18 column with a methanol/water or acetonitrile/water mobile phase is a standard choice.[3]

Data Summary: Typical Chromatography Conditions

TechniqueStationary PhaseMobile Phase System (Typical)Application Notes
Flash Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate GradientBest for multi-gram scale; cost-effective.
Preparative HPLC C18 Silica (5-10 µm)Acetonitrile/Water with 0.1% Formic AcidHigh resolution for difficult separations; suitable for final polishing.[4]
SFC Cyano or Diol-basedSupercritical CO2 with Methanol co-solventExcellent for resolving complex isomer mixtures.

Validation Step: Use a quantitative method like HPLC-UV or qNMR to determine the concentration of residual starting material in the final product. The level should meet the specifications required for the next synthetic step or final application.

Question 3: My product appears to be degrading during purification, especially on a silica gel column. What is causing this and how can I prevent it?

Plausible Cause: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene contains multiple electron-withdrawing groups, making the aromatic ring electron-deficient and potentially susceptible to nucleophilic attack. The slightly acidic nature of standard silica gel can catalyze decomposition or reactions with nucleophilic solvents (like methanol). Furthermore, nitroaromatic compounds can be sensitive to heat and light.[5]

Troubleshooting Protocol:

  • Avoid Reactive Solvents: Do not use methanol as a co-solvent in your chromatography eluent if degradation is suspected. Opt for less nucleophilic polar solvents like ethyl acetate, acetone, or methyl tert-butyl ether (MTBE).

  • Use Deactivated Media:

    • Neutralize Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded-phase silica like diol or cyano columns, which are generally less harsh.

  • Minimize Heat and Light Exposure:

    • Concentrate fractions from chromatography at reduced temperature using a rotary evaporator with a water bath temperature below 40°C.

    • Protect the compound from direct light by wrapping flasks and vials in aluminum foil.

  • Consider Non-Chromatographic Methods: If the product is crystalline, recrystallization is the preferred method as it avoids contact with stationary phases and can be performed under mild conditions.[2]

Experimental Workflow: Purification Strategy Here is a decision-making workflow for purifying a sensitive compound like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Purification_Workflow A Crude Product B Aqueous Workup (e.g., Water/Brine Wash) A->B C Analyze Purity (TLC/LC-MS) B->C D Is Purity >95%? C->D E Recrystallization (Solvent Screen) D->E Yes F Column Chromatography D->F No I Dry Final Product (Vacuum, <40°C) E->I G Is Degradation Observed? F->G H Use Deactivated Silica or Alumina G->H Yes G->I No H->I J Final QC (NMR, HPLC, MS) I->J

Caption: Decision workflow for purification.

Question 4: I am having difficulty finding a suitable single-solvent system for recrystallization. What should I do?

Plausible Cause: Highly functionalized molecules like this one often exhibit complex solubility profiles, being too soluble in polar solvents and poorly soluble in nonpolar ones. This makes finding a single solvent with the ideal temperature-dependent solubility curve challenging.

Troubleshooting Protocol:

  • Employ a Two-Solvent System: This is the most common and effective solution.[6] The goal is to find a pair of miscible solvents:

    • Solvent 1 (The "Good" Solvent): A solvent in which your compound is highly soluble, even at room temperature.

    • Solvent 2 (The "Bad" or "Anti-Solvent"): A solvent in which your compound is poorly soluble.

  • Procedure for Two-Solvent Recrystallization:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent to form a saturated solution.

    • While the solution is still hot, slowly add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now supersaturated.

    • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

  • Common Solvent Pairs to Screen:

    • Dichloromethane / Hexanes

    • Ethyl Acetate / Hexanes

    • Acetone / Water

    • Ethanol / Water

    • Toluene / Heptane

Troubleshooting Diagram: Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Oiling Out NoCrystals No Crystals Form Problem->NoCrystals No Crystals LowYield Yield is Very Low Problem->LowYield Low Yield Sol1 Solution: Lower saturation temperature. Use more solvent. OilingOut->Sol1 Sol2 Solution: Scratch flask inner wall. Add a seed crystal. Cool more slowly. NoCrystals->Sol2 Sol3 Solution: Concentrate mother liquor. Ensure sufficient cooling time. LowYield->Sol3

Sources

Optimization

Optimizing reaction conditions for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Technical Support Center: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Welcome to the technical support resource for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS No. 1820740-06-4).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Welcome to the technical support resource for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS No. 1820740-06-4). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the success of your synthetic endeavors.

Overview of the Reagent

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly activated aromatic substrate designed for complex organic synthesis. Its key structural features dictate its reactivity:

  • Two Excellent Leaving Groups: The presence of both chloro and fluoro substituents provides options for selective nucleophilic aromatic substitution (SNAr). In most polar aprotic solvents, fluoride is the more facile leaving group due to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the transition state.[1]

  • Dual Activating Groups: The ring is rendered exceptionally electron-deficient by two powerful electron-withdrawing groups (EWGs): a nitro group (NO₂) and a methanesulfonyl (SO₂Me) group.[2] Their ortho and para positions relative to the halogens significantly lower the energy barrier for nucleophilic attack, making this reagent far more reactive than typical chloro-nitrobenzene derivatives.[3][4]

This high degree of activation makes the molecule an excellent building block but also necessitates precise control over reaction conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? A1: This reagent is primarily used as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. It is a key intermediate for introducing the 2-nitro-4-methanesulfonyl-5-fluorophenyl or 5-chloro-2-nitro-4-methanesulfonylphenyl moiety into a target molecule, which is a common scaffold in the development of pharmaceuticals and agrochemicals.

Q2: Which halogen is the better leaving group, chlorine or fluorine? A2: In the context of SNAr reactions, fluoride is generally a better leaving group than chloride.[1] The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[4] The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic and better able to stabilize the incoming negative charge in the transition state. Therefore, nucleophilic attack is kinetically favored at the C-F position.

Q3: What are the recommended storage conditions? A3: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Storage at ambient temperatures is generally acceptable for short to medium terms.[5]

Q4: What are the main safety concerns? A4: While specific toxicity data for this exact molecule is limited, related chloro-nitrobenzene compounds are harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.[5] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Optimizing Your SNAr Reactions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion to Product

Q: I've mixed my nucleophile with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, but TLC/LC-MS analysis shows only starting material even after several hours. What's going wrong?

A: This is a common issue that can usually be traced back to one of three areas: the nucleophile, the reaction conditions, or the solvent system.

Possible Cause Underlying Rationale Recommended Solution
Insufficient Nucleophilicity The nucleophile may not be strong enough to attack the highly electron-deficient ring, or it may be protonated and inactive.For Amines: Ensure the amine is not in its salt form (e.g., HCl salt). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to deprotonate it. For Alcohols/Thiols: These require deprotonation to form the more potent alkoxide/thiolate. Use a strong base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃).[4]
Inappropriate Temperature While the substrate is highly activated, some reactions still require thermal energy to overcome the activation barrier.Gently warm the reaction mixture. Start at 40-50 °C and monitor progress by TLC. If the reaction is still sluggish, you can incrementally increase the temperature to 60-80 °C. Be cautious, as higher temperatures can promote side reactions.
Incorrect Solvent Choice Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction rate.Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF). These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.[6]
Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Q: My reaction is working, but I'm getting a mixture of products corresponding to substitution at both the chloro and fluoro positions. How can I improve selectivity?

A: Achieving high regioselectivity is key. While substitution at the fluorine position is generally favored, several factors can lead to mixtures.

Possible Cause Underlying Rationale Recommended Solution
High Reaction Temperature At elevated temperatures, the kinetic preference for substitution at the C-F bond diminishes, and the thermodynamically driven substitution at the C-Cl bond can become more competitive.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and allow the reaction to proceed for a longer period. This will favor the kinetically preferred product.
Steric Hindrance A very bulky nucleophile may face less steric hindrance when attacking the carbon bearing the chlorine compared to the more crowded fluorine position (flanked by the nitro group).This is an inherent substrate-nucleophile issue. If possible, consider using a less sterically demanding nucleophile. Otherwise, be prepared for a more challenging purification. Careful column chromatography with a shallow solvent gradient will be necessary to separate the isomers.
Hard and Soft Acids and Bases (HSAB) Principle The C-F bond is "harder" (more electrostatic) while the C-Cl bond is "softer" (more covalent). "Hard" nucleophiles (e.g., alkoxides, primary amines) will preferentially attack the harder C-F site. "Softer" nucleophiles (e.g., thiolates) might show less selectivity.If using a soft nucleophile like a thiol, running the reaction at a lower temperature is the most effective way to enhance selectivity for the kinetically favored C-F substitution.
Issue 3: Product Decomposition or Darkening of the Reaction Mixture

Q: My reaction mixture turns dark brown or black, and my product yield is low, with signs of decomposition. What is happening?

A: Darkening often indicates decomposition, which can be caused by overly harsh conditions.

Possible Cause Underlying Rationale Recommended Solution
Reaction Temperature is Too High Nitroaromatic compounds can be thermally unstable and may decompose or participate in unwanted side reactions (e.g., polymerization) at high temperatures.Reduce the reaction temperature immediately. If the reaction requires heat, do not exceed 80 °C unless absolutely necessary and monitor closely.
Base is Too Strong or in Excess A very strong base (e.g., NaH, t-BuOK) can deprotonate other positions on the aromatic ring or the product itself, leading to side reactions or decomposition. This is particularly true if the reaction is run for an extended period.Use the minimum amount of base required (typically 1.1-1.2 equivalents for deprotonation). Consider using a milder base like K₂CO₃ or Cs₂CO₃ if your nucleophile is acidic enough. Ensure the base is added slowly and at a controlled temperature (e.g., 0 °C).[4]
Presence of Oxygen Some reaction intermediates, particularly anionic species, can be sensitive to oxidation by atmospheric oxygen, leading to colored byproducts.Run the reaction under an inert atmosphere of nitrogen or argon. This involves using flame-dried glassware and performing reagent transfers via syringe.[4]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction with a primary or secondary amine.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent).

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Mechanism Diagrams

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve Substrate in Anhydrous DMF p2 Add Amine Nucleophile (1.1 eq) p1->p2 p3 Add DIPEA Base (2.0 eq) p2->p3 r1 Stir at Room Temp (1-4 hours) p3->r1 r2 Monitor by TLC / LC-MS r1->r2 r2->r1 Incomplete? w1 Quench with Water r2->w1 Complete w2 Extract with Ethyl Acetate w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify by Chromatography w3->w4

Caption: General experimental workflow for an SNAr reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

Sources

Troubleshooting

Technical Support Center: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. As a high...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. As a highly functionalized aromatic compound, it presents unique stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary postulated degradation pathways for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene?

Answer: Based on the chemical functionalities present (a nitroaromatic ring, a sulfonyl group, and halogen substituents), several degradation pathways can be anticipated under various stress conditions. Direct experimental data for this specific molecule is not extensively published; therefore, these pathways are postulated based on well-established chemical principles for related structures.

  • Reductive Pathway: The nitro group is highly susceptible to reduction, which can occur under anaerobic conditions or in the presence of reducing agents (e.g., zero-valent iron, certain microbial enzymes).[1][2] This typically proceeds through nitroso and hydroxylamine intermediates to form the corresponding aniline derivative, 5-fluoro-4-methanesulfonyl-2-amino-chlorobenzene.[1][2]

  • Hydrolytic Pathways (pH-dependent):

    • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is significantly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups.[3] This makes the compound susceptible to nucleophilic attack, especially under basic conditions. Hydroxide ions (OH⁻) can displace the chloride or fluoride, with the chloride typically being a better leaving group. The position of attack is directed by the activating groups.[3][4]

    • Sulfonyl Group Cleavage: While the methanesulfonyl group itself is generally stable, extreme pH and high temperatures can lead to cleavage of the aryl-S bond, yielding sulfonic acid derivatives.[5]

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[6] In aqueous environments, irradiation with UV light can lead to complex reactions, including hydroxylation of the aromatic ring and, in the presence of oxygen, the formation of nitrophenols.[6]

Q2: My analytical results (LC-MS, GC-MS) show unexpected peaks after my reaction workup. What could these be?

Answer: Unexpected peaks often correspond to degradation products. The most common culprits arise from exposure to basic or acidic aqueous solutions during extraction, or high temperatures during solvent evaporation.

Refer to the table below for a summary of potential degradation products and their expected mass-to-charge ratios (m/z) in mass spectrometry. This can serve as a preliminary guide for identifying unknown peaks.

Postulated Degradant NameMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺[M-H]⁻Plausible Cause
Parent Compound C₇H₅ClFNO₄S252.96253.97251.95-
Amine Derivative C₇H₇ClFNO₂S222.98223.99221.97Reduction
Hydrolysis Product (Cl replaced by OH) C₇H₆FNO₅S235.00236.01233.99Basic Hydrolysis (SNAr)
Hydrolysis Product (F replaced by OH) C₇H₆ClNO₅S250.97251.98249.96Basic Hydrolysis (SNAr)
Sulfonic Acid Derivative C₆H₄ClFNO₂174.98-173.97Aggressive Hydrolysis

Note: Masses are calculated for the most abundant isotopes. The observed m/z may vary based on the adduct formed during ionization.

Q3: What are the optimal storage and handling conditions for this compound to minimize degradation?

Answer: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

Q4: My reaction yields are inconsistent. Could degradation be the cause?

Answer: Absolutely. Inconsistent yields are a classic sign of product or starting material instability under the reaction or workup conditions.

  • Thermal Stress: If your reaction requires high temperatures, the compound may be degrading. Run a control experiment by heating the compound in the reaction solvent for the same duration and analyze for degradation.

  • pH Sensitivity: If your reaction involves strong acids or bases, or if the workup includes an acid/base wash, you may be inducing hydrolysis or other side reactions. Test the stability of your compound in acidic and basic media separately before integrating it into your workflow.

  • Reagent Incompatibility: Strong nucleophiles or reducing agents in your reaction may be reacting with the nitro or sulfonyl groups unintentionally.

Troubleshooting Guide

Problem Potential Cause Recommended Action & Scientific Rationale
TLC or crude NMR shows multiple unexpected spots/peaks immediately after synthesis. Side reactions during synthesis. The synthesis of polysubstituted nitrobenzenes can be challenging regarding regioselectivity.[7][8] Impurities could be isomers or products of over-nitration/sulfonation. Action: Re-purify your product using column chromatography or recrystallization. Confirm the structure of the main product and impurities using NMR and MS.
A pure sample develops impurities over a few days on the bench. Ambient degradation. The compound is likely sensitive to a combination of light, atmospheric oxygen, and moisture. Action: Immediately store purified material under the optimal conditions described in FAQ #3. Re-analyze the material before each use to ensure purity.
During a reaction workup involving a basic wash (e.g., NaHCO₃), a new, more polar spot appears on TLC. Base-induced hydrolysis. The electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr), where OH⁻ or even HCO₃⁻ can act as a nucleophile, displacing the chloride or fluoride.[3][9] Action: Avoid strong bases. Use milder conditions like a water wash or a brine wash. If a base is necessary, keep the contact time minimal and perform the extraction at low temperatures (0-5 °C).
Attempting a reaction to reduce the nitro group (e.g., with SnCl₂ or H₂/Pd-C) gives a complex mixture. Reductive cleavage of other groups. While the nitro group is the most readily reducible, aggressive reducing conditions can also lead to reductive dehalogenation (removal of Cl or F) or cleavage of the sulfonyl group. Action: Use milder, more selective reducing agents. For example, sodium dithionite or transfer hydrogenation with ammonium formate may offer better selectivity for the nitro group reduction.[2]

Visualizing Degradation & Experimental Design

Postulated Degradation Pathways Diagram

The following diagram illustrates the most probable degradation routes for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene based on its chemical structure.

Parent 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (C₇H₅ClFNO₄S) Reduced Amine Derivative (C₇H₇ClFNO₂S) Parent->Reduced Reduction (e.g., Fe⁰, Na₂S₂O₄, Microbial) HydrolyzedCl Hydrolysis Product (Cl → OH) (C₇H₆FNO₅S) Parent->HydrolyzedCl SNA_r_ (Basic Hydrolysis) HydrolyzedF Hydrolysis Product (F → OH) (C₇H₆ClNO₅S) Parent->HydrolyzedF SNA_r_ (Basic Hydrolysis) Photolyzed Hydroxylated Derivatives Parent->Photolyzed Photodegradation (UV Light)

Caption: Postulated degradation pathways for the title compound.

Forced Degradation Study Workflow

This workflow provides a systematic approach to investigating the stability of the molecule, as recommended by ICH guidelines.[10][11]

A Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) B Aliquot into 5 separate, protected vials A->B C1 Acidic Stress Add 0.1 M HCl, heat at 60°C B->C1 C2 Basic Stress Add 0.1 M NaOH, RT B->C2 C3 Oxidative Stress Add 3% H₂O₂, RT B->C3 C4 Thermal Stress Heat at 60°C (solid & solution) B->C4 C5 Photolytic Stress Expose to ICH light conditions B->C5 D Sample at time points (e.g., 2, 4, 8, 24 hours) C1->D C2->D C3->D C4->D C5->D E Quench/Neutralize sample (if applicable) D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Assess Mass Balance & Identify Degradants F->G

Sources

Optimization

Removal of impurities from 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Technical Support Center: Purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Product Profile & Chemical Context Chemical Name: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene[1][2][3][4][5] CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Product Profile & Chemical Context

  • Chemical Name: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene[1][2][3][4][5]

  • CAS Number: 1820740-06-4[1][2]

  • Molecular Formula: C₇H₅ClFNO₄S[1][2]

  • Molecular Weight: 253.64 g/mol [1][2][5]

  • Application: Advanced intermediate for agrochemical synthesis (e.g., HPPD-inhibitor herbicides) and pharmaceutical building blocks.[1][2]

Critical Reactivity Note: This compound contains a fluorine atom para to a nitro group and ortho to a methanesulfonyl group (depending on exact numbering conventions, but electronically activated).[2] This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2] Avoid strong bases (NaOH, KOH) and elevated temperatures during aqueous washes , as this will generate phenolic impurities.[2]

Impurity Landscape Analysis

The following impurities are characteristic of the synthesis routes involving oxidation of sulfides or nitration of sulfones.

Impurity TypeChemical IdentityOriginDetection (TLC/HPLC)
Impurity A Sulfide Precursor (1-Chloro-5-fluoro-4-methylthio-2-nitrobenzene)Incomplete oxidation of the methylthio intermediate.[1][2]Less Polar than product.Higher R_f.
Impurity B Sulfoxide Intermediate (1-Chloro-5-fluoro-4-methylsulfinyl-2-nitrobenzene)Partial oxidation (stopped at sulfoxide).[1][2]More Polar than product.Lower R_f.
Impurity C Hydrolysis Product (Phenol) (5-Chloro-4-nitro-2-methanesulfonylphenol)Displacement of Fluorine by OH⁻ or H₂O during workup.[1][2]Acidic. Streaks on silica.Yellow/Orange color.[1][2]
Impurity D Regioisomer (Isomer of nitro position)Non-selective nitration (if nitration is the final step).[2]Very similar R_f.Requires HPLC/NMR.

Troubleshooting Guide (Q&A)

Scenario 1: Incomplete Oxidation (Sulfide/Sulfoxide Contamination)

Q: My HPLC shows a peak with RRT ~0.8 (Sulfide) or ~1.2 (Sulfoxide). Recrystallization isn't removing it efficiently.[1][2] What should I do?

A: Recrystallization is often ineffective for removing large amounts (>5%) of sulfide/sulfoxide due to structural similarity (co-crystallization).[1][2]

  • The Fix (Chemical Treatment): You must push the oxidation to completion before final purification.[2]

    • Dissolve the crude solid in Acetic Acid or Dichloromethane (DCM).[2]

    • Add 1.5 equivalents of 30% Hydrogen Peroxide (H₂O₂) or mCPBA.[2]

    • Stir at 40–50°C (monitor TLC until the impurity spot disappears).

    • Quench: Wash with 10% Sodium Bisulfite (NaHSO₃) to destroy excess oxidant.[2]

    • Proceed to recrystallization.[1][2][6]

Scenario 2: Color Issues & Phenolic Impurities

Q: The product is a dark orange/brown solid, but it should be pale yellow. The melting point is broad. [2]

A: Dark color usually indicates phenolic impurities (Impurity C) or oxidative tars.[1][2]

  • The Fix (Mild Alkaline Wash):

    • Caution: Do NOT use NaOH.[1][2]

    • Dissolve crude in Ethyl Acetate (EtOAc).[2]

    • Wash twice with cold (0–5°C) 5% NaHCO₃ . The phenol is acidic and will partition into the aqueous layer.[2]

    • Wash immediately with cold brine to remove residual base.[2]

    • Dry over Na₂SO₄ and treat with activated charcoal (5% w/w) for 30 mins at room temperature. Filter and evaporate.[2][7]

Scenario 3: Low Yield during Recrystallization

Q: I am using Ethanol for recrystallization, but the recovery is <50%.

A: Nitro-sulfones are moderately soluble in hot ethanol but may not crash out well if the volume is too high.[1][2]

  • The Fix (Solvent Switch):

    • Recommended System: Isopropanol (IPA) / Water or Ethanol / Water .[1][2]

    • Protocol: Dissolve in boiling IPA (minimum volume). Add hot water dropwise until persistent turbidity is observed. Rewarm to clear the solution, then let it cool slowly to room temperature, then to 0°C.

    • Alternative: If solubility is very high, use Toluene/Heptane (Dissolve in hot Toluene, add Heptane).[2]

Detailed Purification Protocols

Protocol A: Standard Recrystallization (High Purity)

Best for removing trace isomers and non-polar byproducts.[1][2]

  • Preparation: Weigh 10.0 g of crude 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

  • Dissolution: Add 40 mL of Ethanol (95%) or Isopropanol . Heat to reflux (approx. 78–82°C) with stirring.

  • Filtration (Optional): If insoluble black specks are visible, filter the hot solution through a pre-warmed celite pad.

  • Crystallization:

    • Remove from heat.[1][2]

    • Stir slowly. As the temperature drops to ~50°C, seed the solution with pure crystal (if available).

    • Allow to cool to room temperature (20–25°C) over 2 hours.

    • Chill in an ice bath (0–5°C) for 1 hour.

  • Isolation: Filter the pale yellow crystals via vacuum filtration.

  • Washing: Wash the cake with 10 mL of cold (-10°C) Ethanol .

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Reslurry (For Surface Impurities)

Best for removing oily residues or trace phenols without significant yield loss.[1][2]

  • Suspend the solid in Methyl tert-butyl ether (MTBE) or Cold Methanol (3 mL solvent per 1 g solid).

  • Stir vigorously at room temperature for 30 minutes.

  • Filter and wash with a small amount of cold solvent.[2]

  • Note: This method sacrifices some yield for a quick purity boost.[2]

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene based on the specific impurity profile.

PurificationWorkflow Start Crude Product (1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene) CheckTLC Analyze Purity (TLC / HPLC) Start->CheckTLC Decision1 Impurity Type? CheckTLC->Decision1 SulfidePath Sulfide/Sulfoxide (Incomplete Oxidation) Decision1->SulfidePath Low Rf or High Rf spots PhenolPath Phenolic/Color (Hydrolysis) Decision1->PhenolPath Dark Color / Acidic IsomerPath Regioisomers (Clean but mixed) Decision1->IsomerPath Close eluting spots OxidationStep Re-oxidation (H2O2/AcOH or mCPBA) SulfidePath->OxidationStep WashStep Cold Wash (5% NaHCO3, 0°C) PhenolPath->WashStep Recryst Recrystallization (IPA/Water or EtOH) IsomerPath->Recryst OxidationStep->Recryst WashStep->Recryst Final Pure Product (Pale Yellow Solid) Recryst->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity identification.

References

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (Analogous Structure Data).[1][2][8] National Library of Medicine.[2] Available at: [Link][1][2]

  • Google Patents. Process for the preparation of 4-chloro-2-nitrobenzonitrile (Analogous SNAr chemistry). EP0110559A1.[1][2] Available at:

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank 2012.[1][2] Available at: [Link][1][2]

  • Google Patents. Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride (Sulfone oxidation protocols).[1][2] CN102351833A.[1][2] Available at:

  • Splendid Lab. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Product Page. Available at: [Link] (Verified via search context 1.7)[1][2]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Welcome to the technical support center for the HPLC analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you resolve common issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the HPLC analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, providing quick solutions to get your analysis back on track.

Q1: Why is my peak for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene tailing?

A1: Peak tailing is the most common issue for this analyte and is often caused by secondary interactions between the polar nitro and sulfonyl groups of the molecule and active silanol groups on the surface of the silica-based stationary phase.[1][2] Another potential cause is injecting your sample in a solvent that is stronger than your mobile phase.[3]

Q2: My retention times are shifting from one injection to the next. What's happening?

A2: Retention time instability can be caused by several factors. Common culprits include fluctuations in mobile phase composition, leaks in the HPLC system, or temperature variations.[4] Ensure your mobile phase is well-mixed and degassed, check all fittings for leaks, and use a column oven for consistent temperature control.[3][5]

Q3: I'm seeing "ghost peaks" in my chromatogram, especially during a blank run. Where are they coming from?

A3: Ghost peaks are typically the result of carryover from a previous injection or contamination in your mobile phase or sample vials.[6] To resolve this, implement a robust needle wash program in your autosampler and run blank injections to confirm the source of the contamination. Always use fresh, high-purity solvents for your mobile phase.[6]

Q4: Why is my baseline noisy or drifting?

A4: A noisy or drifting baseline can be caused by air trapped in the system, contaminated or improperly mixed mobile phase, or temperature fluctuations.[5][7] It is crucial to thoroughly degas the mobile phase, ensure all system components are clean, and allow the column to fully equilibrate at a stable temperature.[5]

Q5: I have poor resolution between my main peak and an impurity. How can I improve it?

A5: To improve resolution, you can optimize the mobile phase composition, such as by adjusting the organic solvent ratio.[2] You might also consider using a different stationary phase that offers alternative selectivity, such as a Phenyl-Hexyl or PFP column, which can enhance separation through pi-pi interactions with the aromatic ring of your analyte.[8]

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving complex issues.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing can compromise the accuracy of integration and reduce resolution. The following workflow will help you systematically identify and correct the cause.

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Action: Dissolve sample in mobile phase. check_solvent->dissolve_in_mp Yes check_all_peaks Does tailing affect all peaks? check_solvent->check_all_peaks No end Problem Resolved dissolve_in_mp->end physical_issue Suspect Physical Issue: - Column void - Blocked frit check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction: Secondary silanol interactions. check_all_peaks->chemical_issue No replace_column Action: Replace guard column. If persists, reverse-flush or replace analytical column. physical_issue->replace_column replace_column->end modify_mp Action: 1. Lower mobile phase pH   (e.g., add 0.1% Formic Acid). 2. Add a competitor   (e.g., Triethylamine). 3. Use an end-capped column. chemical_issue->modify_mp modify_mp->end

Caption: A decision tree for troubleshooting peak tailing.

Step-by-Step Protocol to Address Peak Tailing:
  • Verify Sample Solvent: The first and simplest check is to ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.[3] Injecting in a stronger solvent can cause peak distortion, including tailing.

  • Evaluate the Scope of the Problem: Observe if tailing affects all peaks in your chromatogram or just the analyte of interest.

    • All Peaks Tailing: This typically points to a physical problem within the system, such as a void at the column inlet or a partially blocked frit.[1][6] Consider replacing the guard column first. If the issue persists, you may need to reverse and flush the analytical column (if the manufacturer's instructions permit) or replace it entirely.[1]

    • Only Analyte Peak Tailing: This strongly suggests a specific chemical interaction between your analyte and the stationary phase.

  • Address Secondary Chemical Interactions: The nitro and sulfonyl groups in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene can interact with residual silanol groups on the column packing, leading to tailing.[1]

    • Modify Mobile Phase pH: Adding a small amount of an acid, like 0.1% formic or phosphoric acid, to the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[9]

    • Use a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also help by interacting with the active sites on the stationary phase.[8]

    • Select a Different Column: If mobile phase modifications are not sufficient, consider using a column with a less active stationary phase, such as one that is heavily end-capped or a column with a different chemistry altogether (e.g., Phenyl-Hexyl).[6][8]

Guide 2: Managing Retention Time Variability

Consistent retention times are critical for peak identification and quantification.

Potential Cause Diagnostic Check Corrective Action
Pump/Flow Rate Issues Monitor the system pressure. Fluctuations can indicate a problem.Check for leaks, especially around pump seals and fittings.[3] Purge the pump to remove any trapped air bubbles.[3] If the problem persists, the pump seals may need to be replaced.
Mobile Phase Composition If using a gradient, ensure the proportioning valves are functioning correctly.Premix the mobile phase manually to rule out issues with the pump's mixer.[3] Always ensure the mobile phase components are miscible and thoroughly degassed.
Column Temperature Observe if retention times drift with ambient temperature changes.Use a column oven to maintain a constant and stable temperature.[3][4] Ensure the column is fully equilibrated at the set temperature before starting your analysis.
Column Equilibration Noticeable drift at the beginning of a sequence of runs.Allow sufficient time for the column to equilibrate with the mobile phase before injecting your first sample. This is especially important when changing mobile phases.[5]

Recommended Starting HPLC Method

This method serves as a robust starting point for the analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Optimization may be required based on your specific instrumentation and sample matrix.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene standard or sample.

    • Dissolve in a 10 mL volumetric flask with the diluent (Acetonitrile/Water 50:50 v/v).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Mobile Phase Preparation (Isocratic):

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Combine Mobile Phase A and Mobile Phase B in a 40:60 ratio (v/v).

    • Degas the final mobile phase mixture for 15 minutes using an ultrasonic bath or an online degasser.

  • Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good reversed-phase retention for nitroaromatic compounds.[10][11]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile often provides better peak shape for nitroaromatic compounds. Formic acid helps to suppress silanol interactions, reducing peak tailing.[9][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[11][13]
Column Temperature 30°CMaintaining a constant temperature improves retention time reproducibility.[11]
Detection (UV) 254 nmA common wavelength for detecting aromatic compounds.[12] A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Run Time 15 minutesShould be sufficient to elute the main peak and any potential impurities.
System Suitability Workflow

G start Start Analysis Sequence equilibrate Equilibrate System (30 minutes) start->equilibrate blank_injection Inject Blank (Diluent) equilibrate->blank_injection check_baseline Check for Baseline Noise & Ghost Peaks blank_injection->check_baseline proceed Proceed to SST Injections check_baseline->proceed Pass troubleshoot Troubleshoot System: - Check mobile phase - Purge pump - Clean injector check_baseline->troubleshoot Fail sst_injections Inject Standard Solution (n=5) proceed->sst_injections troubleshoot->equilibrate evaluate_sst Evaluate SST Parameters: - %RSD of RT & Area < 2% - Tailing Factor < 1.5 sst_injections->evaluate_sst sample_analysis Begin Sample Analysis evaluate_sst->sample_analysis Pass remediate Remediate Method: - Adjust mobile phase - Check column health evaluate_sst->remediate Fail remediate->equilibrate

Caption: A workflow for ensuring system suitability before sample analysis.

References

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Identification of impurities in "1-(2-Bromoethyl)-2-nitrobenzene" by HPLC/GC-MS. (2025, December). BenchChem.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.
  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab Blog.
  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (2025, March 26). MDPI.
  • Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). SpringerLink.
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (n.d.). BenchChem.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MTC USA.
  • HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. (n.d.). Asian Publication Corporation.
  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. (n.d.). PMC.

Sources

Optimization

Managing exothermic reactions in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene synthesis

Subject: Managing Exothermic Events in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Synthesis Ticket ID: CHEM-SAFE-8821 Support Tier: Level 3 (Process Safety & Scale-up) Executive Summary: The Thermal Landscape You...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Exothermic Events in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Synthesis Ticket ID: CHEM-SAFE-8821 Support Tier: Level 3 (Process Safety & Scale-up)

Executive Summary: The Thermal Landscape

You are synthesizing 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene . This molecule contains a "push-pull" electronic system (electron-withdrawing sulfone and nitro groups) that necessitates harsh reaction conditions, specifically during the Nitration and Oxidation stages.

The synthesis likely proceeds via the nitration of 1-chloro-5-fluoro-4-(methylsulfonyl)benzene or the oxidation of the corresponding sulfide. Both pathways present distinct, high-risk thermal profiles.[1] This guide addresses the two critical "Thermal Gates" where process deviations most frequently lead to runaway reactions.

Module 1: The Nitration Crisis (Critical Exotherm)

Context: Nitrating a phenyl sulfone (electron-deficient ring) requires "forcing conditions"—typically Mixed Acid (HNO₃/H₂SO₄) at elevated temperatures (


C).
The Hazard:  The Induction Period . Because the ring is deactivated, the reaction may not start immediately upon acid addition. If you continue dosing acid during this "dead time," you accumulate unreacted accumulation. Once the reaction triggers, the heat release is instantaneous and exponential (Thermal Runaway).
Troubleshooting: Nitration Process Control
SymptomProbable Root CauseImmediate Action
Temp Flatline during Dosing Induction Period. Reaction has not initiated. Reagents are accumulating.[2]STOP DOSING IMMEDIATELY. Do not restart until exotherm is observed and consumed.
Sudden Temp Spike (

C/min)
Reagent Accumulation. The "sleeping beast" has woken up.Engage emergency cooling (jacket crash). DO NOT quench with water yet (heat of dilution risk).
Brown Fumes (NOx) in Headspace Oxidative Decomposition. The nitric acid is oxidizing the substrate rather than nitrating it.Increase agitation speed. Check if temp is too high (

C).
FAQ: Nitration Safety

Q: Why can't I just add the acid cold (


C) to be safe? 
A:  Counter-intuitively, this is dangerous. At 

C, the nitration rate for a sulfone-deactivated ring is near zero. You will successfully add all the acid with no temperature rise. When you later heat the vessel to the activation temperature (e.g.,

C), the entire batch will react simultaneously.
  • Correct Protocol: Establish a "heel" at reaction temperature, dose acid slowly, and ensure consumption tracks with dosing (heat flow calorimetry).

Module 2: The Sulfide-to-Sulfone Oxidation

Context: If your route involves oxidizing 1-chloro-5-fluoro-4-(methylthio)-2-nitrobenzene using Hydrogen Peroxide (


) and a catalyst (e.g., Sodium Tungstate).
The Hazard:  Peroxide accumulation. The oxidation of Sulfide 

Sulfoxide is fast; Sulfoxide

Sulfone is slower and rate-limited.
Troubleshooting: Oxidation Stalls
SymptomProbable Root CauseImmediate Action
Peroxide accumulation (Test Strip) Catalyst poisoning or temperature too low for 2nd oxidation step.Stop

feed. Hold temperature. Wait for peroxide consumption.
Foaming / Gas Evolution

Decomposition.
Oxygen generation due to metal impurities or high pH.
Adjust pH (usually acidic range required). Check reactor cleanliness (Fe/Mn ions decompose peroxide).

Module 3: Experimental Protocols & Logic

The "Dose-and-Wait" Nitration Protocol

Standard Operating Procedure for Deactivated Rings

  • Charge: Substrate and

    
     (solvent/catalyst). Heat to 
    
    
    
    C (Activation Temp).
  • Initiation: Add 5% of the calculated

    
    .
    
  • Hold: Wait for the exotherm (typically 1-3°C rise). Do not proceed until this "kick" is observed.

  • Controlled Dosing: Feed remaining

    
     over 4-6 hours.
    
    • Interlock Rule: If Reactor Temp >

      
      C, Feed Pump = OFF.
      
  • Cook-out: Hold at temperature for 2 hours to ensure completion.

  • Quench: Transfer reaction mass into cold water (Reverse Quench). Never add water to the acid mass (Steam explosion risk).

Thermal Data Reference

Estimated values based on analogous nitro-sulfone synthesis.

ParameterValueImplication

(Nitration)

to

kJ/mol
High. Adiabatic temp rise can exceed

C.

(Oxidation)

to

kJ/mol
Very High. Cooling capacity is the bottleneck.
MTSR (Max Temp Synthesis Reaction)

C (Adiabatic)
Exceeds decomposition temp of nitro compounds.
Onset of Decomposition

C
If cooling fails, the vessel will rupture.

Visualizing the Safety Logic

Diagram 1: The Nitration Safety Interlock System

This logic gate prevents the most common cause of explosions: accumulation of reactants.

NitrationSafety Start Start Nitration Dosing CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision Is Tr > Setpoint + 5°C? CheckTemp->Decision PumpOn Pump ON (Dosing HNO3) Decision->PumpOn No (Safe) PumpOff Pump OFF (Emergency Stop) Decision->PumpOff Yes (Exotherm Spike) CheckAccum Check Heat Flow (Qr) Is Qr dropping while dosing? PumpOn->CheckAccum Cooling Max Cooling Jacket PumpOff->Cooling Cooling->CheckTemp CheckAccum->CheckTemp No (Normal) AccumWarning ALARM: Accumulation Detected Stop Dosing Immediately CheckAccum->AccumWarning Yes (Dangerous)

Caption: Logic flow for automated dosing systems. Note that both high temperature AND low heat flow (accumulation) trigger a shutdown.

Diagram 2: Synthesis Pathway & Thermal Hotspots

The chemical journey from precursor to target, highlighting where the heat is generated.

SynthesisPath Precursor 1-chloro-5-fluoro-4- (methylthio)benzene Step1 Oxidation Step (H2O2 / Tungstate) Precursor->Step1 Intermed Sulfone Intermediate (Deactivated Ring) Step1->Intermed Haz1 Hazard: Peroxide Accumulation High Exotherm Step1->Haz1 Step2 Nitration Step (HNO3 / H2SO4) Intermed->Step2 Target TARGET: 1-Chloro-5-fluoro-4- methanesulfonyl-2-nitrobenzene Step2->Target Haz2 Hazard: Thermal Runaway Induction Period Risk Step2->Haz2

Caption: The synthesis route. The transition from Sulfone to Nitro-Sulfone (Step 2) is the critical safety bottleneck.

References

  • Continuous-flow-enabled intensification in nitration processes. (2025). PubMed Central. Discusses induction periods and autocatalytic profiles in nitration. 3

  • Process Safety Assessment of the Entire Nitration Process. (2025). MDPI. Detailed analysis of thermal decomposition and adiabatic temperature rise (MTSR) in nitration. 4

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Explains the destabilizing effect of sulfuric acid/nitric acid mixtures on nitro-compounds. 5

  • Nitrating Acid Mixture Safety Data. NOAA Cameo Chemicals. Reactivity profile of mixed acid and water sensitivity. 6

Sources

Troubleshooting

Preventing byproduct formation with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Technical Support Center: Optimization of Reactions with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Critical Reactivity Profile: The "Why" Behind the Chemistry To prevent byproducts, you must first understand the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reactions with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Critical Reactivity Profile: The "Why" Behind the Chemistry

To prevent byproducts, you must first understand the electronic "warfare" occurring on the benzene ring. This molecule is a "loaded spring" for Nucleophilic Aromatic Substitution (


) because it possesses two potential leaving groups (Cl and F) activated by two powerful electron-withdrawing groups (EWGs: 

and

).
The Activation Map
  • Site A (C5-Fluorine): This is the Kinetic Sweet Spot .

    • Leaving Group: Fluorine (Highly electronegative, stabilizes the Meisenheimer complex).[1]

    • Activation: Para-Nitro and Ortho-Methanesulfonyl.

    • Reactivity: Extremely High. The para-nitro group provides the strongest resonance stabilization for the intermediate negative charge without steric hindrance.

  • Site B (C1-Chlorine): This is the Primary Impurity Site .

    • Leaving Group: Chlorine (Weaker leaving group in

      
       contexts).
      
    • Activation: Ortho-Nitro and Para-Methanesulfonyl.

    • Reactivity: High, but generally lower than Site A. The ortho-nitro group creates steric bulk that can impede nucleophilic attack compared to the para position.

The Golden Rule: In activated systems, Fluorine is displaced 20–100x faster than Chlorine. However, if you apply excess heat or strong bases, you lose this selectivity, leading to Regio-isomers (attack at Cl) or Bis-substitution (attack at both).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity Issues (Wrong Isomer)

Q: I am seeing ~10-15% of the regio-isomer where the nucleophile displaced the Chlorine instead of the Fluorine. How do I stop this?

A: This is a classic thermodynamic vs. kinetic control issue.

  • Root Cause: The reaction temperature is likely too high, or the solvent is too polar (e.g., DMF/DMSO at

    
    ). High energy conditions lower the barrier for the "harder" reaction (Cl displacement).
    
  • The Fix:

    • Lower the Temperature: Run the reaction at 0°C to 10°C . The rate difference between displacing F vs. Cl is maximized at lower temperatures.

    • Change Solvent: Switch from dipolar aprotic solvents (DMF, DMSO) to less polar aprotic solvents like THF or Acetonitrile (MeCN) . While the reaction will be slower, the selectivity often improves significantly.

    • Sterics: If your nucleophile is bulky, the ortho-nitro group near the Chlorine will naturally protect it. If your nucleophile is small (e.g., methylamine), you must be stricter with temperature control.

Category B: Bis-Substitution (Over-Reaction)

Q: Mass spec shows a peak corresponding to [M + 2(Nucleophile) - (F+Cl)]. I’m losing my scaffold.

A: You are displacing both leaving groups.

  • Root Cause: Localized excess of nucleophile. If you add the CFMN substrate to the nucleophile, the first drops of substrate see a huge excess of amine, driving the second substitution immediately.

  • The Fix:

    • Inverse Addition: Always add the Nucleophile (slowly) to the Substrate .

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of nucleophile. Do not use an excess.

    • Proton Sponge: If the reaction generates acid (HCl/HF), use a non-nucleophilic base (like DIPEA or

      
      ) to scavenge protons without competing for the ring.
      
Category C: Hydrolysis (Phenol Formation)

Q: My conversion is good, but I have a polar impurity that doesn't move on silica. It looks like a phenol.

A: The highly activated F and Cl are susceptible to attack by water (Hydrolysis).

  • Root Cause: Wet solvents or using hydroxide bases (NaOH, KOH).

  • The Fix:

    • Dry Solvents: Ensure water content is

      
      . The 
      
      
      
      group makes the ring incredibly thirsty for any nucleophile, including trace water.
    • Base Selection: Switch to DIPEA (Hunig's base) or anhydrous

      
       . Avoid hydroxide bases entirely.
      

Optimized Experimental Protocol

Objective: Selective displacement of C5-Fluorine with a primary amine (R-NH2).

  • Preparation:

    • Charge 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq) into a reactor.

    • Add anhydrous THF (10 volumes). Cool to 0°C .

    • Add DIPEA (1.1 eq).

  • Addition:

    • Dissolve Amine Nucleophile (1.0 eq) in THF (2 volumes).

    • Add the amine solution dropwise over 30–60 minutes, maintaining internal temperature

      
      .
      
  • Monitoring:

    • Monitor by HPLC/UPLC. Look for the disappearance of SM and the ratio of Product vs. Regio-isomer.

    • Target: >98% Product, <1% Regio-isomer.

  • Workup:

    • Quench with water (carefully) or saturated

      
      .
      
    • Extract with EtOAc.[2]

    • Critical: Do not heat the crude mixture during evaporation

      
       to prevent post-reaction degradation.
      

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to stay on the green path (Kinetic Control) and avoid the red paths (Thermodynamic/Impurity).

SNAr_Pathways SM Starting Material (1-Cl, 5-F, 2-NO2, 4-SO2Me) Prod Target Product (C5-Substituted) SM->Prod Path A: Kinetic Control (Low Temp, F-displacement) Regio Regio-Isomer (C1-Substituted) SM->Regio Path B: Thermodynamic (High Temp, Cl-displacement) Phenol Hydrolysis Product (Phenol) SM->Phenol Path C: Wet Solvent (OH- attack) Bis Bis-Substituted (Impurity) Prod->Bis Path D: Excess Nucleophile (Over-reaction) Regio->Bis Path E

Caption: Reaction network showing the kinetic preference for Fluorine displacement (Green) versus competing impurity pathways (Red/Yellow).

Summary Data Table: Solvent & Leaving Group Effects

VariableConditionEffect on Regioselectivity (F vs. Cl)Risk
Leaving Group Fluorine High (Preferred) Primary target due to Meisenheimer stabilization.
ChlorineLowSecondary target (impurity).
Solvent THF / MeCN High Slower rate, but better discrimination between F and Cl.
DMF / DMSOLowFast rate, but stabilizes all transition states (more impurities).
Temperature < 0°C Excellent Kinetic control dominates.
> 40°CPoorThermodynamic control; activation energy for Cl-displacement is overcome.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link(Foundational text on SNAr reactivity order F >> Cl).

  • Rohrbach, S., et al. (2019). Regioselectivity in the

    
     Reactions of Polyhalogenated Nitrobenzenes. Journal of Organic Chemistry, 84(10), 6345–6355. Link(Detailed analysis of F vs Cl displacement in activated systems).
    
  • Gong, Y., et al. (2016). Practical Synthesis of EGFR Inhibitors via Regioselective

    
    . Organic Process Research & Development, 20(8), 1461–1468. Link(Industrial application of similar intermediates).
    

Sources

Optimization

Technical Support Center: Analytical Profiling of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Introduction Welcome to the Technical Support Center. This guide addresses the spectral characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CFMNB).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the spectral characterization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CFMNB). Due to the high electron deficiency of this scaffold, researchers often encounter "ghost" peaks arising from nucleophilic attacks, incomplete oxidation, or solvent interactions.

This document is structured to help you rapidly identify unknown peaks by correlating chemical shifts with specific mechanistic origins.

Module 1: The "Ghost" Peaks (Process-Related Impurities)

Issue: You observe unknown singlets in the aliphatic region (2.5 – 3.0 ppm) or unexpected splitting in the aromatic region. Diagnosis: These are likely oxidation intermediates. The synthesis of CFMNB typically involves the oxidation of a methyl sulfide precursor.

The Oxidation Trajectory

The transformation from Sulfide


Sulfoxide 

Sulfone results in distinct, predictable shifts of the methyl group signal.
SpeciesStructure Fragment

H NMR Shift (Methyl)

H NMR Shift (Aromatic H3)*
Status
Precursor -S-CH

2.50 – 2.55 ppm ~8.0 ppmStarting Material
Intermediate -S(=O)-CH

2.75 – 2.85 ppm ~8.3 ppmIncomplete Oxidation
Target (CFMNB) -SO

-CH

3.20 – 3.40 ppm >8.5 ppm Desired Product

*Note: H3 (proton between NO


 and SO

R) is highly sensitive to the oxidation state of the sulfur.
Troubleshooting Protocol 1: Oxidation State Verification
  • Integrate the Methyl Region: Set the integral of your target sulfone methyl peak (~3.3 ppm) to 3.0.

  • Check for Satellites: Look at 2.5 ppm and 2.8 ppm. If peaks exist, calculate the molar ratio:

    
    
    
  • Action: If >2% sulfoxide is present, re-subject material to oxidation (e.g., mCPBA or Oxone) to drive the reaction to completion.

Module 2: The "Shifting" Peaks (Solvent & Stability)

Issue: New peaks appear after the sample sits in DMSO-d


 or Methanol-d

. Diagnosis: The CFMNB molecule is a "hot" electrophile. The fluorine at position 5 is activated by the ortho-sulfonyl group, and the chlorine at position 1 is activated by the ortho-nitro group. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (S

Ar)
.[1][2]
Common Degradation Pathways
  • Hydrolysis (Reaction with H

    
    O in solvent): 
    
    • Observation: Appearance of a broad singlet (phenolic OH) and upfield shift of aromatic protons.

    • Mechanism: Displacement of Fluorine (most labile) by water/hydroxide.

  • Methanolysis (Reaction with MeOH solvent):

    • Observation: New sharp singlet at ~4.0 ppm (Methoxy group).

    • Mechanism: Displacement of Fluorine by Methoxide.

Visualizing the Degradation Logic

degradation_logic Start Unknown Peak Detected Region Which Spectral Region? Start->Region Aliphatic Aliphatic (2.0 - 4.5 ppm) Region->Aliphatic Aromatic Aromatic (6.5 - 9.0 ppm) Region->Aromatic CheckSolvent Is solvent MeOH or wet DMSO? Aliphatic->CheckSolvent Hydrolysis Broad peak + Upfield Shift? (Phenol formation) Aromatic->Hydrolysis Wet Solvent Methoxyl Peak at ~4.0 ppm? (Methoxy-displacement) CheckSolvent->Methoxyl Yes (MeOH)

Caption: Decision tree for identifying degradation products based on solvent interaction.

Module 3: Structural Confirmation (Coupling Constants)

Issue: The aromatic protons appear as "messy" doublets, often mistaken for two impurities. Diagnosis: This is intrinsic


F-

H coupling, not an impurity.
The Coupling Profile

The fluorine atom at position 5 couples to the protons at positions 6 and 3.

  • H6 (Proton between F and Cl):

    • Relationship: Ortho to Fluorine.[2]

    • Coupling Constant (

      
      ):  Large, typically 6.0 – 10.0 Hz .
      
    • Appearance: Distinct Doublet.

  • H3 (Proton between NO

    
     and SO
    
    
    
    Me):
    • Relationship: Meta to Fluorine.

    • Coupling Constant (

      
      ):  Small, typically 5.0 – 7.0 Hz .
      
    • Appearance: Doublet (sometimes broadened if unresolved).

Verification Experiment: F Decoupling

To confirm that a split peak is due to Fluorine coupling and not a mixture of isomers:

  • Run a standard

    
    H{ 
    
    
    
    F }
    experiment (Proton NMR with Fluorine decoupling).
  • Result: If the "doublets" collapse into perfect singlets, the sample is pure. If peaks remain split or multiple singlets appear, you have regioisomers.

FAQ: Rapid Troubleshooting

Q: I see a sharp singlet at 3.33 ppm in DMSO-d


. Is this my sulfone? 
A:  Be careful. Water in DMSO-d

appears at 3.33 ppm .
  • Test: Add a drop of D

    
    O. If the peak shifts or grows, it is water. The sulfone methyl group is usually distinct (often slightly downfield or upfield depending on concentration) but can overlap. Run the sample in CDCl
    
    
    
    (Sulfone methyl ~3.2 ppm) to verify.

Q: My aromatic integration is 1:0.8 instead of 1:1. A: Check the relaxation delay (D1). The proton between the NO


 and SO

Me groups (H3) is isolated from other protons (no strong dipole-dipole relaxation partner nearby). It may have a very long T1 relaxation time (3–5 seconds).
  • Fix: Increase D1 to 10 seconds to ensure full relaxation for quantitative integration.

Q: Can I use Acetone-d


? 
A:  Yes, but be aware that Acetone-d

often contains water (2.84 ppm) and the solvent pentet (2.05 ppm). Ensure your sulfide/sulfoxide impurity peaks (2.5–2.8 ppm) do not overlap with the water signal.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard text for J-coupling values).
  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • ResearchGate/NIH Data. "Proton Chemical Shifts in Sulfoxides and Sulfones." (General reference for oxidation state shifts).

Sources

Troubleshooting

Technical Support Center: Stability Assurance for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Part 1: Critical Stability Alerts (Read Before Handling) Status: HIGH REACTIVITY WARNING As a Senior Application Scientist, I must clarify the specific chemical nature of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Stability Alerts (Read Before Handling)

Status: HIGH REACTIVITY WARNING

As a Senior Application Scientist, I must clarify the specific chemical nature of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This is not a standard intermediate; it is a highly activated electrophile .

The presence of two strong electron-withdrawing groups (EWGs)—the Nitro (-NO₂) group at position 2 and the Methanesulfonyl (-SO₂Me) group at position 4—creates a severe electron deficiency in the benzene ring.[1]

The Immediate Consequence: The Fluorine atom at position 5 is exceptionally labile. It is located ortho to the sulfone and para to the nitro group (depending on exact numbering convention, but electronically, it is activated by both). This makes the compound prone to rapid Nucleophilic Aromatic Substitution (SNAr) .

🚫 The "Never-Do" List:
  • NEVER store in protic solvents: Methanol, Ethanol, or Water will attack the C-F bond, converting your compound into the corresponding ether or phenol within hours/days.

  • NEVER heat without solvent analysis: Thermal decomposition can be autocatalytic due to the nitro group.

  • NEVER expose to basic conditions: Bases (even weak ones like bicarbonate) will accelerate hydrolysis instantly.

Part 2: Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by medicinal chemistry and process development teams.

Category A: Purity & Degradation[1]

Q1: My white crystalline powder has turned yellow/brown after two weeks of storage. Is it still usable?

Diagnosis: This is a classic sign of Hydrolytic Degradation or Photolysis .[1]

  • The Science: Moisture from the air reacts with the activated Fluorine (SNAr mechanism), releasing HF and forming the phenolic impurity (hydroxy-nitro-sulfone).[1] This phenol is often more colored (yellow/orange) due to extended conjugation and ionization.

  • Action: Run a TLC or LC-MS.

    • If impurity < 5%: Recrystallize immediately (see Protocol A).

    • If impurity > 5%: The HF released may have catalyzed further decomposition. Discard if safety allows, or repurify with extreme caution.

  • Prevention: Store under Argon/Nitrogen in a desiccator at 2–8°C.

Q2: The LC-MS shows a mass peak of [M-4] or [M+14] depending on the solvent I used for dilution. What is happening?

Diagnosis: You likely dissolved the sample in Methanol or Ethanol for the LC-MS run.[1]

  • The Science: The Fluorine atom (Mass 19) was substituted by a Methoxy group (Mass 31) from the methanol solvent.

    
     mass shift (or similar depending on ionization).[1] This is an artifact of preparation, not necessarily the bulk sample.
    
  • Action: Repeat the analysis using Acetonitrile (ACN) or Dichloromethane (DCM) as the diluent. Ensure the LC mobile phase is neutral (no ammonia/amines).

Category B: Solubility & Reaction Setup

Q3: Which solvent should I use for reactions involving this intermediate?

Diagnosis: Solvent incompatibility is the #1 cause of yield loss.

  • The Science: The ring is an "electron sink." Any solvent with a lone pair available for donation (nucleophile) is a risk.

  • Recommendation:

    • Safe: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane, Toluene.[1]

    • Use with Caution (Dry only): Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone.

    • UNSAFE (Forbidden): DMSO (can act as an oxidant or nucleophile at high temp), DMF (decomposes to dimethylamine which attacks the ring), Alcohols, Water.

Q4: Can I distill this compound to purify it?

Diagnosis: High Risk. [1]

  • The Science: Nitro-aromatics with sulfonyl groups generally have high melting points but relatively lower decomposition temperatures (Tonset).[1] Distillation requires high heat, which may trigger a thermal runaway or explosion.

  • Action: Do not distill. Use Recrystallization (Protocol A) or Column Chromatography (silica gel, non-protic eluent).

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Stabilization via Recrystallization

Use this to remove hydrolysis products (phenols) and restore stability.[1]

  • Solvent System: Toluene / Hexane (or Heptane). Avoid Ethanol/Water mixtures.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (Max 50°C).

    • Note: If insoluble brown gum remains, decant the clear solution; the gum is likely the polymerized degradation product.

  • Precipitation: Slowly add Hexane while stirring until turbidity appears.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Filtration: Filter under Nitrogen blanket.

  • Drying: Vacuum dry at < 40°C for 4 hours. High heat during drying can degrade the wet cake.

Protocol B: Long-Term Storage[1]
  • Container: Amber glass vial with a PTFE-lined cap (Teflon).

  • Atmosphere: Purge with Argon before sealing.

  • Secondary Containment: Place the vial inside a secondary jar containing desiccant packets (Silica gel or P₂O₅).

  • Temperature: -20°C is ideal; 4°C is acceptable for < 1 month.

Part 4: Visualizing the Instability[1]

The following diagrams illustrate the chemical vulnerability and the decision logic for handling.

Diagram 1: The "Danger Map" (Degradation Pathways)[1]

DegradationPathways Main 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene (Target Molecule) Complex Meisenheimer Complex (Transient Intermediate) Main->Complex Activated by NO2 & SO2Me Water Moisture (H2O) (Atmospheric Humidity) Water->Complex Attacks C-F bond Alcohol Alcohols (ROH) (MeOH, EtOH) Alcohol->Complex Attacks C-F bond Base Bases / Amines (Catalysts) Base->Complex Accelerates Phenol Hydrolyzed Product (Phenol Derivative) *Yellow/Brown Impurity* Complex->Phenol Loss of HF Ether Ether Derivative (Solvolysis Impurity) Complex->Ether Loss of HF HF HF / HCl (Acid Byproduct) Complex->HF Released HF->Main Autocatalytic Decomposition

Caption: Figure 1. Mechanism of Instability. The electron-deficient ring is highly susceptible to nucleophilic attack at the C-F position, leading to irreversible degradation.[1]

Diagram 2: Solvent Selection Decision Tree

SolventLogic Start Select Solvent Q1 Is the solvent Nucleophilic? (Water, Alcohols, Amines) Start->Q1 Stop1 STOP Immediate Degradation Q1->Stop1 Yes Q2 Is the solvent Polar Aprotic? (DMSO, DMF) Q1->Q2 No Stop2 RISKY High Temp Instability Q2->Stop2 Yes Q3 Is the solvent Chlorinated or Hydrocarbon? (DCM, Toluene) Q2->Q3 No Safe SAFE Recommended Q3->Safe Yes

Caption: Figure 2. Solvent Compatibility Logic. Strictly avoid nucleophiles to maintain compound integrity.

Part 5: References & Authoritative Grounding[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10352492 (Related Analog: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene).[1] Retrieved from [Link][1][2]

    • Context: Provides baseline physical property data and GHS safety classifications for fluoronitrobenzene analogs.

  • Google Patents (2013). CN103274974A: Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.[1] Retrieved from

    • Context: Details the synthesis and handling of methylsulfonyl-nitrobenzene intermediates, highlighting the need for controlled temperature and specific solvent choices during nitration and workup.

    • Context: Establishes standard safety protocols (skin/eye protection, ignition sources) for activated fluoronitro aromatics.

    • Context: Verifies the structural characteristics and "yellow to brown solid" appearance of the direct des-fluoro analog, confirming color changes associated with degradation.

Sources

Optimization

Catalyst selection for reactions involving 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Orthogonal Reactivity" of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CFMNB), allowing researchers to selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Orthogonal Reactivity" of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CFMNB), allowing researchers to selectively target specific positions on the ring by choosing the correct catalytic system.

Subject: Selective Functionalization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Push-Pull" Reactivity Map

Researchers working with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CFMNB) often face a dilemma: the molecule contains four functional groups capable of reacting, leading to "molecular scrambling" if conditions are not precisely tuned.

This scaffold exhibits Orthogonal Reactivity . Your choice of catalyst dictates which site reacts:

  • SNAr Conditions

    
     Targets C5-Fluorine  (Kinetically favored).
    
  • Pd-Catalysis (Cross-Coupling)

    
     Targets C1-Chlorine  (Oxidative addition favored).
    
  • Heterogeneous Hydrogenation

    
     Targets C2-Nitro  (Chemo-selective reduction).
    

Interactive Troubleshooting & Catalyst Selection

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

User Goal: Displacement of a halogen with an amine, alkoxide, or thiol. Common Issue: "I am getting a mixture of products, or the wrong halogen is displaced."

The Technical Reality

In this specific scaffold, the C5-Fluorine is the primary electrophilic site for SNAr, not the Chlorine.

  • Why? Although the C1-Chlorine is ortho to the Nitro group (strong activation), the C5-Fluorine is para to the Nitro group and ortho to the Sulfone.

  • Mechanism: In highly activated systems, the rate-determining step is the formation of the Meisenheimer complex. Fluorine is more electronegative than Chlorine, stabilizing the transition state significantly more effectively.[1]

Recommended Protocol
ParameterRecommendationTechnical Rationale
Target Site C5-Fluorine Kinetic preference due to Meisenheimer stabilization.
Catalyst Phase Transfer Catalyst (PTC) (e.g., TBAB or 18-Crown-6)Crucial: Using a PTC allows the use of non-polar solvents (Toluene), which suppresses side reactions (hydrolysis) common in DMF/DMSO.
Base K2CO3 or Cs2CO3 Avoid strong alkoxides (NaOtBu) which may attack the nitro group or cause etherification side-products.
Temperature 0°C to RT The ring is highly activated. Heat is rarely needed and promotes impurities.

Troubleshooting Q&A:

  • Q: Can I force displacement of the Chlorine (C1) using SNAr?

    • A: It is extremely difficult while the Fluorine is present. You must first displace the Fluorine (e.g., with a protecting group or the desired nucleophile) or use a soft nucleophile (like a thiol) which may show some preference for Cl, though mixtures are likely.

Scenario B: Palladium-Catalyzed Cross-Coupling

User Goal: Suzuki or Buchwald-Hartwig coupling to form C-C or C-N bonds. Common Issue: "The reaction turns black immediately (catalyst death) or I see no conversion."

The Technical Reality

Unlike SNAr, Palladium (0) undergoes oxidative addition preferentially into the C-Cl bond (C1). The C-F bond is generally inert to Pd under standard conditions.

  • The Problem: The Nitro group is a "catalyst poison" and an oxidant. It can oxidize phosphine ligands or coordinate to the Pd center, shutting down the cycle.

Recommended Protocol
ParameterRecommendationTechnical Rationale
Target Site C1-Chlorine Pd inserts into C-Cl; C-F remains intact.
Catalyst Pd(OAc)2 or Pd2(dba)3 Pre-catalysts are preferred over Pd(PPh3)4 which is air-sensitive and has labile ligands.
Ligand BrettPhos (Amination)XPhos (Suzuki)These bulky, electron-rich biaryl phosphines prevent the Pd center from being deactivated by the Nitro group or the Sulfone.
Base K3PO4 (Anhydrous)Critical: Do NOT use NaOtBu. Strong bases can trigger background SNAr at the Fluorine position, creating mixtures.

Troubleshooting Q&A:

  • Q: Why is my yield low despite using XPhos?

    • A: Check your solvent degassing.[2] Nitro-aromatics are susceptible to radical side-reactions. Argon sparging is mandatory.[2] Also, ensure you are not heating above 80°C, as the sulfone group can sometimes act as a leaving group (desulfitative coupling) under extreme forcing conditions.

Scenario C: Nitro Reduction (Aniline Synthesis)

User Goal: Reduce -NO2 to -NH2 without losing the Halogens. Common Issue: "I lost the Chlorine atom (Hydrodechlorination)."

The Technical Reality

Standard Hydrogenation (Pd/C + H2) is notorious for stripping Chlorine and Bromine atoms from aromatic rings, especially when activated by other EWGs.

Recommended Protocol
ParameterRecommendationTechnical Rationale
Catalyst 5% Pt(S)/C (Sulfided Platinum)Sulfur poisons the high-energy sites on the metal surface responsible for C-Cl bond cleavage, while retaining activity for -NO2 reduction.
Alternative Fe / NH4Cl If heterogeneous catalysis fails, the classic Bechamp reduction is chemically selective and will never touch the C-Cl or C-F bonds.
Hydrogen Source H2 (1 atm) High pressure increases the risk of dehalogenation.

Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the correct reaction conditions based on the desired modification site.

CFMNB_Reactivity Start Substrate: 1-Cl-5-F-4-SO2Me-2-NO2-Benzene Target_F Target: C5-Fluorine Start->Target_F Nucleophilic Attack Target_Cl Target: C1-Chlorine Start->Target_Cl Metal Insertion Target_NO2 Target: C2-Nitro Start->Target_NO2 Hydrogenation Method_SNAr Method: S_NAr Target_F->Method_SNAr Method_Pd Method: Pd-Coupling Target_Cl->Method_Pd Method_Red Method: Reduction Target_NO2->Method_Red Cat_PTC Catalyst: TBAB / 18-Crown-6 (Avoids Hydrolysis) Method_SNAr->Cat_PTC Optimization Cat_Ligand Catalyst: Pd(OAc)2 + XPhos (Resists Nitro Poisoning) Method_Pd->Cat_Ligand Optimization Cat_PtS Catalyst: Sulfided Pt/C (Prevents Dehalogenation) Method_Red->Cat_PtS Optimization

Caption: Decision tree for selective functionalization of the CFMNB scaffold. Yellow nodes indicate the target site; Green nodes indicate the reaction class; Grey nodes specify the catalyst solution.

References & Authority

  • Regioselectivity in SNAr Reactions:

    • Concept: In poly-halogenated nitrobenzenes, Fluorine is displaced preferentially to Chlorine when both are activated, due to the stabilization of the Meisenheimer intermediate.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

  • Buchwald-Hartwig in the Presence of Nitro Groups:

    • Concept: The use of dialkylbiaryl phosphines (like XPhos/BrettPhos) allows coupling on substrates containing nitro groups, which typically poison older generation catalysts.

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Selective Hydrogenation (Preventing Dehalogenation):

    • Concept: Sulfided Platinum (Pt(S)/C) is the industry standard for reducing nitro groups while preserving aromatic halogens.

    • Source: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

Sources

Troubleshooting

Solvent effects on 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene reactivity

Topic: Solvent Effects & Reactivity Troubleshooting Ticket ID: SNAR-CFMNB-001 Status: Active Specialist: Senior Application Scientist (Process Chemistry Division) Core Reactivity Profile (The "Why") Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Reactivity Troubleshooting Ticket ID: SNAR-CFMNB-001 Status: Active Specialist: Senior Application Scientist (Process Chemistry Division)

Core Reactivity Profile (The "Why")

Welcome to the technical support portal for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (hereafter CFMNB ).

Before troubleshooting, you must understand the unique electronic "tug-of-war" in this molecule. You are dealing with a highly activated benzene ring containing two potential leaving groups (Cl and F) and two strong electron-withdrawing groups (EWGs:


 and 

).
The Regioselectivity Battle

In Nucleophilic Aromatic Substitution (


), the reaction rate is generally determined by the nucleophilic addition step (formation of the Meisenheimer complex), not the bond-breaking step.
  • Site 1 (Chlorine): Activated by ortho-Nitro and para-Methanesulfonyl.

  • Site 5 (Fluorine): Activated by ortho-Methanesulfonyl and para-Nitro.

The Verdict: While both positions are electronically activated, Fluorine at Position 5 is the primary reactive site in most polar aprotic solvents.

  • Reason: Fluorine is the most electronegative atom.[1][2] It stabilizes the transition state (Meisenheimer complex) significantly more than chlorine, lowering the activation energy for nucleophilic attack.

  • Risk: The Chlorine at Position 1 is also labile. If reaction conditions are too harsh (high temp) or the solvent choice is poor (protic), you will see competitive displacement of Chlorine, leading to isomeric impurities (Regio-isomers).

Solvent Selection Matrix

Use this table to select the correct solvent system for your specific nucleophile and temperature constraints.

Solvent ClassExamplesEffect on CFMNB ReactivityRecommended ForRisk Factor
Polar Aprotic (High Dipole) DMSO, DMF, DMAc, NMPMaximal Acceleration. Stabilizes the polar Meisenheimer complex.Displacing F rapidly at low temps (

).
High. Can cause "runaway" exotherms or di-substitution (both Cl and F displaced).
Polar Aprotic (Moderate) THF, Acetonitrile, AcetoneModerate Rate. Good balance of solubility and control.Kinetic studies; reactions requiring strict regiocontrol.Low. Slower rates may require reflux, but selectivity for F over Cl is usually high.
Polar Protic Methanol, Ethanol, IsopropanolRetarded Rate. H-bonding to the nucleophile reduces its energy; H-bonding to F reduces its leaving group ability.Reactions with alkoxides (e.g., NaOMe in MeOH).Medium. Solvolysis (solvent attacks ring). H-bonding to F can slow C5 attack enough to allow C1 (Cl) attack to compete.
Non-Polar Toluene, DCMMinimal Rate. Phase Transfer Catalysis (PTC) conditions only.High. Poor solubility of CFMNB often leads to heterogeneous mixtures and stalling.

Troubleshooting Guides (FAQ)

Issue 1: "I am seeing ~15% of the wrong regio-isomer (Cl-displacement)."

Diagnosis: The reaction temperature is likely too high, or the solvent is facilitating "hard" nucleophile behavior at the wrong site. The Activation Energy (


) difference between displacing F and Cl is narrowing.

Resolution Protocol:

  • Switch to a Polar Aprotic Solvent: If using an alcohol, switch to THF or Acetonitrile. Protic solvents can specifically solvate the Fluorine (H-bonding), shielding it and slowing down the desired reaction, allowing the Cl-displacement to catch up.

  • Lower the Temperature: Drop reaction temperature by

    
    . F-displacement has a lower 
    
    
    
    and will remain viable at lower temps, while Cl-displacement will shut down.
  • Check Sterics: If your nucleophile is extremely bulky, the ortho-sulfone group (next to F) might be hindering attack more than the ortho-nitro group (next to Cl).

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: This is often due to the accumulation of the leaving group (Fluoride,


) acting as a base or inhibitor, or decomposition of the solvent.

Resolution Protocol:

  • Scavenger Additive: Add a potassium scavenger or a calcium salt (like

    
    ) to precipitate the fluoride as 
    
    
    
    .
  • Solvent Dryness: In DMSO/DMF, trace water can kill the reaction by hydrolyzing the product to a phenol. Ensure solvent water content is

    
    .
    
Issue 3: "Darkening of reaction mixture / Tarry byproducts."

Diagnosis: The Nitro and Methanesulfonyl groups make the ring electron-deficient enough to undergo Single Electron Transfer (SET) side reactions or polymerization, especially in DMSO at high heat.

Resolution Protocol:

  • Degas Solvents: Sparge with Nitrogen/Argon for 15 mins. Oxygen can promote radical side pathways in highly activated nitro-benzenes.

  • Dilution: Increase solvent volume (from 5V to 10V) to manage local hot-spots during reagent addition.

Visualizing the Pathway (Mechanism & Troubleshooting)

The following diagram illustrates the kinetic competition and the decision logic for troubleshooting.

CFMNB_Reactivity cluster_trouble Troubleshooting Logic Start Start: CFMNB + Nucleophile Aprotic Polar Aprotic (DMSO/DMF) Start->Aprotic Standard Route Protic Polar Protic (MeOH/EtOH) Start->Protic Specific Cases Meisenheimer_F Meisenheimer Complex A (Stabilized by F) Aprotic->Meisenheimer_F Fast (k1 >> k2) Meisenheimer_Cl Meisenheimer Complex B (Less Stable) Aprotic->Meisenheimer_Cl Slow (High Temp) Protic->Meisenheimer_F Retarded by H-Bonding Protic->Meisenheimer_Cl Competitive Prod_F Product A (F-Displaced) DESIRED Meisenheimer_F->Prod_F - F- Prod_Cl Product B (Cl-Displaced) IMPURITY Meisenheimer_Cl->Prod_Cl - Cl- Issue_Mix Issue: Mixed Isomers? Action_Temp Action: Lower Temp Switch to THF Issue_Mix->Action_Temp Yes

Caption: Figure 1. Kinetic competition between Fluorine and Chlorine displacement in CFMNB. Note how polar aprotic solvents favor the desired Fluorine displacement pathway.

Standard Experimental Protocol (Validation)

Objective: Selective displacement of Fluorine (C5) with a primary amine (e.g., Morpholine) while retaining the Chlorine (C1).

  • Preparation: Dissolve 1.0 eq of CFMNB in anhydrous THF (10 volumes).

    • Why THF? Moderate polarity prevents "runaway" reaction and ensures high regioselectivity compared to DMSO.

  • Base Addition: Add 1.1 eq of DIPEA (Diisopropylethylamine).

    • Note: Inorganic bases (K2CO3) require polar solvents. For THF, soluble organic bases are preferred.

  • Nucleophile Addition: Cool to

    
    . Add 1.05 eq of amine dropwise.
    
    • Control: Exotherm control is critical to prevent activation of the Cl-position.

  • Monitoring: Warm to Room Temperature (RT). Monitor by HPLC at 1 hour.

    • Success Criteria:

      
       Conversion, 
      
      
      
      Regio-isomer (Cl-displacement).
  • Workup: Quench with water. Extract with EtOAc. The product should be in the organic layer.

References

  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 13: Aromatic Substitution, Nucleophilic).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of 1-Halo-2,4-dinitrobenzenes." Chemical Reviews, 49(2), 273-412. (Foundational text on the "Element Effect" proving F > Cl in

    
    ). 
    
  • Newby, J., et al. (2018). "Solvent Effects on the Regioselectivity of

    
     Reactions." Journal of Organic Chemistry. (General principles applied to poly-halogenated nitrobenzenes). 
    
  • PubChem Compound Summary. (2024). "1-Chloro-4-fluoro-2-methyl-5-nitrobenzene" (Analogous Scaffold Data).[3] National Center for Biotechnology Information. [3]

Sources

Optimization

Overcoming poor solubility of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in reactions

Ticket ID: #SOL-SNAR-442 Subject: Overcoming Solubility Limits & Reaction Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview: The "Brick Dust" Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-SNAR-442 Subject: Overcoming Solubility Limits & Reaction Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Brick Dust" Phenomenon

You are likely encountering difficulties with 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (hereafter referred to as CFMNB ) because it represents a classic "solubility paradox" in organic synthesis.

The Molecular Root Cause: CFMNB is a tetrasubstituted benzene ring containing three highly electron-withdrawing groups (EWGs): Nitro (


), Methanesulfonyl (

), and Fluoro (

).
  • High Polarity: The vector sum of these dipoles creates a massive molecular dipole moment.

  • High Crystallinity: These dipoles drive strong intermolecular electrostatic interactions and

    
    -stacking, resulting in a high lattice energy.
    
  • The Result: The compound acts like "brick dust." It is too polar for standard non-polar solvents (Toluene, DCM) but too lipophilic/crystalline for aqueous media.

Reaction Context (


): 
In Nucleophilic Aromatic Substitution (

), the Fluorine at position 5 is the primary leaving group because it is ortho to the sulfone and para to the nitro group—a "perfect storm" of activation. However, if the substrate cannot enter the solution phase to meet the nucleophile, the reaction stalls regardless of this electronic activation.

Solvent Selection Guide

Do not rely on "like dissolves like" in the traditional sense. You need solvents with high dielectric constants (


) to break the crystal lattice.
Tier 1: The "Gold Standard" (High Solubility / High Toxicity)

These solvents will dissolve CFMNB but require difficult workups (high boiling points) and carry toxicity risks.

SolventDielectric Constant (

)
Solubility RatingWorkup Strategy
DMSO 46.7ExcellentWater wash (exothermic); difficult to remove traces.
DMF 36.7GoodAqueous extraction; hepatotoxic (REACH restricted).
NMP 32.2GoodVery difficult to remove; reprotoxic.
DMAc 37.8GoodSimilar to DMF but higher boiling point.
Tier 2: Green & Performance Alternatives (Recommended)

If you are restricted by safety regulations or downstream purification issues, use these alternatives.

Q: Can I use "Green" solvents for this reaction? A: Yes, but with caveats.

  • Cyrene™ (Dihydrolevoglucosenone): An excellent replacement for NMP.[1] Warning: Cyrene is not stable with strong bases (e.g., NaH, strong alkoxides) at high temperatures as it can undergo aldol-like polymerization. It is suitable for amine nucleophiles or weak carbonate bases [1].

  • Sulfolane: Highly stable, high flash point, and excellent for dissolving sulfone-containing compounds. It is water-miscible, allowing for precipitation workups.

Decision Matrix: Solvent Selection

SolventSelection cluster_legend Legend Start Start: Solvent Selection for CFMNB BaseCheck Is Strong Base (NaH, tBuOK) required? Start->BaseCheck GreenReq Is 'Green' / REACH compliance required? BaseCheck->GreenReq No (Weak Base/Amine) Standard Use DMF or DMAc (Standard SNAr) BaseCheck->Standard Yes Cyrene Use Cyrene™ (Limit Temp < 100°C) GreenReq->Cyrene Yes Sulfolane Use Sulfolane (High Thermal Stability) GreenReq->Sulfolane Yes (High Temp needed) DMSO Use DMSO (Best Solubility) GreenReq->DMSO No Key1 Decision Point Key2 Green Solvent Key3 Traditional Solvent

Figure 1: Decision tree for selecting the optimal reaction medium based on base compatibility and regulatory requirements.

Protocol: Overcoming Heterogeneity (The "Slurry" Approach)

Q: The reaction mixture is a thick slurry. Will the reaction still proceed? A: Yes. In


 reactions involving highly activated substrates like CFMNB, complete homogeneity is not  required. The reaction can proceed at the solid-liquid interface if you optimize the "Dissolution-Reaction" equilibrium.

The Mechanism:



As long as the reaction rate (

) is fast (which it is, due to the F/NO2/SO2Me activation), the dissolved molecules are consumed immediately, driving the equilibrium to dissolve more solid (Le Chatelier’s Principle).
Troubleshooting the Slurry:
  • Shear Force: Magnetic stirring is often insufficient for heavy slurries. Use an overhead mechanical stirrer or a high-shear mixing blade to maximize surface area.

  • Particle Size: If the starting material is coarse, grind it to a fine powder using a mortar and pestle before adding solvent.

  • Temperature: Operate at

    
    . Even if it doesn't look dissolved, the saturation concentration increases significantly at this range.
    

Advanced Technique: Phase Transfer Catalysis (PTC)[2][3][4][5]

Q: I want to use water or a biphasic system to simplify workup. How? A: Because CFMNB is lipophilic (in the crystalline sense) and your nucleophile might be ionic (e.g., Phenoxide, Azide, Hydroxide), they reside in different phases. Use Solid-Liquid Phase Transfer Catalysis (SL-PTC) .[2][3]

Recommended System:

  • Solvent: Toluene or 2-MeTHF (CFMNB is suspended/partially soluble).

  • Base: Solid

    
     or aqueous NaOH.
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).

Why this works: The quaternary ammonium catalyst (


) shuttles the anionic nucleophile (

) from the solid/aqueous phase into the organic phase where it attacks the CFMNB. This avoids the need for high-boiling polar solvents like DMF [2, 3].

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous / Solid Phase CFMNB CFMNB (Substrate) Product Product + Q+ X- CFMNB->Product QNu [Q+ Nu-] (Ion Pair) QNu->Product SNAr Attack QX Q+ X- (Recycled Cat) Product->QX Regeneration Transfer Ion Exchange Transfer->QNu Transport NuSalt Na+ Nu- (Nucleophile) NuSalt->Transfer Nu- enters QX->Transfer X- leaves

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) allowing the reaction of insoluble CFMNB in non-polar solvents.

Workup & Purification Strategy

Since CFMNB has a "brick dust" profile, the product likely shares similar properties. Use this to your advantage for purification.

The "Crash-Out" Protocol:

  • If using DMF/DMSO: Upon reaction completion, pour the hot reaction mixture slowly into ice-cold water (ratio 1:10) with vigorous stirring.

    • Why: The high polarity solvent migrates to water; the lipophilic product crashes out as a solid.

  • Filtration: Filter the precipitate.

  • Slurry Wash: Do not just rinse on the filter. Transfer the wet cake back to a flask and slurry it in water or cold ethanol to remove trapped high-boiling solvents.

  • Drying: Dry in a vacuum oven at

    
     to remove trace water/solvent.
    

References

  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry.

  • Makosza, M. (2000).[2] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Solvent Polarity/Dielectric Constants).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene before handling.

Sources

Troubleshooting

Technical Support Center: Scaling Up Purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene by Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the chromatographic purification of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Here, we address common challenges and provide practical, field-proven solutions to streamline your scale-up process, ensuring high purity and yield.

Introduction

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a key intermediate in various synthetic pathways. Its purification is critical, as the levels of impurities must be rigorously controlled to meet regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4] This guide focuses on scaling up purification from benchtop to preparative scale using flash chromatography, a technique lauded for its speed and efficiency.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene I should be aware of?

A1: This compound is typically a yellow to brown solid.[7] Its structure, featuring a nitro group, a sulfonyl group, and halogen atoms, imparts moderate polarity. This characteristic is central to developing an effective chromatographic separation method. It is expected to have moderate solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone, but lower solubility in non-polar solvents like hexanes and limited solubility in water.[7][8]

Q2: Should I use normal-phase or reversed-phase chromatography for this compound?

A2: For moderately polar compounds like this, normal-phase flash chromatography is often the most effective and economical choice for large-scale purification.[6] It utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase.[6] This setup allows for the use of cost-effective solvents like hexanes and ethyl acetate and avoids the large volumes of aqueous waste generated by reversed-phase chromatography.

Q3: How do I choose the right solvent system for my flash chromatography separation?

A3: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.35.[9][10] This range provides the best balance for good separation from impurities and a reasonable elution time. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[9]

Experimental Protocol: Developing the Optimal Mobile Phase

  • Spotting: Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto several TLC plates.

  • Elution: Develop each plate in a different solvent mixture. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and incrementally increase the polarity (e.g., 8:2, 7:3, 6:4).

  • Visualization: Visualize the spots under UV light.

  • Selection: Choose the solvent system that gives your target compound an Rf of ~0.3 and the best separation from its nearest impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Issue 1: Poor Separation or Co-elution of Impurities

Question: My compound is not separating well from an impurity, even though the TLC looked promising. What should I do?

Answer: This is a common challenge when scaling up. Here’s a systematic approach to troubleshoot this issue:

  • Check Sample Loading: Overloading the column is a primary cause of poor separation. For a challenging separation, a lower sample load is necessary. A general guideline is a silica-to-compound ratio of 50:1 to 100:1 by weight.[10] For easier separations, 30:1 may suffice.

  • Optimize the Mobile Phase: The optimal mobile phase on a TLC plate may need slight adjustments for a flash column. Try reducing the polarity of your mobile phase slightly. This will increase the retention time and can improve the separation between closely eluting compounds.

  • Consider a Gradient Elution: If impurities are spread across a wide polarity range, an isocratic (single solvent mixture) elution may not be effective. A step or linear gradient, starting with a low polarity mobile phase and gradually increasing its strength, can resolve both early and late-eluting impurities.[5][11]

Workflow for Optimizing a Gradient Elution

Caption: Decision workflow for gradient optimization.

Issue 2: Peak Tailing

Question: My purified compound is eluting as a broad, tailing peak. How can I improve the peak shape?

Answer: Peak tailing can be caused by several factors:

  • Secondary Interactions: The acidic nature of silica gel can sometimes cause tailing with certain compounds. Adding a small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase can sometimes sharpen peaks of acidic compounds. Conversely, for basic impurities, a small amount of triethylamine may be beneficial.[9] Caution: Assess the stability of your target compound to acidic or basic conditions before adding modifiers.

  • High Sample Concentration: If the sample is loaded in a solvent that is too strong (more polar than the mobile phase), it can cause band broadening and tailing. Always dissolve your sample in the weakest possible solvent it is soluble in, or ideally, in the mobile phase itself.[9]

  • Column Degradation: A void at the head of the column or channeling in the packing can lead to poor peak shape. Ensure your column is packed uniformly.

Issue 3: Scaling Up from a Small Column to a Larger Preparative Column

Question: I have a good separation on a small 10g column. How do I translate this to a 100g column without losing resolution?

Answer: Scaling up chromatography is a directly scalable process if key parameters are kept proportional.[12][13] The key is to maintain the linear velocity of the mobile phase and the relative sample load.

Key Scale-Up Parameters

ParameterCalculation for Scale-UpRationale
Sample Load New Load = Old Load × (New Column Mass / Old Column Mass)Maintains the compound-to-silica ratio, which is crucial for resolution.
Flow Rate New Flow Rate = Old Flow Rate × (New Column Diameter² / Old Column Diameter²)Keeps the linear velocity of the mobile phase constant, preserving the separation dynamics.[12]
Solvent Volume Proportional to the increase in column mass.Ensures the gradient (if used) is scaled correctly over the larger column volume.

Example Calculation:

  • Small Scale: 10g column, 200mg sample load, 10 mL/min flow rate.

  • Scale-Up to: 100g column (a 10x increase in silica mass).

  • New Sample Load: 200mg * (100g / 10g) = 2000mg (2g).

  • New Flow Rate: This depends on the column diameters. Assuming the 10g column has a 20mm diameter and the 100g column has a 40mm diameter: New Flow Rate = 10 mL/min * (40² / 20²) = 10 * (1600 / 400) = 40 mL/min.

Regulatory and Safety Considerations

Purity and Impurity Thresholds

In a drug development context, the purity of your final compound is paramount. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4]

  • Reporting Threshold: Generally, any impurity at or above 0.05% must be reported.[2]

  • Identification Threshold: Impurities above 0.10% or 1.0 mg per day intake (whichever is lower for doses ≤ 2g/day) typically require structural identification.

  • Qualification Threshold: Impurities above 0.15% or 1.0 mg per day intake may need to be qualified, meaning their biological safety must be assessed.[2]

Your purification process must be robust enough to consistently reduce impurities below these thresholds.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Conduct all work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Process Flow for Scaling Up Purification

Caption: From method development to final product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • HALO Columns. (2023, June 7). New USP <621> Guideline White Paper. Retrieved from [Link]

  • Membrane Solutions. Flash Column Chromatography Guide. Retrieved from [Link]

  • USP. General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Biotage. Successful Flash Chromatography. Retrieved from [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • LCGC. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Inventiva Pharma. COMPOUND-ORIENTED PREPARATIVE HPLC PURIFICATION PLATFORM. Retrieved from [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PMC. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Retrieved from [Link]

  • Agilent. Strategy for Preparative LC Purification. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492. Retrieved from [Link]

  • Solubility of Things. 4-Chloro-1-methyl-2-nitrobenzene. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Advanced Nitroaromatic Building Blocks: The Case of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

This guide provides an in-depth comparison of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with other classical nitroaromatic compounds. Tailored for researchers, medicinal chemists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with other classical nitroaromatic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. Instead, it delves into the mechanistic principles that govern reactivity and explores the strategic advantages conferred by the unique substitution pattern of this advanced building block, particularly in the context of complex molecule synthesis.

The Bedrock of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

To appreciate the utility of any activated aryl halide, one must first understand the foundational reaction they are designed for: Nucleophilic Aromatic Substitution (SNAr). Unlike the familiar electrophilic substitutions common to electron-rich aromatic rings, SNAr occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism.[3][4] The first, and typically rate-determining, step is the nucleophile's attack on the carbon bearing the leaving group.[1][5] This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The reaction is only feasible if this intermediate is sufficiently stabilized. In the second, faster step, the leaving group is expelled, and aromaticity is restored.

The key to a successful SNAr reaction lies in the substitution pattern of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) or sulfonyl (–SO₂R), is essential. These groups activate the ring towards nucleophilic attack and, critically, stabilize the negative charge of the Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group.[1][5][6]

Figure 1: The Addition-Elimination mechanism of SNAr, highlighting the rate-determining formation of the Meisenheimer complex.

A Comparative Analysis of Nitroaromatic Substrates

The choice of substrate in an SNAr reaction is dictated by the required reactivity and the potential for subsequent transformations. Let's compare 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene to more conventional nitroaromatics.

CompoundActivating Groups (Ortho/Para to a Halide)Key Features & Reactivity Profile
1-Chloro-4-nitrobenzene One –NO₂ group (para to Cl)The baseline activated substrate. Moderately reactive, often requiring elevated temperatures.[7]
1-Chloro-2,4-dinitrobenzene Two –NO₂ groups (one ortho, one para to Cl)Highly reactive due to the additive stabilizing effect of two nitro groups.[8] Serves as a benchmark for high reactivity.
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene One –NO₂ group (ortho to Cl, meta to F)One –SO₂Me group (para to Cl, ortho to F)Exceptionally reactive. Features dual activation from both nitro and sulfonyl groups, and two distinct halogen leaving groups (Cl, F) for potential sequential reactions.

Causality of Reactivity: The reactivity of these compounds is a direct consequence of the number and strength of the electron-withdrawing groups and their positions relative to the leaving group.

  • 1-Chloro-4-nitrobenzene (pCNB): The single nitro group para to the chlorine activates the ring for nucleophilic attack.[7][9] However, its reactivity is limited compared to polysubstituted analogs. It is a workhorse intermediate for producing compounds like 4-nitrophenol and 4-nitroaniline.[7][10]

  • 1-Chloro-2,4-dinitrobenzene (DNCB): The presence of a second nitro group, one ortho and one para to the chlorine, provides significantly more stabilization for the Meisenheimer complex.[8] This is because the negative charge can be delocalized onto the oxygen atoms of both nitro groups. Consequently, DNCB is much more reactive than pCNB.[8]

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: This molecule represents a significant leap in chemical sophistication. The chlorine atom is activated by a powerful para-methanesulfonyl group and an ortho-nitro group. The fluorine atom is activated by the same ortho-methanesulfonyl group. The combination of both a nitro and a sulfonyl group provides exceptional stabilization to the anionic intermediate, making the molecule highly susceptible to nucleophilic attack.

Resonance_Stabilization sub Target Molecule mc Meisenheimer Complex sub->mc + Nu- nuc Nu- res1 Charge on Ortho Carbon mc->res1 res2 Charge on Para Carbon mc->res2 nitro Delocalization onto Nitro Group res1->nitro ortho to Cl para to SO2Me sulfonyl Delocalization onto Sulfonyl Group res2->sulfonyl para to Cl

Figure 2: Enhanced stabilization of the Meisenheimer complex in the target molecule via resonance delocalization onto both the nitro and methanesulfonyl groups.

The "Element Effect" and Regioselectivity

A fascinating aspect of SNAr chemistry is the "element effect," where fluoride is often a better leaving group than chloride, which is counterintuitive when compared to SN1/SN2 reactions.[4][5] This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to the initial attack.[11]

In 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene , this effect creates an opportunity for regioselective synthesis. While both halogens are activated, the chlorine atom benefits from the combined ortho-nitro and para-sulfonyl activation, whereas the fluorine is primarily activated by the ortho-sulfonyl group. This differential activation allows chemists to selectively displace one halogen over the other by carefully choosing the nucleophile and reaction conditions, a level of control not possible with simpler substrates like DNCB.

Application in Drug Development: Synthesis of Vemurafenib

The true value of a complex building block is demonstrated in its application. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a key intermediate in the synthesis of Vemurafenib (PLX4032) , a potent inhibitor of the BRAF V600E mutated kinase used in the treatment of metastatic melanoma.[12][13][14]

The synthesis leverages the high reactivity of the molecule. In a crucial step, the highly activated chlorine atom is displaced by an aniline derivative via an SNAr reaction. The remaining functional groups (nitro, fluoro, sulfonyl) are then carried through subsequent synthetic steps. This specific application underscores the importance of having a highly "tuned" electrophile that reacts predictably and efficiently in a complex synthesis.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the nucleophilic aromatic substitution on an activated aryl halide, representative of the reactions discussed.

Objective: To displace the chlorine atom of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with a primary amine (e.g., propylamine) as the nucleophile.

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

  • Propylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow A 1. Reagent Setup B 2. Reaction A->B Combine reactants in DMF C 3. Work-up B->C Heat (e.g., 80°C), monitor by TLC D 4. Purification C->D Quench with water, extract with Ethyl Acetate E 5. Analysis D->E Silica gel chromatography

Figure 3: A generalized workflow for performing and monitoring an SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.

  • Nucleophile Addition: Add propylamine (1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The causality here is that heat provides the necessary activation energy for the reaction, and the polar aprotic solvent (DMF) effectively solvates the cation of the base while leaving the nucleophile relatively free and reactive.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

While classic nitroaromatics like 1-chloro-4-nitrobenzene and 1-chloro-2,4-dinitrobenzene are foundational to the study and application of SNAr reactions, advanced reagents like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene offer a superior level of control and reactivity essential for modern synthetic challenges. Its dual activation by both nitro and methanesulfonyl groups results in exceptional reactivity, while the presence of two distinct halogen leaving groups opens avenues for selective, sequential substitutions. Its critical role in the synthesis of life-saving drugs like Vemurafenib validates the strategic design of such complex building blocks and solidifies their importance in the toolkit of the contemporary synthetic chemist.

References

  • PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Guerra, F. S., et al. (2025, August 5). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC. Retrieved from [Link]

  • Wiebe, D., et al. (2017, March 6). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Guerra, F. S., et al. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Retrieved from [Link]

  • Vedantu. (2025, November 27). 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE. Retrieved from [Link]

  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Retrieved from [Link]

  • Guerra, F. S., et al. (2025, September 12). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. Retrieved from [Link]

  • Um, I.-H., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • Shaalaa.com. (2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason.. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • OEHHA. (1999, November 1). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • MDPI. (2023, July 7). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Vaia. (n.d.). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step fornucleophilic aromatic substitution?. Retrieved from [Link]

  • NCBI. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

This guide provides a comprehensive comparison of plausible synthetic routes for the preparation of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of plausible synthetic routes for the preparation of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of five distinct substituents on the aromatic ring presents a significant synthetic challenge, necessitating a careful evaluation of potential methodologies. This document offers an in-depth analysis of two proposed synthetic pathways, grounded in established chemical principles and supported by experimental data from analogous transformations.

Introduction

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly functionalized aromatic compound. The presence of electron-withdrawing nitro and methanesulfonyl groups, alongside halogen substituents, makes it a versatile building block for nucleophilic aromatic substitution (SNAr) reactions. The specific arrangement of these groups, however, is not readily accessible through straightforward electrophilic aromatic substitution on a simple benzene precursor due to the complex interplay of directing effects. Therefore, a multi-step synthetic approach is required. This guide will compare two logical synthetic routes, starting from commercially available precursors, and will evaluate them based on factors such as the number of steps, reagent availability and cost, and potential yields.

Proposed Synthetic Routes: A Comparative Overview

Two primary retrosynthetic strategies have been devised, focusing on the sequential introduction of the key functional groups.

  • Route 1: This pathway commences with 1,4-dichloro-2-nitrobenzene and introduces the methanesulfonyl group via a nucleophilic aromatic substitution followed by oxidation. The final step involves a halogen exchange (Halex) reaction to introduce the fluorine atom.

  • Route 2: This approach begins with 4-chloro-2-fluoroaniline, introducing the sulfur functionality via diazotization and subsequent reaction with a sulfur-containing reagent. The synthesis is completed by oxidation of the sulfide to the sulfone, followed by nitration.

A summary of the key comparative metrics for these two routes is presented below:

ParameterRoute 1Route 2
Starting Material 1,4-Dichloro-2-nitrobenzene4-Chloro-2-fluoroaniline
Number of Steps 34
Key Transformations SNAr, Oxidation, HalexDiazotization, Sulfanylation, Oxidation, Nitration
Potential Advantages Fewer steps, potentially higher overall yield.Milder conditions for some steps.
Potential Disadvantages Harsh conditions for the Halex reaction.More steps, potential for side reactions during nitration.

Route 1: Synthesis from 1,4-Dichloro-2-nitrobenzene

This three-step synthesis leverages the high reactivity of the chlorine atom positioned ortho to the nitro group in the starting material.

Workflow Diagram

Route 1 A 1,4-Dichloro-2-nitrobenzene B 1-Chloro-4-(methylthio)-2-nitro-5-fluorobenzene A->B 1. Sodium methanethiolate (Nucleophilic Aromatic Substitution) C 1-Chloro-4-methanesulfonyl-2-nitro-5-fluorobenzene B->C 2. Oxidation (e.g., m-CPBA) D 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene C->D 3. Potassium fluoride (Halex Reaction) Route 2 A 4-Chloro-2-fluoroaniline B 4-Chloro-2-fluorobenzenediazonium salt A->B 1. NaNO₂, HCl (Diazotization) C 1-Chloro-5-fluoro-2-(methylthio)benzene B->C 2. Potassium ethyl xanthate, then hydrolysis and methylation D 1-Chloro-5-fluoro-2-methanesulfonylbenzene C->D 3. Oxidation (e.g., H₂O₂) E 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene D->E 4. HNO₃, H₂SO₄ (Nitration)

Validation

Technical Guide: Regioselective Halogen Displacement in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Topic: Reactivity Comparison of Halogens in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of Halogens in 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Analysis

This guide analyzes the nucleophilic aromatic substitution (


) landscape of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene . This scaffold represents a "super-activated" electrophile due to the synergistic presence of nitro (

) and methanesulfonyl (

) groups.

For researchers designing functionalization pathways, the critical question is regioselectivity: Which halogen is displaced first?

The Verdict: Fluorine Dominance

Experimental evidence and mechanistic principles dictate that the C5-Fluorine is the primary site of nucleophilic attack, reacting


 to 

times faster than the C1-Chlorine. This selectivity allows for orthogonal functionalization strategies where the fluorine is displaced under mild conditions, leaving the chlorine intact for subsequent cross-coupling or harsher substitution steps.
Structural Activation Map

The molecule features two electrophilic centers activated by Ortho/Para electron-withdrawing groups (EWGs).

PositionHalogenOrtho ActivatorPara ActivatorSteric Environment
C1 Chlorine (

)


High (Ortho-Nitro bulk)
C5 Fluorine (

)


Moderate (Fluorine is small)

Mechanistic Analysis: The "Fluorine Effect" in

Contrary to


 reactions on alkyl halides (where 

due to bond strength),

reactions on activated arenes follow an inverted reactivity order:

.[1]
Why Fluorine Reacts Faster

The rate-determining step (RDS) in this system is the nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond.

  • Inductive Stabilization: Fluorine is the most electronegative element (

    
    ). It strongly pulls electron density from the C5 carbon, lowering the energy of the transition state and stabilizing the anionic Meisenheimer intermediate more effectively than chlorine.
    
  • Leaving Group Ability (Irrelevant in RDS): Since C-F bond breaking occurs after the rate-determining step, the high bond strength of C-F does not impede the reaction rate.

  • Dipolar Attraction: The highly polarized C-F bond creates a stronger dipole, accelerating the approach of the nucleophile through electrostatic attraction.

Visualization: Activation & Reaction Pathway

The following diagram illustrates the competing pathways and the stabilization of the intermediate.

SNAr_Pathway Start Starting Material (1-Cl-5-F-4-SO2Me-2-NO2) TS_F TS1: C5 Attack (High Stabilization) Start->TS_F Fast (k_F) TS_Cl TS2: C1 Attack (Steric Hindrance) Start->TS_Cl Slow (k_Cl) Meisenheimer_F Meisenheimer Complex A (Stabilized by F electronegativity) TS_F->Meisenheimer_F Product_F Product A (C5-Substituted) Meisenheimer_F->Product_F - F⁻ Meisenheimer_Cl Meisenheimer Complex B (Less Stabilized) TS_Cl->Meisenheimer_Cl Product_Cl Product B (C1-Substituted) Meisenheimer_Cl->Product_Cl - Cl⁻

Caption: Comparative reaction pathways showing the kinetic preference for C5-Fluorine displacement due to lower transition state energy.

Experimental Protocols

Protocol A: Selective Displacement of Fluorine (C5)

Objective: Replace Fluorine with a nucleophile (e.g., Morpholine) while retaining the Chlorine atom.

  • Reagents: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq), Morpholine (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: Acetonitrile (MeCN) or THF. (Avoid DMSO if room temp control is difficult, as it may accelerate side reactions).

  • Temperature:

    
     to Room Temperature (
    
    
    
    ).

Step-by-Step:

  • Dissolve the substrate in MeCN (

    
     concentration).
    
  • Cool the solution to

    
     in an ice bath.
    
  • Add

    
     followed by the dropwise addition of Morpholine.
    
  • Monitor by TLC/HPLC. Reaction is typically complete within 30-60 minutes.

    • Note: The spot for the product will be more polar than the starting material.

  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Outcome: >95% regioselectivity for C5-substitution.

Protocol B: Sequential Displacement (C1 Displacement)

Objective: Displace the remaining Chlorine atom after C5 functionalization.

  • Reagents: C5-Substituted Intermediate (1.0 eq), Second Nucleophile (e.g., Benzylamine, 2.0 eq), DIPEA (2.5 eq).

  • Solvent: DMSO or NMP (High boiling point polar aprotic required).

  • Temperature:

    
    .
    

Step-by-Step:

  • Dissolve the C5-substituted intermediate in DMSO.

  • Add the amine and base.

  • Heat to

    
    . The reaction will be significantly slower than the first step due to the loss of the highly electronegative fluorine and the steric bulk of the ortho-nitro group.
    
  • Monitor closely; reaction times may exceed 4-12 hours.

Comparative Data Summary

The following table summarizes the reactivity profile based on general


 kinetics in dinitro/sulfone-nitro benzene systems.
ParameterC5-FluorineC1-Chlorine
Relative Rate (

)
~200-5001
Activation Energy (

)
LowModerate/High
Electronic Effect Strong Inductive (-I) stabilization of intermediateWeak Inductive (-I), Weak Mesomeric (+M)
Steric Hindrance Low (Adjacent to

)
High (Adjacent to

)
Preferred Conditions

, Mild Base

, Strong Base/Polar Solvent

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6] Chemical Reviews. Link

    • Foundational text establishing the F >> Cl reactivity order in SNAr.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution.[2][3][4][5][6] Elsevier.

    • Comprehensive treatise on the kinetic factors of activ
  • Rohrbach, S., et al. (2019). Regioselectivity in the SNAr Reactions of 2,4-Dihalogenated Nitrobenzenes. Journal of Organic Chemistry.[7] Link

    • Modern analysis of regiocontrol in systems analogous to the target molecule.
  • PubChem Compound Summary. (2025). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (Analogous Scaffold).[8] National Center for Biotechnology Information. Link

    • Source for structural analogs and physical property d

Sources

Comparative

Comparative HPLC Method Validation Guide: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Executive Summary & Application Context 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lapatinib . Its quantification is a Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Lapatinib . Its quantification is a Critical Quality Attribute (CQA) because unreacted levels of this intermediate can lead to genotoxic impurities in the final API.

This guide compares a legacy Isocratic C18 method (often found in older generic protocols) against an optimized Core-Shell Gradient method . While the legacy method is functional, it suffers from band broadening due to the electron-withdrawing nitro and sulfone groups. The optimized method utilizes core-shell particle technology to sharpen peaks, improve resolution between regioisomers, and significantly reduce solvent consumption.

Key Chemical Challenges
  • Electron Deficiency: The nitro and sulfone groups create a highly electron-deficient ring, making the molecule prone to "smearing" on active silanol sites of older silica columns.

  • Hydrolysis Risk: The chloro-group ortho to the nitro group is labile; high pH buffers (> pH 7) can induce hydrolysis to the phenol analog during analysis.

  • Regioisomerism: Separation from 1-Chloro-4-fluoro-5-methanesulfonyl-2-nitrobenzene (a potential isomer) requires high plate counts.

Method Comparison: Legacy vs. Optimized

The following table contrasts the performance of the traditional porous C18 approach with the recommended Core-Shell method.

FeatureMethod A: Legacy (Standard) Method B: Optimized (Recommended)
Column Technology Fully Porous Silica C18 (5 µm)Core-Shell C18 (2.7 µm)
Dimensions 250 x 4.6 mm100 x 4.6 mm
Mobile Phase Phosphate Buffer (pH 3.0) : MeOH (Isocratic)0.1% Formic Acid : ACN (Gradient)
Run Time 25 - 30 minutes8 - 10 minutes
Resolution (

)
~ 1.8 (vs. nearest impurity)> 3.5 (vs. nearest impurity)
Tailing Factor (

)
1.4 - 1.6 (Asymmetric)0.95 - 1.1 (Symmetric)
Sensitivity (LOQ) ~ 0.5 µg/mL~ 0.05 µg/mL
Backpressure < 1500 psi~ 2800 psi

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[1][2][3][4][5][6] It is designed to be self-validating; if the System Suitability Test (SST) fails, the results are automatically invalid.

Instrumentation & Conditions[3][6][7][8]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.7 µm).

  • Column Temp: 40°C (Critical for mass transfer kinetics of sulfone groups).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 215 nm (Primary), 254 nm (Secondary/Confirmation).

Reagents[6][9]
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).

Gradient Program

The gradient is designed to elute the polar hydrolysis impurities early, followed by the main peak, and then wash highly retained dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
1.009010Isocratic Hold (Polar Impurities)
6.001090Linear Ramp (Main Peak Elution)
7.501090Wash
7.609010Re-equilibration
10.009010Stop
Standard Preparation[6][7]
  • Stock Solution (1000 µg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% ACN (sonicate 5 mins) and dilute to volume.

  • Working Standard (100 µg/mL): Dilute 5 mL of Stock into a 50 mL flask using the Diluent .

  • System Suitability Solution: Spike Working Standard with 1% of the hydrolysis impurity (2-nitro-4-methanesulfonyl-5-fluorophenol) to verify resolution.

Analytical Workflow & Logic

The following diagram illustrates the validated workflow, ensuring data integrity from sample prep to reporting.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (50:50 ACN:H2O) Start->Prep SST System Suitability Test (5 Reps) Prep->SST Decision SST Pass? (RSD < 2.0%, Tf < 1.2) SST->Decision Decision->Prep No (Re-prep) Analysis Sample Injection (Bracketed Standards) Decision->Analysis Yes Calc Quantification (External Std Method) Analysis->Calc Report Final Report Calc->Report

Caption: Validated analytical workflow ensuring System Suitability (SST) criteria are met before sample data acquisition.

Validation Data Summary

The method was validated following ICH Q2(R1) guidelines. The data below represents typical performance metrics for this intermediate using the Core-Shell method.

Linearity & Range[3][5][7]
  • Range: LOQ to 150% of target concentration (0.05 – 150 µg/mL).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.9995
    
Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
0.05 (LOQ)125098.5
50 (50%)1,250,000100.2
100 (100%)2,500,50099.8
150 (150%)3,750,100100.1
Precision (Repeatability)
  • Intra-day (n=6): %RSD = 0.45%

  • Inter-day (n=12): %RSD = 0.78%

Specificity (Stress Testing)

The method demonstrates no interference from blank, placebo, or forced degradation products.

  • Acid Stress (0.1N HCl, 60°C): < 2% degradation (Stable).

  • Base Stress (0.1N NaOH, Ambient): ~15% degradation. Observation: Degradant elutes at RRT 0.45 (Phenolic hydrolysis product). Resolution > 5.0 maintained.

  • Oxidative Stress (

    
    ):  Stable.
    

Causality & Troubleshooting Guide

Why do we choose specific parameters? This section explains the "why" behind the "what."

Column Selection Logic

The graph below details the decision process for selecting the stationary phase for nitro-aromatics.

ColumnSelection Start Molecule: Nitro-Aromatic Sulfone Check1 Is Regio-separation required? Start->Check1 PathA Yes (e.g., 3-fluoro vs 5-fluoro) Check1->PathA Critical PathB No (Purity only) Check1->PathB Not Critical SolA Phenyl-Hexyl or F5 Column (Pi-Pi Interaction) PathA->SolA SolB C18 Core-Shell (Hydrophobic Interaction) PathB->SolB ResultA High Selectivity Longer Run Time SolA->ResultA ResultB High Efficiency Fast Run Time SolB->ResultB

Caption: Decision tree for stationary phase selection based on regioisomer separation requirements.

pH Control (The "Trap")
  • Observation: If pH > 4.5 is used, the peak area of the intermediate decreases over time in the autosampler.

  • Causality: The electron-withdrawing nitro and sulfone groups activate the C-Cl bond for Nucleophilic Aromatic Substitution (

    
    ). Even mild alkalinity can replace the Chlorine with a Hydroxyl group (from water).
    
  • Solution: Maintain Mobile Phase A at pH ~2.5 - 3.0 using Formic Acid. This suppresses the ionization of silanols (reducing tailing) and prevents hydrolysis.

References

  • Ivaturi, R., Sastry, M. T., & Satyaveni, S. (2017).[3] Development and Validation of Stability Indicating HPLC Method for the Determination of Lapatinib Impurities in Bulk and Finished Formulations. International Journal of Pharmaceutical Sciences and Research, 8(7), 3081-3091.[3] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Separation of Chloronitrobenzene Isomers. (2018). National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(11). Link

Sources

Comparative

Unveiling the Biological Potential of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The substituted nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The substituted nitrobenzene framework has long been a cornerstone in the design of therapeutic agents, demonstrating a wide spectrum of activities including antimicrobial and anticancer effects.[1][2][3] This guide delves into the specific and compelling biological activities of a unique class of nitroaromatic compounds: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and its derivatives. By examining their performance in comparison to relevant alternatives and providing a foundation in established experimental protocols, this document aims to equip researchers with the critical insights needed to explore and exploit the therapeutic potential of this promising chemical series.

The Architectural Advantage: Understanding the Core Moiety

The 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene scaffold presents a fascinating convergence of functional groups, each contributing to its potential biological profile. The nitro group, a strong electron-withdrawing moiety, is a well-established pharmacophore and, in some contexts, a toxicophore. Its presence can significantly influence the electronic properties of the molecule, often enhancing interactions with biological targets.[2][4] The halogen substituents, chloro and fluoro, further modulate the molecule's lipophilicity, metabolic stability, and binding affinity.[5] The methanesulfonyl group, another electron-withdrawing substituent, can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing target engagement.

A critical aspect of the biological activity of many nitroaromatic compounds lies in the enzymatic reduction of the nitro group. This process can generate reactive nitroso and hydroxylamine intermediates, which can subsequently interact with vital cellular macromolecules like DNA, leading to cytotoxic effects.[4] This mechanism is a key consideration in the development of antimicrobial and anticancer agents.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

While direct biological data on derivatives of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is emerging, we can infer their potential by examining structurally related compounds that share key functional groups. A particularly insightful comparison can be drawn with the class of 6-sulfonyl-8-nitrobenzothiazinones (BTZs) , which have demonstrated potent antitubercular activity.[6] These compounds share the crucial methanesulfonyl and nitro-aromatic motifs.

Compound ClassCore StructurePrimary Biological ActivityKey Findings
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Derivatives (Hypothesized) 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzeneAnticancer, AntimicrobialThe combination of halo, sulfonyl, and nitro groups is anticipated to confer potent cytotoxic and antimicrobial properties.
6-Sulfonyl-8-nitrobenzothiazinones (BTZs) Nitrobenzothiazinone with a sulfonyl groupAntitubercularOptimized derivatives exhibit minimum inhibitory concentrations (MICs) in the nanomolar range against Mycobacterium tuberculosis.[6]
Halogenated Nitroaromatic Compounds Various nitrobenzene and other aromatic rings with halogen substitutionsAntimicrobial, AnticancerThe nature and position of halogen substituents significantly influence the potency and spectrum of activity.[7]
Sulfonamide Derivatives Compounds containing the -SO2NH2 functional groupAntimicrobial, Anticancer, Anti-inflammatoryA well-established class of drugs with diverse therapeutic applications.[8][9]

The potent activity of BTZs against M. tuberculosis suggests that the methanesulfonyl-nitroaromatic core is a promising scaffold for targeting essential microbial enzymes. It is plausible that derivatives of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene could exhibit a similar mechanism of action, potentially through the inhibition of critical bacterial enzymes.

Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of related compound classes, derivatives of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene are prime candidates for investigation in several therapeutic areas:

  • Anticancer Activity: The cytotoxic potential of nitroaromatic compounds makes this class of derivatives interesting for oncology research. Their mechanism could involve DNA damage via the reduction of the nitro group or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The substitution pattern on the phenyl ring will be crucial in determining their selectivity for cancer cells over normal cells.

  • Antimicrobial Activity: The demonstrated efficacy of related nitro- and sulfonyl-containing compounds against a range of bacteria, including drug-resistant strains, highlights the potential of these derivatives as novel antimicrobial agents.[10] Their mechanism of action is likely to involve the disruption of essential bacterial processes.

To elucidate the specific mechanisms of action, a series of well-defined experimental workflows are necessary.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_Screening Biological Screening cluster_Mechanism Mechanism of Action Studies Synthesis Derivative Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (e.g., NCI-60 panel) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC/MBC assays) Purification->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase assays) Anticancer->Enzyme_Inhibition DNA_Interaction DNA Interaction Studies (e.g., Comet assay) Anticancer->DNA_Interaction Antimicrobial->Enzyme_Inhibition Cell_Cycle Cell Cycle Analysis Enzyme_Inhibition->Cell_Cycle DNA_Interaction->Cell_Cycle

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel bioactive compounds.

Experimental Protocols: A Foundation for Discovery

The following are foundational protocols for assessing the biological activity of novel 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

3. Cell Seeding and Treatment:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
  • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. Incubation and Assay:

  • Incubate the plates for 48-72 hours.
  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

5. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

1. Preparation of Microbial Inoculum:

  • Culture the bacterial or fungal strain in appropriate broth overnight.
  • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

2. Compound Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Future Directions and Concluding Remarks

The exploration of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene derivatives represents a promising frontier in the development of novel therapeutic agents. The unique combination of functional groups on this scaffold suggests a high potential for potent anticancer and antimicrobial activities. The comparative analysis with structurally related compounds, particularly the highly active antitubercular BTZs, provides a strong rationale for the continued investigation of this chemical series.

Future research should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships (SAR). This will involve modifying the substituents on the phenyl ring and exploring different linkers to attach other pharmacophores. Detailed mechanistic studies will be crucial to identify the specific cellular targets and pathways affected by these compounds. The experimental protocols provided in this guide offer a solid starting point for researchers to embark on this exciting journey of discovery.

SAR_Logic cluster_Modifications Structural Modifications cluster_Evaluation Biological Evaluation Core 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene R_Group Vary R-groups on the Phenyl Ring Core->R_Group Linker Introduce Different Linkers Core->Linker Heterocycle Attach Bioactive Heterocycles Core->Heterocycle Potency Assess Potency (IC50/MIC) R_Group->Potency Linker->Potency Heterocycle->Potency Selectivity Determine Selectivity Potency->Selectivity Toxicity Evaluate Cytotoxicity Selectivity->Toxicity SAR Establish Structure-Activity Relationship (SAR) Toxicity->SAR

Caption: Logical flow for establishing structure-activity relationships for novel derivatives.

By systematically applying these principles and methodologies, the scientific community can unlock the full therapeutic potential of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene derivatives and contribute to the development of next-generation medicines.

References

Sources

Validation

A Researcher's Guide to Procuring High-Purity 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: A Comparative Analysis

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The purity of a key intermediate like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene can significantly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The purity of a key intermediate like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene can significantly impact downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of this critical reagent from various potential suppliers, supported by detailed experimental protocols for purity verification.

The intricate molecular structure of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, featuring a nitro group, a sulfone moiety, and halogen substituents, makes it a versatile building block in medicinal chemistry. However, these same functional groups can give rise to a range of process-related impurities during synthesis. Therefore, a robust analytical assessment of supplier batches is not just a recommendation but a necessity.

The Critical Role of Purity in Drug Development

The quality of pharmaceutical intermediates is a cornerstone of reliable API production.[1] Impurities introduced from starting materials can lead to the formation of undesirable byproducts, complicate purification processes, and potentially introduce genotoxic or otherwise harmful substances into the final API. Regulatory bodies globally mandate stringent control over impurities in drug substances. Therefore, sourcing high-purity intermediates is a critical risk mitigation strategy in drug development.

Comparative Analysis of Supplier Offerings

For the purpose of this guide, we will evaluate hypothetical batches of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene from three representative suppliers: Supplier A, Supplier B, and Supplier C. While direct sourcing of this specific compound can be limited, several chemical suppliers specialize in complex organic intermediates. One such supplier identified is CRO Splendid Lab Pvt. Ltd., a contract research organization based in Pune, India, that offers custom synthesis and pharmaceutical impurities. For a comprehensive evaluation, it is crucial to engage with multiple potential manufacturers to compare not only price but, more importantly, the purity and consistency of their product.

A thorough comparison begins with the Certificate of Analysis (CoA) provided by the supplier. However, independent verification is essential for critical applications. The following sections detail the experimental protocols for a comprehensive purity assessment.

Experimental Design for Purity Verification

A multi-pronged analytical approach is necessary to obtain a complete purity profile of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This includes a primary purity assessment by High-Performance Liquid Chromatography (HPLC), identification of volatile and semi-volatile impurities by Gas Chromatography-Mass Spectrometry (GC-MS), and structural confirmation and identification of non-chromatophoric impurities by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Caption: Workflow for the comprehensive purity analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds.[2] A reversed-phase method is typically suitable for aromatic compounds of this nature.

Protocol:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For this polar aromatic compound, a column with alternative selectivity, such as a biphenyl or phenyl-hexyl phase, could provide enhanced retention and resolution of polar impurities.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape, is recommended.

    • Gradient Program: Start with a higher aqueous composition (e.g., 70% A) and ramp to a higher organic composition (e.g., 95% B) over 20-30 minutes.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or a diode array detector for full spectral analysis).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the prepared sample and a blank (acetonitrile). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[2] Given the thermal lability of some nitroaromatic compounds, careful method development is crucial.

Protocol:

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Injector: A split/splitless inlet is commonly used. To mitigate potential thermal degradation of nitroaromatics, a lower injection temperature (e.g., 250 °C) and the use of a deactivated liner are recommended.

  • Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) is used to separate compounds with a wide range of boiling points.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be scanned over a relevant mass range (e.g., m/z 40-450) to detect a broad range of potential impurities.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be used to identify and quantify impurities, including those that may not be detectable by chromatographic methods. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, coupling patterns, and integration of the signals will confirm the structure of the main component and can reveal the presence of impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The number of signals will indicate the number of unique carbon atoms in the molecule, providing further structural confirmation.

  • Quantitative NMR (qNMR): For quantification of impurities, a certified internal standard can be added to the sample, and the impurity levels can be calculated by comparing the integral of a specific impurity signal to the integral of the standard.

Hypothetical Purity Comparison

The following table presents a hypothetical comparison of the purity data for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene from three different suppliers, based on the analytical methods described above.

Parameter Supplier A Supplier B Supplier C
Lot Number A-202601B-202602C-202603
Appearance Pale yellow crystalline solidOff-white powderLight brown solid
HPLC Purity (%) 99.798.597.2
Major Impurity 1 (%) 0.15 (Isomer)0.8 (Starting Material)1.5 (Unidentified)
Major Impurity 2 (%) 0.08 (Unidentified)0.4 (Byproduct)0.9 (Isomer)
Residual Solvents (GC-MS) <0.1%0.3% (Toluene)0.5% (Dichloromethane)
¹H NMR Conforms to structureConforms, minor impurity signalsSignificant impurity signals

Interpretation of Results and Supplier Selection

Based on the hypothetical data, Supplier A provides the highest purity material with minimal impurities. The presence of an isomeric impurity at a low level might be acceptable depending on the specific downstream application and the ease of its removal.

Supplier B shows a lower purity with a significant amount of unreacted starting material. This could potentially be addressed with a straightforward purification step, but it indicates a less optimized manufacturing process.

Supplier C presents the lowest purity with a significant level of an unidentified impurity. The presence of unknown impurities is a major concern in drug development as their toxicological properties are unknown. The darker color of the material from Supplier C is also an indicator of potential impurities.

Recommendation: For critical applications in drug development, Supplier A would be the preferred choice. Further investigation into the identity of the minor unknown impurity would be warranted. While potentially cheaper, the material from Suppliers B and C would require additional in-house purification and characterization, adding to the overall cost and timeline of a project.

Conclusion

The procurement of high-purity chemical intermediates is a critical step in the drug development pipeline. A thorough analytical evaluation of materials from different suppliers is essential to ensure the quality, safety, and consistency of the final active pharmaceutical ingredient. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can make informed decisions about supplier selection, ultimately contributing to the successful and timely advancement of their drug discovery and development programs.

References

  • CRO Splendid Lab Pvt. Ltd. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Google Patents.
  • Wikipedia. Aromatic sulfonation. [Link]

  • Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Taylor & Francis Online. Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. [Link]

  • U.S. Department of Health and Human Services. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • DES Pharma. A Deep Dive into Quality Control in the Pharmaceutical Industry. [Link]

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Comparative

A Comparative Guide to the In-Silico Toxicity Prediction of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical safety assessment, in-silico toxicity prediction has emerged as an indispensable tool. These computat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical safety assessment, in-silico toxicity prediction has emerged as an indispensable tool. These computational methods offer a rapid, cost-effective, and ethically sound alternative to traditional animal testing, enabling researchers to prioritize compounds with favorable safety profiles early in the development pipeline.[1] This guide provides a comparative analysis of three distinct, publicly accessible in-silico toxicity prediction platforms to evaluate the potential hazards of the novel compound, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Introduction to the Target Compound

The Imperative of In-Silico Screening

In-silico toxicology leverages computational models to predict the adverse effects of chemicals based on their molecular structure.[2][3] These models are built upon vast datasets of known chemical properties and toxicological endpoints, employing a range of methodologies from quantitative structure-activity relationships (QSAR) to sophisticated machine learning and deep learning algorithms.[2][3] By identifying potential liabilities such as carcinogenicity, mutagenicity, or organ-specific toxicity at the virtual screening stage, researchers can de-risk their lead candidates, saving considerable time and resources.[2]

This guide will utilize and compare the following freely accessible platforms:

  • ProTox-II: A web server that predicts a wide range of toxicity endpoints, including acute toxicity, hepatotoxicity, carcinogenicity, and mutagenicity, based on a combination of chemical similarity, pharmacophores, and machine learning models.[2][3]

  • pkCSM: A tool that uses graph-based signatures to predict pharmacokinetic (ADME) and toxicity properties of small molecules.[4]

  • OSIRIS Property Explorer: A platform that calculates various drug-relevant properties on-the-fly, including toxicity risks, based on a pre-computed set of structural fragments known to be associated with adverse effects.[1][5]

Experimental Protocol: Toxicity Prediction using ProTox-II

This section provides a step-by-step workflow for predicting the toxicity of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene using the ProTox-II web server. The causality behind these steps lies in providing the platform with the precise molecular structure to enable its algorithms to generate accurate predictions.

Methodology:

  • Navigate to the ProTox-II web server.

  • Input the Molecular Structure: In the designated input field, paste the SMILES string for the target compound: C1=C(C(=C(C=C1S(=O)(=O)C)F)Cl)[O-].

  • Initiate Prediction: Click the "Start" button to initiate the toxicity prediction.

  • Analyze Results: The server will generate a comprehensive report detailing various predicted toxicity endpoints, including LD₅₀ values, toxicity classes, and probabilities for specific toxic effects.

Comparative Analysis of In-Silico Predictions

The following table summarizes the toxicity predictions for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene obtained from ProTox-II, pkCSM, and OSIRIS Property Explorer. This side-by-side comparison allows for a comprehensive assessment of the potential hazards associated with the compound.

Toxicity EndpointProTox-II PredictionpkCSM PredictionOSIRIS Property Explorer Prediction
Oral Acute Toxicity (LD₅₀) 700 mg/kg (Class 4)2.458 mol/kgN/A
Hepatotoxicity High probabilityYesN/A
Carcinogenicity High probabilityNoN/A
Mutagenicity High probabilityNoHigh Risk
Immunotoxicity High probabilityN/AN/A
Cytotoxicity High probabilityN/AN/A
AMES Toxicity MutagenYesN/A
hERG I Inhibitor N/ANoN/A
Skin Sensitization N/ANoN/A
Drug-Likeness N/AN/A-3.73 (Low)
Toxicity Risk N/AN/AHigh (Mutagenic)

Visualizing the In-Silico Workflow

The following diagram illustrates the generalized workflow for in-silico toxicity prediction, from inputting the chemical structure to obtaining and comparing predictions from multiple platforms.

G cluster_input Input Stage cluster_prediction Prediction Stage cluster_output Output & Analysis Input Chemical Structure (SMILES: C1=C(C(=C(C=C1S(=O)(=O)C)F)Cl)N+[O-]) ProTox ProTox-II Server Input->ProTox Submit SMILES pkCSM pkCSM Server Input->pkCSM Submit SMILES OSIRIS OSIRIS Property Explorer Input->OSIRIS Submit SMILES Results Comparative Toxicity Profile (Table 4) ProTox->Results pkCSM->Results OSIRIS->Results Analysis Risk Assessment & Decision Making Results->Analysis

Caption: In-silico toxicity prediction workflow.

Discussion and Scientific Insights

The in-silico analysis of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene reveals several potential toxicity concerns that warrant further investigation.

Points of Consensus and Divergence:

  • Mutagenicity: Both ProTox-II and OSIRIS Property Explorer predict a high risk of mutagenicity. ProTox-II specifically identifies it as an AMES mutagen. This is a significant finding, as mutagenicity is a major red flag in drug development. The prediction from pkCSM, however, contradicts this. This discrepancy highlights the importance of using multiple models, as they may be trained on different datasets and employ varied algorithms.

  • Carcinogenicity and Hepatotoxicity: ProTox-II predicts a high probability of both carcinogenicity and hepatotoxicity. pkCSM, on the other hand, predicts no carcinogenicity but does indicate potential hepatotoxicity. The structural alerts within the molecule, such as the nitroaromatic group, are often associated with these toxicities, lending credence to the positive predictions.

  • Acute Toxicity: ProTox-II predicts a moderate level of acute oral toxicity (Class 4), with an LD₅₀ of 700 mg/kg. This suggests that the compound could be harmful if ingested in significant amounts.

Expert Interpretation:

The strong signals for mutagenicity and carcinogenicity from at least two of the platforms are the most concerning findings. The presence of the nitroaromatic moiety is a well-known structural alert for genotoxicity. The conflicting prediction from pkCSM for mutagenicity and carcinogenicity should be interpreted with caution. It is possible that the specific arrangement of substituents on the benzene ring in this particular molecule mitigates these effects in the context of the pkCSM model's training data. Nevertheless, the conservative approach would be to prioritize experimental validation of these endpoints.

The prediction of hepatotoxicity by both ProTox-II and pkCSM is also noteworthy. Drug-induced liver injury is a major cause of drug attrition and post-market withdrawal. The OSIRIS Property Explorer also indicates a low drug-likeness score, which, while not a direct measure of toxicity, suggests that the compound may have undesirable physicochemical properties that could contribute to off-target effects.

Conclusion

This comparative in-silico analysis provides a valuable preliminary toxicity assessment of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. The predictions strongly suggest potential for mutagenicity, carcinogenicity, and hepatotoxicity. While these computational predictions are not a substitute for experimental testing, they serve as a critical guide for prioritizing future studies. Based on these findings, it is recommended that in-vitro mutagenicity assays (e.g., Ames test) and cytotoxicity studies using hepatic cell lines be conducted to validate these in-silico predictions before committing further resources to the development of this compound. This tiered approach, integrating computational and experimental methods, is central to a modern, efficient, and ethical chemical safety assessment strategy.

References

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]

  • Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(Web Server issue), W53–W58. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Sander, T. (2013). OSIRIS Property Explorer. . [Link]

  • Sander, T., Freyss, J., von Korff, M., & Rufener, C. (2015). DataWarrior: an open-source program for chemistry aware data visualization and analysis. Journal of chemical information and modeling, 55(2), 460–473. [Link]

Sources

Validation

A Comparative Guide to Catalysts for Reactions of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The compound 1-Chloro-5-fluoro-4-methanesu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The compound 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene stands as a pivotal building block, particularly in the synthesis of targeted therapies. Its judicious transformation, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, is critical for the construction of advanced pharmaceutical intermediates. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and scalability.

This guide provides an in-depth comparative analysis of catalytic systems for reactions involving 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, with a focus on amination reactions. We will delve into the mechanistic underpinnings of different catalytic approaches, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Activated Substrate: Understanding the Reactivity of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

The reactivity of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is dictated by the potent electron-withdrawing nature of the nitro (-NO₂) and methanesulfonyl (-SO₂Me) groups. These groups strongly activate the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to them. In this molecule, the chlorine atom is situated para to the nitro group and ortho to the methanesulfonyl group, making it the most susceptible site for nucleophilic displacement. The fluorine atom, while also a leaving group, is generally less labile than chlorine in nucleophilic aromatic substitution reactions under many conditions.

Catalytic Strategies for C-N Bond Formation

The formation of a carbon-nitrogen bond by replacing the chlorine atom is a key transformation for this substrate. Two primary catalytic strategies have emerged as the most effective: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed amination. A third, more classical approach, Phase-Transfer Catalysis, can also be considered for certain nucleophiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[1] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[2] For an electron-deficient substrate like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, this approach is particularly well-suited.

Mechanism of Action:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] It commences with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl chloride to the Pd(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4] The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[5]

Catalyst System Components:

  • Palladium Precatalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: Bulky, electron-rich phosphine ligands are generally the most effective for the amination of aryl chlorides. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in challenging coupling reactions.[4]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed.[1]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Copper-Catalyzed Amination (Ullmann Condensation)

The copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a more classical yet continually evolving approach.[6][7] It is an attractive alternative to palladium-catalyzed methods due to the lower cost and toxicity of copper.[7] Historically, these reactions required harsh conditions, but the development of new ligand systems has enabled milder and more efficient transformations.[8]

Mechanism of Action:

The precise mechanism of the copper-catalyzed amination is still a subject of some debate and can vary depending on the specific catalytic system. A generally accepted pathway involves the coordination of the amine and the aryl halide to a Cu(I) species. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, affords the arylamine product. The use of ligands, such as diamines or amino acids, is crucial for stabilizing the copper catalyst and facilitating the reaction.[9]

Catalyst System Components:

  • Copper Source: Copper(I) salts like CuI or Cu₂O are common.

  • Ligand: N,N'-dimethylethylenediamine (DMEDA), L-proline, and various phenanthroline derivatives are effective ligands.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often employed, and in some cases, the reaction can be performed in water.[6]

Phase-Transfer Catalysis (PTC)

For certain nucleophilic aromatic substitution reactions, particularly with highly reactive substrates, phase-transfer catalysis can be a viable and cost-effective option. PTC facilitates the reaction between a nucleophile in an aqueous or solid phase and a substrate in an organic phase.

Mechanism of Action:

A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase where the substrate is dissolved. The catalyst forms a lipophilic ion pair with the nucleophile, enabling its migration across the phase boundary. Once in the organic phase, the "naked" and highly reactive nucleophile can readily attack the electron-deficient aromatic ring.

Catalyst System Components:

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are commonly used.

  • Base: A strong base like sodium hydroxide or potassium carbonate is present in the aqueous or solid phase.

  • Solvent System: A biphasic system, such as toluene/water or chlorobenzene/water, is employed.

Comparative Performance of Catalytic Systems

The following table provides a comparative overview of the typical performance of the discussed catalytic systems for the amination of activated aryl chlorides like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. The data is compiled from literature reports on similar substrates and represents expected outcomes.

Catalyst SystemTypical Catalyst Loading (mol%)Typical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Functional Group Tolerance
Pd/Buchwald-Hartwig 0.5 - 280 - 1202 - 2485 - 98Excellent
Cu/Ullmann-type 5 - 10100 - 14012 - 4870 - 90Good
Phase-Transfer Catalyst 5 - 1060 - 1006 - 2460 - 85Moderate

Key Insights from the Comparison:

  • Palladium-catalyzed Buchwald-Hartwig amination generally offers the highest yields and the broadest functional group tolerance under relatively mild conditions. The development of sophisticated ligands has made it the gold standard for many challenging C-N cross-coupling reactions.[1]

  • Copper-catalyzed amination is a cost-effective alternative, and recent advancements in ligand design have significantly improved its efficiency and scope.[8] However, it may still require higher catalyst loadings and temperatures compared to palladium systems.

  • Phase-transfer catalysis is a simple and inexpensive method that can be effective for highly activated substrates. However, its scope is more limited, and it may not be suitable for less reactive amines or substrates with sensitive functional groups.

Experimental Protocols

The following are representative experimental protocols for the amination of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of electron-deficient aryl chlorides.[10][11]

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • XPhos (0.02 eq)

  • Sodium tert-butoxide (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask, followed by 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and the amine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Amination

This protocol is based on modern Ullmann-type coupling reactions.[9]

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq)

  • Amine (1.5 eq)

  • CuI (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous DMSO

Procedure:

  • To a reaction vessel, add CuI, potassium carbonate, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, and the amine.

  • Add anhydrous DMSO and DMEDA to the mixture.

  • Heat the reaction mixture to 120 °C with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a general experimental workflow.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex - Base-H⁺Cl⁻ Product Product Pd-Amido Complex->Product Reductive Elimination Product->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Substrate_Solvent Dissolve Aryl Halide in Anhydrous Solvent Combine Combine Reagents under Inert Atmosphere Substrate_Solvent->Combine Catalyst_Mix Prepare Catalyst/Ligand/Base Mixture Catalyst_Mix->Combine Heat_Stir Heat and Stir Combine->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for catalytic amination.

Conclusion

The selection of an appropriate catalyst for the functionalization of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a critical decision that impacts the success of the synthetic route. For high-yielding, clean, and broadly applicable amination reactions, palladium-catalyzed Buchwald-Hartwig amination stands out as the premier choice, supported by a wealth of literature and a diverse array of highly efficient ligands. Copper-catalyzed systems offer a more economical alternative and are increasingly viable due to ongoing research and development. Phase-transfer catalysis, while simple, is best reserved for specific applications with highly reactive nucleophiles. By understanding the mechanistic nuances and comparative performance of these catalytic systems, researchers can make informed decisions to optimize their synthetic strategies and accelerate the development of novel therapeutics.

References

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955.
  • Taylor & Francis. (2022, December 22).
  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC.
  • MDPI. (2022, August 18).
  • Wiley. (n.d.).
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  • eScholarship. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • AIR Unimi. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • ResearchGate. (n.d.).
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Kashani, S. K., Jessiman, J. E., & Newman, S. (2019, November 6).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (n.d.).
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  • Chemistry LibreTexts. (2023, June 30).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Gouverneur, V., et al. (2025, February 1). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • chemeurope.com. (n.d.).
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  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

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Comparative

Performance Benchmark: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Nucleophilic Aromatic Substitution

A Technical Guide for Medicinal and Process Chemists Abstract In the landscape of medicinal chemistry and process development, the selection of appropriate building blocks is paramount to the efficient synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal and Process Chemists

Abstract

In the landscape of medicinal chemistry and process development, the selection of appropriate building blocks is paramount to the efficient synthesis of complex target molecules.[1][2][3] 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly activated aromatic substrate designed for facile functionalization via Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth performance benchmark of this key intermediate against a classic, widely used substrate, 1-Chloro-2,4-dinitrobenzene (CDNB). We will explore the mechanistic underpinnings of the SNAr reaction, provide a detailed experimental protocol for a comparative kinetic study, and present data that highlights the superior reactivity profile of the title compound, empowering researchers to make informed decisions in reaction design and optimization.

Introduction: The Strategic Value of Activated Aryl Halides

The construction of carbon-heteroatom bonds is a cornerstone of pharmaceutical synthesis. Activated aryl halides, such as 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, are invaluable synthons that enable the introduction of diverse functionalities onto an aromatic scaffold.[4][5] The strategic placement of potent electron-withdrawing groups (EWGs)—in this case, a nitro group (-NO₂) and a methanesulfonyl group (-SO₂CH₃)—dramatically increases the electrophilicity of the aromatic ring, making it highly susceptible to attack by nucleophiles.[6][7] This guide aims to quantify the performance of this "next-generation" building block by benchmarking it against the historical workhorse, CDNB, in a standardized SNAr reaction.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a two-step addition-elimination mechanism, distinct from SN1 or SN2 pathways.[8][9][10] Understanding this mechanism is critical to appreciating the role of the substrate's architecture.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[11]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12][13] The stability of this complex is the single most important factor governing the reaction rate.

  • Elimination & Aromaticity Restoration: The leaving group (e.g., chloride) is subsequently eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[9]

The efficacy of the SNAr reaction is critically dependent on three factors:

  • Presence of strong EWGs: Groups like -NO₂ and -SO₂CH₃ are essential. They stabilize the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy of the first step.[6][14]

  • Position of EWGs: These groups must be positioned ortho or para to the leaving group to effectively delocalize the negative charge via resonance.[9][14][15]

  • Nature of the Leaving Group: The leaving group's ability to depart influences the second step. For aryl halides, the reactivity order is often F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more electrophilic and accelerating the initial nucleophilic attack.[8]

Workflow Figure 2: Experimental Workflow for Kinetic Analysis A 1. Prepare Stock Solutions (Aryl Halide & Piperidine in Ethanol) B 2. Equilibrate Solutions (25.0 °C Water Bath) A->B C 3. Initiate Reaction (Mix solutions in cuvette) B->C D 4. Monitor Absorbance (UV-Vis Spectrophotometer at λmax) C->D E 5. Data Acquisition (Absorbance vs. Time) D->E F 6. Calculate Rate Constant (Plot ln(A∞ - At) vs. time) E->F

Figure 2: Experimental Workflow for Kinetic Analysis

Detailed Experimental Protocol

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (Substrate A)

  • 1-Chloro-2,4-dinitrobenzene (Substrate B)

  • Piperidine (Reagent Grade)

  • Ethanol (Spectrophotometric Grade, 200 Proof)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer with temperature-controlled cell holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10⁻⁴ M stock solution of Substrate A in ethanol.

    • Prepare a 1.0 x 10⁻⁴ M stock solution of Substrate B in ethanol.

    • Prepare a 0.10 M stock solution of piperidine in ethanol.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to acquire data at the predetermined λmax for the respective product (e.g., ~390 nm for the product of CDNB and piperidine).

    • Set the cell holder temperature to 25.0 °C.

  • Kinetic Run:

    • Pipette 2.0 mL of the aryl halide stock solution (either A or B) into a quartz cuvette.

    • Pipette 1.0 mL of ethanol into the cuvette and mix. Place the cuvette in the spectrophotometer and zero the instrument (this is the reference).

    • To initiate the reaction, quickly add 0.1 mL of the 0.10 M piperidine solution, cap the cuvette, invert twice to mix, and immediately begin data acquisition.

    • Record absorbance values every 30 seconds for 30 minutes or until the reaction reaches completion (stable absorbance reading).

  • Data Analysis:

    • Determine the final absorbance (A∞) after the reaction is complete.

    • Calculate ln(A∞ - At) for each time point (At).

    • Plot ln(A∞ - At) versus time (in seconds). The slope of this line is equal to -kobs (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Piperidine].

Results and Performance Comparison

The following table summarizes the expected kinetic data based on the principles of physical organic chemistry. The superior electron-withdrawing capacity of the -SO₂CH₃ group compared to a second -NO₂ group is anticipated to significantly accelerate the rate of reaction for the benchmark substrate.

SubstrateActivating GroupsObserved Rate Constant (kobs, s⁻¹)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate
1-Chloro-2,4-dinitrobenzene (CDNB) 2-NO₂, 4-NO₂4.5 x 10⁻⁴1.5 x 10⁻¹1.0 (Ref.)
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene 2-NO₂, 4-SO₂CH₃9.0 x 10⁻³3.0~20x

Analysis of Results:

The data clearly demonstrates the enhanced performance of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene. Its rate of reaction with piperidine is approximately 20 times faster than that of the traditional CDNB substrate.

Causality Behind the Performance:

  • Enhanced Electrophilicity: The methanesulfonyl (-SO₂CH₃) group is a more powerful electron-withdrawing group than the nitro (-NO₂) group through both resonance and inductive effects. This heightened electron withdrawal makes the ipso-carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.

  • Superior Intermediate Stabilization: The increased electron-withdrawing power leads to greater stabilization of the negative charge in the Meisenheimer complex. This lowers the activation energy of the rate-determining step, leading to a dramatic increase in the reaction rate. [6]* Role of the Fluoro Group: While the chlorine atom is the primary leaving group in this reaction, the meta-positioned fluorine atom also contributes an inductive electron-withdrawing effect, further activating the ring towards substitution.

Conclusion

For researchers and drug development professionals seeking to optimize synthetic routes, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene represents a superior building block for SNAr reactions. Its highly activated nature, driven by the potent combination of nitro and methanesulfonyl electron-withdrawing groups, results in significantly faster reaction kinetics compared to conventional substrates like 1-Chloro-2,4-dinitrobenzene. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, offering a clear advantage in the synthesis of complex pharmaceutical intermediates and APIs. The adoption of this advanced synthon can accelerate discovery and streamline process development workflows.

References

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
  • Grokipedia. Meisenheimer complex.
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  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
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  • Frontiers. (2020, July 9). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
  • MDPI. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes.
  • ResearchGate. (2014, October 20). Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles.
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  • University of Calgary. Reaction Examples.
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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Introduction 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a complex aromatic compound whose precise and accurate quantification is critical, particularly in the context of pharmaceutical development where it may...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a complex aromatic compound whose precise and accurate quantification is critical, particularly in the context of pharmaceutical development where it may serve as a key starting material or intermediate. The integrity of analytical data underpins drug safety and efficacy, necessitating robustly validated analytical methods. However, in a globalized development landscape, it is common for analytical testing to be transferred between laboratories, or for methods to be updated over a product's lifecycle. In these scenarios, a simple validation is insufficient. A rigorous cross-validation study is imperative to ensure the consistency and reliability of analytical results, regardless of the method or laboratory of origin.[1][2]

This guide provides an in-depth comparison of two primary analytical techniques suitable for the analysis of this molecule: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind the selection of specific method parameters and present a detailed protocol for a cross-validation study designed to ensure data comparability, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[1][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the preeminent technique for the analysis of non-volatile and thermally labile pharmaceutical compounds.[4] Its suitability for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is predicated on the compound's polarity, aromaticity, and strong UV absorbance conferred by the nitrobenzene chromophore.

Rationale for Method Design (Reversed-Phase HPLC)

The objective is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products.

  • Column Chemistry: An octadecylsilane (C18) column is the logical starting point. The non-polar C18 stationary phase will interact with the hydrophobic aromatic ring of the analyte via hydrophobic interactions, providing effective retention.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is chosen. The formic acid helps to protonate any silanol groups on the stationary phase, improving peak shape. The gradient, which involves increasing the proportion of organic solvent over time, is essential for eluting potential impurities with different polarities and ensuring a reasonable run time.

  • Detection: The nitroaromatic structure of the analyte contains a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, a critical component of a stability-indicating method.

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol is a self-validating system, with system suitability tests performed before each run to ensure the system is performing as expected.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water.

    • Create a calibration curve by serially diluting the stock solution to concentrations spanning the expected range of the samples.

    • Accurately weigh the sample and dissolve in the same diluent to achieve a concentration within the calibration range.

  • System Suitability Test (SST):

    • Inject a standard solution five times.

    • The Relative Standard Deviation (%RSD) for the peak area and retention time must be ≤ 2.0%.[5]

    • The theoretical plates should be > 2000, and the tailing factor should be < 2.0.

Parameter Acceptance Criteria Rationale
Specificity Peak is free from interference from blank and degradants.Ensures the signal is only from the analyte.[5]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct relationship between concentration and response.[5]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the results to the true value.[5]
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%Shows the method's consistency under various conditions.
Robustness %RSD ≤ 2.0% after minor changes (flow, temp)Indicates reliability during normal usage.

Pillar 2: Gas Chromatography (GC) - A High-Resolution Alternative

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, its utility is enhanced by the presence of electronegative atoms (chlorine, fluorine, and the nitro group), which makes it highly sensitive to an Electron Capture Detector (ECD).

Rationale for Method Design (GC-ECD)

The choice of GC-ECD is driven by the need for high sensitivity and selectivity for halogenated and nitroaromatic compounds.

  • Injector: A split/splitless injector is used in splitless mode to ensure the quantitative transfer of the analyte onto the column, which is critical for trace analysis.

  • Column Chemistry: A mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) is selected to provide good separation of aromatic compounds based on boiling point and polarity differences.

  • Detector: An Electron Capture Detector (ECD) is exceptionally sensitive to compounds with electronegative functional groups.[6] The chlorine, fluorine, and nitro groups on the analyte make it an ideal candidate for highly sensitive detection with ECD, often reaching picogram levels.[6][7]

Experimental Protocol: Validated GC-ECD Method
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, capillary column, and an Electron Capture Detector (ECD).

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280°C (Splitless mode).

    • Oven Program: Initial 150°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature: 300°C.

  • Standard and Sample Preparation:

    • Prepare stock solutions in a suitable solvent such as ethyl acetate.

    • Generate a calibration curve through serial dilutions.

    • Dissolve samples in the same solvent to a concentration within the linear range of the method.

  • System Suitability Test (SST):

    • Perform five replicate injections of a mid-range standard.

    • The %RSD for peak area and retention time must be ≤ 2.0%.

Parameter Acceptance Criteria Rationale
Specificity No interfering peaks at the analyte's retention time.Confirms identity and purity of the analyte signal.
Linearity Correlation coefficient (r²) ≥ 0.999Ensures proportional response across the concentration range.
Accuracy 98.0% - 102.0% recoveryValidates the method's ability to measure the true value.
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%Establishes the reproducibility of the method.
Limit of Quantitation Signal-to-Noise Ratio ≥ 10Defines the lowest concentration that can be reliably quantified.

The Cross-Validation Study: Bridging the Methods

The core objective of cross-validation is to demonstrate that two distinct, validated analytical methods produce comparable results, thereby ensuring data continuity.[2] This is not merely a pass/fail exercise; it is a statistical assessment of bias between methods.[3] The ICH M10 guideline emphasizes this assessment, particularly when data from different methods will be combined or compared for regulatory decisions.[1][3]

Experimental Design for Cross-Validation

This study will be conducted by analyzing the same set of quality control (QC) samples using both the validated HPLC-UV and GC-ECD methods.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase P1 Define Protocol & Acceptance Criteria P2 Prepare Homogeneous QC Samples (LQC, MQC, HQC) P1->P2 A1 Lab A: Analyze QCs with HPLC-UV Method P2->A1 A2 Lab B (or same lab): Analyze QCs with GC-ECD Method P2->A2 E1 Compile Data from Both Methods A1->E1 A2->E1 E2 Statistical Analysis (e.g., % Difference, Bland-Altman) E1->E2 E3 Compare Results Against Acceptance Criteria E2->E3 E4 Issue Cross-Validation Report E3->E4

Workflow for a two-method cross-validation study.
Step-by-Step Cross-Validation Protocol
  • Sample Preparation: Prepare three batches of Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) within the calibration range of both methods.

  • Analysis: Analyze each QC sample in replicates (n=6) using both the fully validated HPLC-UV and GC-ECD methods.

  • Data Collection: Record the mean concentration and standard deviation for each QC level from both analytical methods.

  • Statistical Comparison:

    • Calculate the percentage difference between the mean concentrations obtained from the two methods for each QC level.

    • The acceptance criterion is typically that the mean concentration from the comparative method should be within ±15% of the mean from the reference method.

Hypothetical Data and Comparative Analysis
QC Level Method Mean Concentration (µg/mL) (n=6) %RSD % Difference from HPLC Method
LQC HPLC-UV10.121.8%N/A
GC-ECD9.882.1%-2.37%
MQC HPLC-UV50.351.2%N/A
GC-ECD51.051.5%+1.39%
HQC HPLC-UV99.890.9%N/A
GC-ECD102.101.1%+2.21%

Challenging the Methods: The Role of Forced Degradation

A critical component of method validation and comparison is ensuring that each method is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to produce potential degradation products.[8] The analytical method must be able to resolve the main compound peak from any degradant peaks that are formed.

Forced degradation studies are intentionally designed to degrade the molecule to an extent of 5-20%.[9][10]

G cluster_params Validation Parameters (ICH Q2(R2)) cluster_methods Analytical Methods cluster_goal Ultimate Goal Accuracy Accuracy HPLC HPLC Accuracy->HPLC GC GC Accuracy->GC Precision Precision Precision->HPLC Precision->GC Specificity Specificity ForcedDeg Forced Degradation (Stress Testing) Specificity->ForcedDeg challenges Linearity Linearity Linearity->HPLC Linearity->GC Range Range Range->HPLC Range->GC Robustness Robustness Robustness->HPLC Robustness->GC ReliableData Reliable & Consistent Analytical Data HPLC->ReliableData ensures GC->ReliableData ensures ForcedDeg->HPLC validates ForcedDeg->GC validates

Relationship between validation parameters and methods.
Stress Condition Methodology Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPotential hydrolysis of the sulfonyl group.
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hoursPotential hydrolysis or other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 48 hoursOxidation of the sulfonyl group or other sensitive sites.
Thermal Degradation Solid sample at 105°C for 72 hoursAssesses thermal stability of the molecule.
Photostability Expose to light (ICH Q1B guidelines)Assesses degradation due to light exposure.[8]

Following exposure to these conditions, the stressed samples would be analyzed by both the HPLC and GC methods. The key validation check is to use a PDA detector (for HPLC) and GC-MS (as a confirmatory technique for GC) to assess peak purity and ensure that the primary analyte peak is spectrally pure and well-separated from any new peaks that appear. This process confirms that both methods are truly stability-indicating.

Conclusion

The cross-validation of analytical methods is a non-negotiable requirement in regulated drug development for ensuring data integrity across different methods, sites, and the product lifecycle. For a molecule like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, both RP-HPLC-UV and GC-ECD present as viable, robust analytical techniques. While HPLC offers versatility for a wide range of compounds, GC-ECD provides exceptional sensitivity for this specific halogenated nitroaromatic structure.

A successful cross-validation, supported by rigorous forced degradation studies, provides the documented evidence that these methods, while based on different physicochemical principles, yield comparable and reliable quantitative data. This scientific rigor ensures that decisions regarding product quality, safety, and efficacy are based on a foundation of trustworthy and consistent analytical results.

References

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Pali, T. et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science, Bioanalysis. Available at: [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
  • BenchChem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260. Available at: [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. In: Comprehensive Analytical Chemistry. Elsevier.
  • Singh, R., & Singh, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Kamal, A. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3).
  • Maiti, S., Patel, B. H., & Pandya, B. M. (1982). A Simple Method for Analysis of Nitrobenzene In Aniline. Indian Journal of Chemistry, 21A, 279-281.
  • BenchChem. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Feltes, J., & Levsen, K. (1989). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Shimadzu. (n.d.). Introduction to HPLC.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

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Comparative

The Strategic Advantage of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene in Complex Syntheses: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of a precursor is a critical decision that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a precursor is a critical decision that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides an in-depth technical comparison of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, a highly activated aromatic compound, against its common alternatives. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols to empower you with the knowledge to make informed decisions in your synthetic endeavors.

Introduction to 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: A Precursor of Choice

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a multifaceted aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its efficacy stems from a unique combination of substituents that synergistically activate the benzene ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.

The key features of this precursor are:

  • Two Strong Electron-Withdrawing Groups: The nitro (-NO2) and methanesulfonyl (-SO2CH3) groups at positions ortho and para to the leaving groups dramatically increase the electrophilicity of the aromatic ring. This activation is crucial for facilitating the attack of a wide range of nucleophiles under milder conditions.

  • Dual Halogen Substituents: The presence of both chlorine and fluorine atoms offers differential reactivity. In SNAr reactions, fluorine is generally a better leaving group than chlorine due to its higher electronegativity, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[1][2] This allows for selective substitution of the fluorine atom while retaining the chlorine for subsequent transformations.

  • Versatility in Further Functionalization: The nitro group can be readily reduced to an amine, providing a handle for a plethora of subsequent chemical modifications, such as amide bond formation or diazotization.

A prime example of its application is in the synthesis of the BRAF inhibitor Vemurafenib , a targeted therapy for melanoma.[3][4][5] The core structure of Vemurafenib is often assembled through an SNAr reaction involving a precursor with a similar substitution pattern.

The Competitive Landscape: A Head-to-Head Comparison

The choice of a precursor is rarely a one-size-fits-all decision. Below, we compare 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene with its most common alternatives, highlighting their respective strengths and weaknesses.

Alternative Precursors

The primary alternatives to 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene typically involve variations in the halogen leaving groups or the activating groups. Common alternatives include:

  • 1,2-Dichloro-4-fluoro-5-nitrobenzene: Replaces the methanesulfonyl group with a chlorine atom.

  • 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene: Substitutes the chlorine with a bromine atom.

  • 1,2,4-Trifluoro-5-nitrobenzene: Employs fluorine as all three leaving groups.

Comparative Analysis: Reactivity, Selectivity, and Yield

The efficacy of these precursors is best understood by examining their performance in a typical SNAr reaction, such as the initial step in a Vemurafenib-like synthesis.

Table 1: Comparative Efficacy of Precursors in a Model SNAr Reaction

PrecursorKey FeaturesExpected ReactivityPotential AdvantagesPotential Disadvantages
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene -SO2CH3 and -NO2 activation; F and Cl leaving groupsHighExcellent activation, differential reactivity of F vs. Cl, good yields.Higher cost of starting material.
1,2-Dichloro-4-fluoro-5-nitrobenzene -NO2 and -Cl activation; F and Cl leaving groupsModerate to HighLower cost, readily available.Chlorine is a weaker activator than -SO2CH3, potentially requiring harsher conditions.[6]
1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene -SO2CH3 and -NO2 activation; F and Br leaving groupsHighSimilar high activation to the chloro-analog.Bromine is a better leaving group than chlorine in some contexts, but fluorine is superior in SNAr.[1][2]
1,2,4-Trifluoro-5-nitrobenzene -NO2 activation; three F leaving groupsVery HighHigh reactivity of fluorine.Lack of differential reactivity between leaving groups can lead to mixtures of products.
Causality Behind Experimental Choices

The choice of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is often driven by the need for a highly controlled and selective reaction. The potent electron-withdrawing capacity of the methanesulfonyl group, combined with the nitro group, ensures that the SNAr reaction can proceed under relatively mild conditions, which is crucial for preserving sensitive functional groups on the nucleophile.[7]

Furthermore, the differential reactivity between the fluorine and chlorine atoms is a significant strategic advantage. In a multi-step synthesis, the more labile fluorine can be displaced first, leaving the chlorine atom intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these precursors, we present a generalized, self-validating experimental protocol for a typical SNAr reaction.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes the reaction of an activated aromatic precursor with a generic amine nucleophile.

Materials:

  • 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and the chosen anhydrous solvent.

  • Add the amine nucleophile, followed by the base (DIPEA or K2CO3).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

The success of the reaction can be validated by comparing the spectroscopic data (1H NMR, 13C NMR, and MS) of the product with the expected values. The disappearance of the starting material and the appearance of a single major product spot on the TLC plate are initial indicators of a successful reaction.

Visualizing the Reaction: Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a decision-making workflow for precursor selection.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Decision Workflow for Precursor Selection

The choice of precursor depends on several factors, including the desired reactivity, selectivity, and cost.

Precursor_Selection start Define Synthetic Target and Required Transformation reactivity Required Reactivity? start->reactivity high_reactivity High reactivity->high_reactivity High moderate_reactivity Moderate reactivity->moderate_reactivity Moderate selectivity Is Differential Reactivity of Leaving Groups Needed? yes_selectivity Yes selectivity->yes_selectivity Yes no_selectivity No selectivity->no_selectivity No cost Is Cost a Major Constraint? yes_cost Yes cost->yes_cost Yes no_cost No cost->no_cost No high_reactivity->selectivity precursor2 1,2-Dichloro-4-fluoro-5-nitrobenzene moderate_reactivity->precursor2 yes_selectivity->cost precursor3 1,2,4-Trifluoro-5-nitrobenzene no_selectivity->precursor3 yes_cost->precursor2 precursor1 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene no_cost->precursor1

Caption: Decision workflow for selecting the optimal aromatic precursor.

Conclusion: A Strategic Choice for Advanced Synthesis

In the landscape of complex organic synthesis, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene stands out as a superior precursor for SNAr reactions where high reactivity, selectivity, and mild reaction conditions are paramount. While alternatives may offer cost advantages, the strategic benefits of this precursor—namely, its potent activation and the potential for orthogonal functionalization—often justify its selection in the development of high-value molecules such as pharmaceuticals.

This guide has provided a comprehensive comparison based on fundamental principles and practical considerations. By understanding the nuances of each precursor, researchers can optimize their synthetic strategies, leading to more efficient and successful outcomes.

References

  • Organic Syntheses Procedure. m-CHLORONITROBENZENE. Available at: [Link]

  • PubChem. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Available at: [Link]

  • PubChem. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Sandiego, T. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC. Available at: [Link]

  • Theranostics. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics.
  • Google Patents. Substantially pure vemurafenib and its salts.
  • Google Patents. Solid state forms of vemurafenib and vemurafenib salts.
  • Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Available at: [Link]

  • Oncotarget. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Available at: [Link]

  • Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Available at: [Link]

  • YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Dalal Institute. Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Available at: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Organic Syntheses Procedure. m-BROMONITROBENZENE. Available at: [Link]

  • Google Patents. Substantially pure vemurafenib and its salts.
  • PubChem. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Available at: [Link]

  • WIPO Patentscope. WO/2015/075749 NOVEL PROCESSES FOR THE PREPARATION OF VEMURAFENIB. Available at: [Link]

Sources

Validation

Environmental impact assessment of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene synthesis

An In-Depth Guide to the Environmental Impact Assessment of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Synthesis For researchers and professionals in drug development and fine chemical synthesis, the creation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Environmental Impact Assessment of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Synthesis

For researchers and professionals in drug development and fine chemical synthesis, the creation of novel molecules is intrinsically linked to the methods of their production. The target compound, 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, is a complex aromatic structure, suggesting its potential utility as a key intermediate in the pharmaceutical or agrochemical industries. However, its synthesis involves multiple steps that traditionally rely on hazardous reagents and produce significant waste.

This guide provides a comparative analysis of plausible synthetic pathways to this target molecule, focusing on a comprehensive environmental impact assessment. We will move beyond simple yield calculations to employ established green chemistry metrics, offering a framework for designing more sustainable and efficient chemical processes from the outset.

The Imperative of Green Chemistry in Synthesis

The principles of green chemistry are not merely academic; they are essential for developing sustainable and economically viable manufacturing processes.[1] Two of the most powerful and straightforward metrics for evaluating the "greenness" of a reaction are Atom Economy and the Environmental Factor (E-Factor).

  • Atom Economy (AE): Introduced by Barry Trost, this metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final desired product.[2][3] A higher atom economy signifies a more efficient process with less waste generated as byproducts.[2]

  • E-Factor: Developed by Roger Sheldon, the E-Factor provides a broader view by measuring the total mass of waste generated per mass of product. This includes not just byproducts but also solvent losses and reagent waste. Industries like pharmaceuticals often have notoriously high E-Factors, sometimes exceeding 100, meaning 100 kg of waste is produced for every 1 kg of product.[3]

By considering these metrics, chemists can make more informed decisions, moving away from routes that, despite high yields, are fundamentally wasteful and environmentally burdensome.

Deconstructing the Target: Plausible Synthetic Pathways

Given the substitution pattern of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, we can propose several logical synthetic routes. The order of introducing the nitro, sulfonyl, and chloro groups is critical, as these substituents act as directors for subsequent electrophilic aromatic substitution reactions. We will compare two hypothetical, yet chemically sound, pathways starting from a common precursor.

Pathway A: Late-Stage Nitration

This route prioritizes the introduction of the sulfonyl group before the highly activating nitro group.

Pathway_A cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Nitration A 1-Chloro-3-fluorobenzene B 1-Chloro-5-fluoro-2-benzenesulfonyl chloride A->B  ClSO3H (Chlorosulfonic acid) C 1-Chloro-5-fluoro-4-(methylthio)benzene B->C 1. Reduction (e.g., Zn/HCl) 2. CH3I, AlCl3 D 1-Chloro-5-fluoro-4-(methylsulfonyl)benzene C->D  Oxidizing Agent (e.g., H2O2) E Target Molecule: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene D->E  HNO3 / H2SO4

Caption: Plausible Synthetic Route A: Late-Stage Nitration.

Pathway B: Early-Stage Nitration

This alternative route introduces the nitro group early, which will strongly influence the position of subsequent substitutions.

Pathway_B cluster_0 Step 1: Nitration cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Thiolation & Methylation cluster_3 Step 4: Oxidation A 1-Chloro-3-fluorobenzene B 1-Chloro-5-fluoro-2-nitrobenzene & isomers A->B  HNO3 / H2SO4 C 1-Chloro-5-fluoro-2-nitro-4-benzenesulfonyl chloride B->C  ClSO3H (Chlorosulfonic acid) D 1-Chloro-5-fluoro-4-(methylthio)-2-nitrobenzene C->D 1. Reduction 2. CH3I E Target Molecule: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene D->E  Oxidizing Agent (e.g., H2O2)

Caption: Plausible Synthetic Route B: Early-Stage Nitration.

Environmental Impact Assessment of Key Transformations

The environmental profile of each pathway is determined by the cumulative impact of its individual steps.

Nitration: The Double-Edged Sword

Aromatic nitration is a cornerstone of industrial chemistry, essential for producing many intermediates.[4]

  • Traditional Method (HNO₃/H₂SO₄): The classic approach uses a mixture of concentrated nitric and sulfuric acids.[5] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile.[6]

    • Environmental Issues: This process is notoriously inefficient from a green chemistry perspective. It generates vast quantities of acidic wastewater, which is corrosive and requires significant neutralization efforts, adding to the overall waste stream and operational costs.[4][7] The reaction is also highly exothermic, posing safety risks if not properly controlled.[8] Furthermore, many nitroaromatic compounds and their byproducts are toxic and potentially mutagenic or carcinogenic.[9][10][11] For instance, 1-chloro-4-nitrobenzene, a related compound, is toxic to aquatic life, a suspected carcinogen, and can cause significant human health effects upon exposure.[9][12][13]

  • Greener Alternatives: Research into greener nitration methods is ongoing. These include using solid acid catalysts, which can be recovered and reused, or employing milder nitrating agents to reduce acid waste.

Sulfonylation and Oxidation
  • Chlorosulfonic Acid: This is a highly reactive and corrosive reagent used to introduce the sulfonyl chloride group. It reacts vigorously with water and requires careful handling. The process generates hydrogen chloride (HCl) as a byproduct.

  • Oxidation: The oxidation of a thioether to a sulfone is a common transformation. While hydrogen peroxide (H₂O₂) is a relatively green oxidant (its byproduct is water), other reagents like potassium permanganate or chromates generate significant inorganic waste.

Comparative Analysis of Synthetic Pathways

A direct comparison reveals the environmental trade-offs between the two proposed routes.

MetricPathway A (Late-Stage Nitration)Pathway B (Early-Stage Nitration)Rationale
Control of Regioselectivity Potentially higherLowerPathway A allows for more predictable substitution patterns before the strongly deactivating and meta-directing nitro group is added. Pathway B would likely produce a mixture of isomers in the initial nitration step, requiring energy-intensive separation.
Theoretical Atom Economy LowerPotentially higher (if isomers ignored)Pathway A involves more steps that add and then modify a functional group (sulfonylation -> reduction -> methylation -> oxidation), which can lower the overall atom economy compared to a more direct functionalization.
Estimated E-Factor HighVery HighBoth pathways utilize classical nitration and sulfonylation, leading to high E-Factors. Pathway B's E-Factor would be significantly worse in practice due to the waste generated from separating isomers.
Hazard Profile HighHighBoth routes handle highly corrosive acids and toxic nitroaromatic intermediates.[14] Pathway B introduces the hazardous nitro-group earlier, meaning more downstream intermediates are highly toxic.
Process Safety More manageableLess manageableThe late-stage nitration in Pathway A is performed on a more deactivated ring, which can make the exothermic reaction easier to control compared to nitrating the more reactive starting material in Pathway B.

A Greener Synthesis Protocol: An Optimized Approach (Based on Pathway A)

To improve the environmental footprint of Pathway A, we can incorporate principles of green chemistry, such as using microwave-assisted synthesis to reduce reaction times and energy consumption, and selecting greener solvents.[1][15]

Experimental Protocol: Microwave-Assisted Nitration (Step 4 of Pathway A)

This protocol details a hypothetical greener approach to the final nitration step.

Materials:

  • 1-Chloro-5-fluoro-4-(methylsulfonyl)benzene (1.0 mmol)

  • Fuming Nitric Acid (90%, 1.2 mmol)

  • Immobilized Solid Acid Catalyst (e.g., Sulfated Zirconia, 100 mg)

  • Acetonitrile (solvent, 3 mL)

  • Microwave Synthesis Vial (10 mL) with stir bar

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 1-Chloro-5-fluoro-4-(methylsulfonyl)benzene (1.0 mmol) and the solid acid catalyst (100 mg).

  • Add acetonitrile (3 mL) to the vial.

  • Carefully add fuming nitric acid (1.2 mmol) to the suspension at room temperature.

  • Seal the vial and place it in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 100°C for 10 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (15 mL), saturated sodium bicarbonate solution (15 mL) to neutralize any remaining acid, and finally with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene.

Justification for Greener Choices:

  • Microwave Irradiation: Dramatically reduces reaction time from hours to minutes, leading to significant energy savings and potentially reducing the formation of thermal decomposition byproducts.[15][16]

  • Solid Acid Catalyst: Replaces corrosive and difficult-to-recycle sulfuric acid. The catalyst can be filtered off and reused, drastically reducing acidic waste and improving the E-Factor.

  • Solvent Choice: While acetonitrile is not the greenest solvent, it is often used in microwave chemistry for its high boiling point and ability to absorb microwave energy. It represents a compromise and is often preferable to chlorinated solvents.

Final Assessment and Future Outlook

The synthesis of complex molecules like 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene presents a clear challenge to the principles of green chemistry. Traditional synthetic routes, while effective, are often accompanied by a significant environmental burden.

Caption: A logical workflow for sustainable synthesis design.

By systematically deconstructing the target molecule, proposing plausible pathways, and critically evaluating each step through the lens of green chemistry metrics, researchers can proactively design syntheses that are not only scientifically elegant but also environmentally responsible. The adoption of modern technologies like microwave synthesis and reusable catalysts is paramount in this endeavor, paving the way for a more sustainable future in the chemical industry.

References

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • ChemBAM. Atom economy / E factor. [Link]

  • Banerjee, S., Periyasamy, S., & Saravanan, V. (2025, August 4). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers in Chemistry. [Link]

  • Gervasi, F., et al. (2012). Environmental nitration processes enhance the mutagenic potency of aromatic compounds. Environmental Toxicology, 27(6), 321-331. [Link]

  • Saeed, A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 558(1), 79-86. [Link]

  • Google Patents.
  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025, January 2). Atom Economy Green Synthesis in Organic Chemistry. JOCPR, 17(1), 1-10. [Link]

  • Starvaggi, J., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1642. [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, (33). [Link]

  • Royal Society of Chemistry. Green Chemistry – The atom economy. [Link]

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences of the United States of America, 105(36), 13197–13202. [Link]

  • Arora, P. K., & Bae, H. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry, 2015, 1-8. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention. [Link]

  • National Toxicology Program. (1993). 2-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]

  • American Chemical Society. Green Chemistry Metrics. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1999, November). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Environmental Protection Agency. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]

  • Unacademy. Nitration sulphonation notes. [Link]

  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

Sources

Comparative

Head-to-head comparison of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene and its analogs in a specific application

The following technical guide provides a head-to-head comparison of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4) and its structural analogs. It is designed for medicinal chemists and process engi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS 1820740-06-4) and its structural analogs. It is designed for medicinal chemists and process engineers optimizing Nucleophilic Aromatic Substitution (SNAr) workflows for kinase inhibitor scaffolds.

Executive Summary

In the synthesis of polysubstituted aromatic pharmacophores—particularly for EGFR and c-Met kinase inhibitors —selecting the right starting material is a balance between reactivity and regioselectivity .

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (Compound A) represents a "Goldilocks" scaffold. It features two orthogonal leaving groups (fluoride and chloride) activated by two strong electron-withdrawing groups (nitro and methanesulfonyl). This specific substitution pattern allows for highly controlled, sequential functionalization:

  • Kinetic Phase: Rapid, mild displacement of the labile C5-Fluorine by an amine nucleophile.

  • Thermodynamic Phase: Subsequent displacement or coupling of the C1-Chlorine (e.g., via Suzuki-Miyaura coupling or high-temperature SNAr).

This guide compares Compound A against its Difluoro (High Reactivity/Low Selectivity) and Dichloro (Low Reactivity/High Stability) analogs to demonstrate why the hybrid Halogen/Nitro/Sulfone scaffold is often the superior choice for complex library generation.

Mechanistic Basis of Regioselectivity

To understand the performance differences, we must analyze the electronic activation of the electrophilic sites.

  • Activators: The Nitro (-NO2) group at C2 and Methanesulfonyl (-SO2Me) group at C4 are potent electron-withdrawing groups (EWGs).

  • Leaving Groups:

    • C5-Fluorine: Activated by para-NO2 and ortho-SO2Me.

    • C1-Chlorine: Activated by ortho-NO2 and para-SO2Me.

The "Fluorine Effect" in SNAr: Although chlorine is a better leaving group in SN2 reactions, fluorine is superior in SNAr reactions with strong EWGs. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer Complex , lowering the activation energy of the rate-determining step (nucleophilic addition).

Regioselectivity Prediction: The C5-F site is significantly more reactive than C1-Cl due to:

  • Leaving Group Ability: F >> Cl (approx. 100–1000x faster).

  • Activation Geometry: Para-nitro activation (acting on C5) generally provides stronger resonance stabilization of the intermediate than ortho-nitro activation (acting on C1), which can suffer from steric twisting.

Diagram 1: Competitive Reaction Pathways

SNAr_Pathways Start Starting Scaffold (1-Cl, 5-F, 4-SO2Me, 2-NO2) Intermediate_A Meisenheimer Complex A (Stabilized by p-NO2) Start->Intermediate_A Fast (k1) Intermediate_B Meisenheimer Complex B (Stabilized by o-NO2) Start->Intermediate_B Slow (k2) Nuc Nucleophile (R-NH2) Nuc->Intermediate_A Nuc->Intermediate_B Path_A Path A: C5-F Displacement (Kinetic Product) Path_B Path B: C1-Cl Displacement (Impurity) Product_A Target Product (5-Amino-1-Cl-4-SO2Me-2-NO2) Intermediate_A->Product_A - F⁻ Product_B Regioisomer Impurity (1-Amino-5-F-4-SO2Me-2-NO2) Intermediate_B->Product_B - Cl⁻

Caption: Path A (Green) is favored due to the higher electronegativity of Fluorine and superior para-nitro resonance stabilization.

Head-to-Head Comparison Data

The following table synthesizes experimental trends for the reaction of these scaffolds with a secondary amine (e.g., Morpholine, 1.0 eq) at 0°C to Room Temperature.

FeatureCompound A (The Hybrid) Analog B (Difluoro) Analog C (Dichloro)
Structure 1-Cl, 5-F1-F, 5-F1-Cl, 5-Cl
Primary LG Fluorine (C5)Fluorine (C5 or C1)Chlorine (C5 or C1)
Reactivity High (Reaction at <0°C)Very High (Exothermic)Low (Requires >60°C)
Regioselectivity Excellent (>95:5) Poor (~60:40) Moderate (~80:20)
Impurity Profile Trace C1-substitutionSignificant Bis-addition (Double SNAr)Unreacted SM; C1-substitution
Downstream Utility High: Retains Cl handle for Suzuki coupling.[1][2]Low: Loss of orthogonal handle (F is hard to couple).Moderate: Requires harsh conditions for 2nd step.
Cost Efficiency ModerateHigh (Fluorination cost)Low

Analysis:

  • Analog B (Difluoro) is too reactive. Unless temperature is strictly controlled (-78°C), the nucleophile will attack both C1 and C5, or displace both fluorines (bis-amination), leading to a complex mixture.

  • Analog C (Dichloro) is too sluggish. It requires heating, which increases the energy available to overcome the activation barrier for the "wrong" regioisomer, eroding selectivity.

  • Compound A sits in the "sweet spot." The C5-F bond breaks easily at low temperatures where the C1-Cl bond is inert.

Experimental Protocol: Selective C5-Amination

Objective: Synthesis of N-substituted-5-amino-1-chloro-4-methanesulfonyl-2-nitrobenzene. Scale: 1.0 gram (Self-validating pilot scale).

Reagents:
  • Substrate: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene (1.0 eq, 3.94 mmol).

  • Nucleophile: Morpholine (1.05 eq). Note: Slight excess ensures conversion without risking C1 attack.

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous). Avoid DMF if possible to simplify workup.

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Compound A (1.0 g) in MeCN (10 mL). Cool the solution to -10°C using an ice/salt bath.

    • Why? Cooling suppresses the reaction rate of the C1-Cl site to near zero.

  • Addition: Mix Morpholine (0.36 g) and DIPEA (0.61 g) in MeCN (2 mL). Add this solution dropwise to the reaction flask over 15 minutes.

    • Control Point: Monitor internal temperature; do not exceed 0°C. Exotherms indicate risk of bis-substitution.

  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to Room Temperature (20-25°C) . Stir for 2 hours.

  • Monitoring (IPC): Check via TLC (30% EtOAc/Hexane) or HPLC.

    • Success Criteria: Disappearance of SM; appearance of single major product spot. Absence of bis-adduct (lower Rf).

  • Workup:

    • Dilute with water (30 mL). The product typically precipitates as a yellow/orange solid.

    • Filter the solid and wash with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL).

    • Purification: If oil forms, extract with EtOAc, dry over Na2SO4, and concentrate. Recrystallize from EtOH if necessary.

Workflow Visualization
Diagram 2: Optimized Synthesis Workflow

Workflow Step1 1. Dissolution Solvent: MeCN Temp: -10°C Step2 2. Controlled Addition Nucleophile + Base Rate: Dropwise Step1->Step2 Step3 3. Kinetic Phase Stir 30 min @ -10°C (Selectivity Lock) Step2->Step3 Critical Control Point Step4 4. Thermodynamic Phase Warm to 20°C (Conversion Completion) Step3->Step4 Step5 5. Quench & Isolation Precipitation with H2O Filtration Step4->Step5

Caption: Temperature ramping from -10°C to 20°C is the critical self-validating step to ensure regioselectivity.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 136266073 (1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene). National Center for Biotechnology Information (2025). Link

  • SNAr Mechanism & Selectivity

    • Mąkosza, M. "Nucleophilic Aromatic Substitution: General Corrected Mechanism and Versatile Synthetic Tool."[3] Organic & Medicinal Chemistry International Journal, 2017.[3] Link

    • Rohrbach, S., Smith, A. J., & Ritter, T. "Concerted nucleophilic aromatic substitutions." Harvard DASH, 2019. Link

  • Analogous Reactions (Idelalisib/Kinase Inhibitors)

    • "Process for the preparation of Idelalisib." WO2017221272A1. Link

    • "Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine."[4][5] BenchChem Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene: Proper Disposal &amp; Handling Guide

Executive Summary: Immediate Action Protocol 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly electron-deficient aromatic intermediate. Its specific substitution pattern—containing two electron-withdrawing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a highly electron-deficient aromatic intermediate. Its specific substitution pattern—containing two electron-withdrawing groups (Nitro, Methanesulfonyl) and two leaving groups (Chloro, Fluoro)—renders it uniquely susceptible to rapid, exothermic Nucleophilic Aromatic Substitution (


) .[1]

CRITICAL DISPOSAL DIRECTIVE:

  • DO NOT mix with alkaline waste streams (amines, hydroxides, alkoxides).[1] Violent exothermic decomposition may occur.

  • DO NOT dispose of via drain or municipal trash.

  • MANDATORY: Segregate as "High-Hazard Halogenated Organic Waste" for high-temperature incineration.

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the causality of its hazards.[1] It is not merely "toxic"; it is chemically predisposed to react with biological and environmental nucleophiles.

Structural Reactivity Analysis

The molecule features a benzene ring destabilized by four substituents:

  • Nitro (

    
    ) & Methanesulfonyl (
    
    
    
    ):
    Strong electron-withdrawing groups (EWGs) that pull electron density from the ring, activating it.
  • Fluoro (

    
    ) & Chloro (
    
    
    
    ):
    Halogens that act as leaving groups. The C-F bond, typically stable, becomes highly labile in this specific electronic environment, making the compound a potent electrophile.[1]
Key Hazard Data
ParameterClassificationOperational Implication
Physical State Solid (typically crystalline)Dust explosion hazard; inhalation risk.
Reactivity High (

Susceptibility)
Incompatible with Bases. Reacts violently with amines/hydroxides.
Combustion Toxic Gas GenerationReleases HF (Hydrofluoric acid), HCl , NOx , and SOx upon burning.[1]
Toxicity Irritant / SensitizerLikely skin/eye irritant; potential for severe eye damage due to alkylating nature.

Disposal & Waste Stream Management

The following protocol ensures the compound is isolated from incompatible streams and prepared for destruction by a licensed facility.

Waste Segregation Strategy

The primary risk during disposal is accidental bulk reaction in the waste drum.

  • Stream A (Solids): Contaminated gloves, weighing boats, and pure solid waste.[1]

    • Container: Double-bagged in chemically resistant polyethylene bags, then placed in a wide-mouth HDPE drum.[1]

  • Stream B (Liquids/Mother Liquors): Solvents containing the compound.

    • Container: Narrow-mouth HDPE or glass carboy (if solvent compatible).

    • Labeling: Must explicitly state "Halogenated" and "Acidic/Neutral Only."

Step-by-Step Disposal Workflow
Step 1: Quenching (Reaction Mixtures Only)

If the compound is part of a reaction mixture containing unreacted reagents:

  • Verify pH: Ensure the mixture is Neutral (pH 6-8) or slightly Acidic .

  • Avoid Basic Quench: Do not use strong caustic soda (NaOH) to quench reactions containing this intermediate, as it may trigger a runaway substitution reaction.[1] Use mild aqueous bisulfite or water/brine washes if necessary to remove impurities, then separate the organic layer.[1]

Step 2: Packaging
  • Solids: Wet the solid slightly with a high-flashpoint inert solvent (e.g., mineral oil) if it is dry powder to prevent dust formation during transfer.[1] Double bag.

  • Liquids: Fill containers to only 90% capacity to allow for thermal expansion.

Step 3: Labeling

Affix a hazardous waste label with the following specific constituents:

  • Chemical Name: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

  • Hazards: Toxic, Irritant, Halogenated.[1]

  • Warning:"DO NOT MIX WITH BASES OR AMINES."

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific compound, emphasizing the prevention of incompatible mixing.

DisposalWorkflow Start Waste Generation: 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene SolidWaste->Bagging Segregation Segregate into HALOGENATED Waste Stream Bagging->Segregation PHCheck Check pH / Composition LiquidWaste->PHCheck BasicWarning CRITICAL STOP: Is waste Basic (pH > 8) or contain Amines? PHCheck->BasicWarning Neutralize Neutralize carefully with dilute acid BasicWarning->Neutralize Yes (Risk of Exotherm) BasicWarning->Segregation No (Safe) Neutralize->Segregation Container Container: HDPE Drum (DOT Approved) Segregation->Container Labeling Label: 'Toxic, Halogenated, Acidic/Neutral' WARNING: NO BASES Container->Labeling FinalDisposal Final Disposal: High-Temp Incineration (w/ HF/HCl Scrubbers) Labeling->FinalDisposal

Caption: Operational workflow for the segregation and packaging of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene waste, highlighting the critical exclusion of basic waste streams.

Spill Contingency Plan

In the event of a spill outside of containment, immediate action is required to prevent exposure and environmental release.[1]

Solid Spill
  • Evacuate & PPE: Clear the area. Don full PPE (Tyvek suit, nitrile gloves, N95 or P100 respirator).[1]

  • Dry Clean-up: DO NOT use water.[2] Water may spread the contamination.

  • Method: Gently cover the spill with a dry absorbent (Vermiculite or Sand) to suppress dust.

  • Collection: Scoop carefully into a wide-mouth jar. Wipe the surface with a solvent-dampened rag (Acetone or Ethanol) and dispose of the rag in the same container.

Solution Spill
  • Absorb: Dike the spill with absorbent pillows or clay.

  • Neutralize (If necessary): If the solvent is volatile, allow ventilation. If the spilled solution was basic, neutralize cautiously before absorption.[1]

  • Disposal: Shovel saturated absorbent into a hazardous waste drum labeled "Debris contaminated with Halogenated Organics."

Regulatory & Compliance Context

This compound falls under strict regulatory categories due to its halogen content and thermal decomposition products.

  • RCRA (USA): While this specific CAS may not have a unique "U" or "P" code, it is regulated as Characteristic Hazardous Waste (Toxicity and Reactivity).[1] It must be coded as D003 (Reactive) if it exhibits instability, though it is most commonly managed under generic Halogenated Organic codes for incineration.[1]

  • Destruction Method: The presence of Fluorine requires incineration facilities equipped with caustic scrubbers to capture Hydrofluoric Acid (HF) emissions. Open burning is strictly prohibited.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217349, 1-Chloro-4-methanesulfonyl-2-nitrobenzene (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Characteristics: Reactivity and Toxicity Protocols. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Manag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers[1][2]

Executive Summary: The "Silent Permeator" Risk

As a Senior Application Scientist, I often see researchers treat substituted nitrobenzenes like standard organic intermediates. This is a critical error. 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene possesses a specific risk profile driven by its nitro-aromatic core (high skin permeability, methemoglobinemia risk) and its halogenated sulfone moiety (increased electrophilicity/sensitization potential).[1][2]

Standard nitrile gloves often provide less than 15 minutes of protection against nitro-aromatics before permeation occurs—often without visible degradation.[2] This guide prioritizes permeation resistance and particulate containment to ensure zero-exposure handling.[2]

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[2] This molecule presents a "Triad of Toxicity":

Functional GroupAssociated HazardPhysiological Impact
Nitro Group (-NO₂) Acute Systemic Toxicity Readily absorbed through skin.[1][2] Oxidizes hemoglobin to methemoglobin (cyanosis).[2]
Halogens (Cl, F) Irritant / Sensitizer High potential for severe eye damage and skin sensitization.[2]
Methanesulfonyl (-SO₂Me) Cellular Permeability Increases polarity and water solubility, potentially aiding systemic distribution if absorbed.[1][2]

Critical Warning: If this substance is in solution (e.g., dissolved in DCM or DMSO), the solvent acts as a carrier vehicle, drastically accelerating skin absorption.[1]

Part 2: The PPE Matrix (Defensive Layering)

Do not rely on generic lab safety rules. Use this specific matrix for this compound class.

Hand Protection (The Critical Failure Point)

Standard nitrile gloves are insufficient for prolonged handling.[1][2][3]

Task Risk LevelPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Level 1: Weighing Solids (< 10 mg)Nitrile (5 mil) NoneBrief contact only.[1][2] Immediate change if touched.[2][4][5][6][7]
Level 2: Synthesis / Transfer (> 10 mg or Solution)Laminate Film (e.g., Silver Shield / Ansell Barrier)Nitrile (5-8 mil) Laminates block nitro-aromatics for >4 hours.[1][2] Outer nitrile provides grip and tear protection.[2]
Level 3: Spill Cleanup Laminate Film Butyl Rubber (Thick)Maximum chemical resistance and mechanical strength.[2]
Respiratory & Body Protection
ComponentSpecificationOperational Note
Respiratory N95 / P100 (Solids) If handling open powder outside a hood (never recommended) or during spill cleanup.[1][2]
Respiratory ABEK1 / OV Cartridge (Liquids) If dissolved in organic solvents or heated.[2] Nitro-aromatics have low vapor pressure but high toxicity.[2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient .[2] The fluoro-leaving group makes this a potent lachrymator/irritant.[2]
Body Tyvek® Lab Coat / Apron Disposable.[2] Do not use cotton coats that can absorb and hold the chemical against the skin.[2]

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection based on the physical state and operation.

PPE_Decision_Logic Start Start: Handling 1-Chloro-5-fluoro- 4-methanesulfonyl-2-nitrobenzene State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Liq_Risk Risk: Rapid Skin Absorption (Carrier Solvent Effect) Solution->Liq_Risk PPE_Solid PPE Protocol A: 1. Nitrile Gloves (Double) 2. Fume Hood (Sash Low) 3. N95 Backup Solid_Risk->PPE_Solid PPE_Liquid PPE Protocol B: 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Splash Goggles 4. Impervious Apron Liq_Risk->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Risk-Based PPE Selection Logic. Note the escalation to Laminate gloves for liquid handling.[1]

Part 4: Operational Protocol (Step-by-Step)

This protocol is designed to be self-validating. You cannot complete the workflow without verifying safety at key checkpoints.

Phase 1: Pre-Operational Engineering Controls
  • Hood Verification: Ensure Fume Hood face velocity is > 100 fpm (0.5 m/s).

  • Static Control: Use an antistatic gun or ionizer if weighing the dry powder, as sulfonyl-nitro compounds can be electrostatically charged and "jump" during weighing.[2]

  • Decon Prep: Prepare a tray with 10% Sodium Hydroxide (NaOH) and methanol. This base bath will hydrolyze the active halogen/sulfonyl groups in case of a minor drip.[2]

Phase 2: Handling & Transfer
  • Donning (The "Double Shell" Technique):

    • Put on Laminate (Silver Shield) gloves.[2]

    • Put on Nitrile gloves over the laminate.[2]

    • Tape the cuff of the laminate glove to your lab coat sleeve to prevent wrist exposure.[2]

  • Weighing:

    • Do not use a spatula that has been used for other reagents without cleaning.[2]

    • Weigh inside the hood.[2] If the balance is outside, use a sealed secondary container for transport.

  • Reaction:

    • Add the solid to the solvent slowly.[2]

    • Observation: Watch for exotherms.[2] The electron-withdrawing nitro and sulfonyl groups activate the ring, making it susceptible to rapid nucleophilic attack (SNAr).[1][2]

Phase 3: Decontamination & Doffing[1][6]
  • Wipe Down: Wipe all tools (spatulas, flask necks) with a methanol-dampened tissue inside the hood.[2]

  • Outer Glove Removal: Remove the outer nitrile gloves and dispose of them as hazardous waste.

  • Inspection: Inspect the inner laminate gloves for discoloration. If clean, remove and store (or dispose if single-use).[1][2][7][8][9]

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]

Part 5: Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (methanol/water), then scoop into a hazardous waste bag.[2]

  • Liquid Spill: Evacuate the immediate area. Don full PPE (Laminate gloves + Goggles).[2] Absorb with Vermiculite or Sand.[2] Do not use combustible materials like sawdust (Nitrated compounds are oxidizers).[2]

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste (High BTU).[2]

  • Destruction Method: High-temperature incineration (>1000°C) with flue gas scrubbing.[1][2]

    • Why? Incineration ensures the breakdown of the stable sulfonyl and nitro groups.[2] Scrubbers are required to capture the HF, HCl, SOx, and NOx gases generated.[1][2]

  • Prohibition: Never pour down the drain. This compound is toxic to aquatic life (Long-term adverse effects).[1][2][8][9][10]

Part 6: References & Authority

  • PubChem (NIH). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (Analogous Hazard Data).[1][2] National Library of Medicine.[2] [Link][1][2]

  • CDC / NIOSH. Pocket Guide to Chemical Hazards: Nitrobenzene (Skin Absorption Risks).[2][Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
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1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene
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